2-[1-(2-Furyl)ethylidene]malononitrile
Description
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Properties
IUPAC Name |
2-[1-(furan-2-yl)ethylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-7(8(5-10)6-11)9-3-2-4-12-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCKEDGNRUKLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344041 | |
| Record name | [1-(Furan-2-yl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62737-71-7 | |
| Record name | [1-(Furan-2-yl)ethylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-[1-(2-Furyl)ethylidene]malononitrile
This guide provides a comprehensive overview of the synthesis of 2-[1-(2-Furyl)ethylidene]malononitrile, a valuable compound in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the synthetic pathways, mechanistic underpinnings, and practical experimental protocols.
Introduction: The Significance of the Furan Moiety
The furan nucleus is a prominent heterocyclic scaffold found in numerous biologically active compounds. Its derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor activities.[1][2][3][4][5] The incorporation of the furan ring can enhance the metabolic stability, receptor binding affinity, and overall bioavailability of drug candidates.[3] Furthermore, malononitrile and its derivatives are crucial building blocks in organic synthesis, recognized for their utility in constructing a variety of pharmaceuticals, dyes, and organic semiconductors.[6] The title compound, this compound, which combines the furan moiety with the reactive malononitrile group, is therefore of significant interest for the development of novel therapeutic agents and functional materials.
Synthetic Approach: The Knoevenagel Condensation
The primary and most efficient method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, in this case, malononitrile, to a carbonyl group, here provided by 2-acetylfuran, followed by a dehydration step to yield the α,β-unsaturated product.[7][8]
The reactivity of ketones in Knoevenagel condensations is generally lower than that of aldehydes, often necessitating specific catalysts or more forcing reaction conditions to achieve high yields.[9] A variety of catalytic systems have been successfully employed for the condensation of ketones with malononitrile, including basic catalysts like piperidine and ammonium acetate, as well as acid-base systems.[7][10] Modern, environmentally conscious approaches also utilize solvent-free conditions or microwave irradiation to accelerate the reaction and simplify purification.[7][9]
Reaction Mechanism
The Knoevenagel condensation proceeds through a well-established mechanism. In the presence of a basic catalyst, the active methylene group of malononitrile is deprotonated to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 2-acetylfuran. The resulting alkoxide intermediate is subsequently protonated, and a final dehydration step, often facilitated by the catalyst or heating, leads to the formation of the stable, conjugated product, this compound.
Experimental Protocols
This section outlines a detailed, step-by-step methodology for the synthesis of this compound, based on established Knoevenagel condensation procedures for ketones.
Materials and Equipment
-
2-Acetylfuran (C₆H₆O₂)
-
Malononitrile (CH₂(CN)₂)
-
Piperidine
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchi funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or isopropanol)
Detailed Synthesis Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-acetylfuran (1 equivalent), malononitrile (1.1 equivalents), and ethanol as the solvent.
-
Catalyst Addition: To the stirring mixture, add a catalytic amount of piperidine (e.g., 0.1 equivalents) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). The acetic acid serves to activate the carbonyl group of the ketone.
-
Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the crude product by vacuum filtration using a Büchi funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain pure, crystalline this compound.
-
Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point should be determined.
Alternative Solvent-Free Protocol
For a more environmentally friendly approach, the reaction can be performed under solvent-free conditions. In this case, 2-acetylfuran, malononitrile, and the catalyst (e.g., ammonium acetate) are mixed directly and heated, with stirring. The product is then isolated and purified as described above. Microwave-assisted synthesis can also significantly reduce reaction times.[9]
Data Presentation
Table 1: Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reactants | 2-Acetylfuran, Malononitrile | Ketone and active methylene compound for Knoevenagel condensation. |
| Catalyst System | Piperidine/Acetic Acid | A common and effective basic/acidic catalyst combination for this reaction.[7] |
| Solvent | Ethanol | A common solvent that facilitates the dissolution of reactants and allows for reflux conditions. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | Monitored by TLC | Ensures the reaction proceeds to completion for optimal yield. |
| Purification | Recrystallization | A standard and effective method for obtaining a high-purity solid product. |
Expected Characterization Data
-
¹H NMR: Signals corresponding to the methyl group protons, and the protons of the furan ring. The furan protons will appear in the aromatic region, and their splitting pattern will be characteristic of a 2-substituted furan.
-
¹³C NMR: Resonances for the two cyano carbons, the carbons of the ethylidene double bond, the methyl carbon, and the four carbons of the furan ring.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) functional group, typically in the range of 2220-2260 cm⁻¹. Also, bands corresponding to C=C double bonds and the C-O-C stretching of the furan ring will be present.
Visualizations
Diagram 1: Synthesis Workflow
Caption: A schematic overview of the synthesis of this compound.
Diagram 2: Mechanistic Pathway
Caption: The mechanism of the base-catalyzed Knoevenagel condensation.
Conclusion
The synthesis of this compound via the Knoevenagel condensation of 2-acetylfuran and malononitrile is a robust and adaptable procedure. By carefully selecting the catalytic system and reaction conditions, high yields of the desired product can be achieved. The biological and chemical significance of both the furan and malononitrile moieties makes the title compound a promising candidate for further investigation in drug discovery and materials science. This guide provides the necessary foundational knowledge and practical steps for researchers to successfully synthesize and explore the potential of this valuable molecule.
References
- Supplementary Information for an unspecified article.
- ResearchGate. (n.d.). Piperidine and acetic acid as catalysts for Knoevenagel condensation.
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI.
- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Survey in Fisheries Sciences.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
- Pharmacological activity of furan deriv
- An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. (2025).
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2-Acetylfuran. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link].
- The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. (n.d.). Molecules.
- A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences.
- Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile. (n.d.). TSI Journals.
- Method for synthesizing 2-acetylfuran. (n.d.).
- Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radi
- The Chemistry of Malononitrile and its derivatives. (2019).
- Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-Substituted Δ2 -Pyrrolines and Their Cytotoxicity. (2020). PubMed.
- Transformation of 3-(Furan-2-yl)-1,3-di(het)
- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
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An In-depth Technical Guide to the Chemical Properties of 2-[1-(2-Furyl)ethylidene]malononitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-[1-(2-Furyl)ethylidene]malononitrile (CAS No. 62737-71-7), a versatile building block in synthetic organic chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and materials science, offering detailed experimental protocols, mechanistic insights, and a survey of its potential applications. The unique electronic and structural features of this molecule, arising from the conjugation of a furan ring with the electron-withdrawing malononitrile moiety, render it a subject of significant interest for the development of novel therapeutics and functional materials.
Introduction
This compound is a member of the arylidene malononitrile family, a class of organic compounds renowned for their utility as precursors in the synthesis of a wide array of heterocyclic systems. The molecule's structure, featuring a furan ring attached to an ethylidene group which is, in turn, substituted with two cyano groups, creates a highly activated and electron-deficient π-system. This electronic arrangement is the cornerstone of its rich and diverse reactivity, making it a valuable intermediate for constructing complex molecular architectures.
The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in numerous natural products and pharmaceuticals. Its incorporation into the malononitrile framework imparts specific steric and electronic properties that can be exploited in drug design and materials science. The malononitrile group, with its two strongly electron-withdrawing nitrile functionalities, not only activates the adjacent double bond for nucleophilic attack but also serves as a versatile handle for subsequent chemical transformations.
This guide will delve into the fundamental chemical characteristics of this compound, providing a detailed examination of its synthesis, spectroscopic signature, and reactivity profile. By offering a blend of theoretical principles and practical, field-proven insights, this document aims to empower researchers to fully leverage the synthetic potential of this intriguing molecule.
Synthesis and Characterization
The primary and most efficient route for the synthesis of this compound is the Knoevenagel condensation.[1] This well-established carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, 2-acetylfuran.[1]
Synthesis Protocol: Knoevenagel Condensation
This protocol is adapted from established procedures for the synthesis of similar arylidene malononitriles and is optimized for the preparation of this compound.
Materials:
-
2-Acetylfuran
-
Malononitrile[2]
-
Toluene
-
Ammonium acetate
-
Glacial acetic acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-acetylfuran (1.0 eq), malononitrile (1.2 eq), ammonium acetate (3.0 eq), and glacial acetic acid (3.0 eq) in toluene.
-
Heat the reaction mixture to reflux and maintain this temperature for 16-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with water and 1 M HCl aqueous solution.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford this compound as a solid.
Mechanistic Insights
The Knoevenagel condensation proceeds through a series of well-understood steps, as illustrated in the diagram below. The use of a weak base, such as ammonium acetate, is crucial for the initial deprotonation of the highly acidic methylene protons of malononitrile, generating a nucleophilic carbanion.
Caption: Knoevenagel condensation of 2-acetylfuran and malononitrile.
Physicochemical and Spectroscopic Properties
The accurate characterization of this compound is essential for its use in further synthetic applications. The following table summarizes its key physicochemical and spectroscopic properties.
| Property | Value | Source |
| CAS Number | 62737-71-7 | [3] |
| Molecular Formula | C₉H₆N₂O | [3] |
| Molecular Weight | 158.16 g/mol | [3] |
| Appearance | Expected to be a solid | - |
| Melting Point | Data not available for this isomer. The related isomer, (2-Furanylmethylene)malononitrile, has a melting point of 70-74 °C. | [4] |
| ¹H NMR | Data not available. The related isomer, (2-Furanylmethylene)malononitrile, shows characteristic signals for the furan and vinyl protons. | [5] |
| ¹³C NMR | Data not available. | - |
| IR Spectroscopy | Data not available. Expected to show strong C≡N stretching vibrations. | - |
| Mass Spectrometry | Data not available. | - |
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the α,β-unsaturated system and the versatility of the nitrile groups. This dual reactivity allows for its participation in a wide range of chemical transformations, leading to the synthesis of diverse and complex heterocyclic structures.
Nucleophilic Addition Reactions
The electron-withdrawing malononitrile group renders the β-carbon of the ethylidene moiety highly susceptible to attack by nucleophiles. This Michael-type addition is a cornerstone of its reactivity, enabling the introduction of a wide variety of substituents.
Caption: Michael addition to this compound.
Cyclization and Multicomponent Reactions
The presence of two nitrile groups provides a unique opportunity for intramolecular cyclization reactions following an initial nucleophilic addition. This strategy is widely employed in the synthesis of various nitrogen-containing heterocycles, such as pyridines, pyrimidines, and pyrazoles.[1][6] Furthermore, this compound can participate in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, offering a highly efficient and atom-economical approach to molecular diversity.[1][6]
Dimerization
Under basic conditions, such as in the presence of sodium ethoxide in ethanol, this compound can undergo dimerization reactions. This reactivity leads to the formation of more complex dihydropyridine derivatives.[1]
Potential Applications in Drug Discovery and Materials Science
The structural motifs accessible from this compound are of significant interest in medicinal chemistry and materials science.
Medicinal Chemistry
Derivatives of furan and malononitrile have been investigated for a wide range of biological activities. For instance, certain furan-containing malononitrile derivatives have been identified as potent agonists for the G protein-coupled receptor 35 (GPR35), a target of interest for inflammatory and metabolic diseases.[7] The ability to readily synthesize a library of diverse heterocyclic compounds from this compound makes it an attractive starting point for lead discovery programs.
Materials Science
The extended π-conjugated system and the presence of strong dipole moments in arylidene malononitriles make them promising candidates for applications in nonlinear optics and as components in organic electronic devices. The tunability of their electronic properties through chemical modification allows for the rational design of materials with specific optical and electronic characteristics.
Safety and Handling
Conclusion
This compound is a valuable and versatile chemical intermediate with a rich and diverse reactivity profile. Its straightforward synthesis via the Knoevenagel condensation, coupled with its susceptibility to nucleophilic attack and its ability to participate in cyclization and multicomponent reactions, makes it a powerful tool for the construction of complex heterocyclic molecules. The potential applications of its derivatives in drug discovery and materials science underscore the importance of a thorough understanding of its chemical properties. This technical guide has provided a detailed overview of this compound, from its synthesis and characterization to its reactivity and potential uses, with the aim of facilitating its effective utilization in research and development.
References
-
ResearchGate. Studies on the Reaction of Cycloalkanones with Malonodinitrile. [Link]
-
ResearchGate. A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. [Link]
-
National Center for Biotechnology Information. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. [Link]
-
ResearchGate. Discovery of 2-(4-Methylfuran-2(5 H )-ylidene)malononitrile and Thieno[3,2- b ]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. [Link]
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ResearchGate. Synthesis and Study of the Crystal Structure of 2-[(Dipyrrolidin-1-yl) methylene] malononitrile. [Link]
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De Gruyter. Crystal structure of 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile, C12H14N2. [Link]
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National Center for Biotechnology Information. Crystal structure of 2-(4-methylbenzylidene)malononitrile. [Link]
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ResearchGate. The Chemistry of Malononitrile and its derivatives. [Link]
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National Center for Biotechnology Information. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]
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SEDICI. Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. [Link]
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Introduction: The Strategic Importance of the Knoevenagel Condensation
An In-Depth Technical Guide to the Knoevenagel Condensation Mechanism for 2-Acetylfuran
The Knoevenagel condensation, first reported by Emil Knoevenagel in the 1890s, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] It is a modification of the aldol condensation that involves the reaction of a carbonyl compound (an aldehyde or ketone) with an "active methylene" compound—a molecule containing a CH₂ group flanked by two electron-withdrawing groups (EWGs).[2] The reaction is typically catalyzed by a weak base, such as an amine, and culminates in a dehydration step to yield an α,β-unsaturated product.[2][3]
For researchers in drug development, the Knoevenagel condensation is a powerful tool. It provides a reliable pathway to synthesize a wide array of functionalized molecules, including furan-containing chalcones and other derivatives that serve as privileged scaffolds in medicinal chemistry.[4][5][6][7] The α,β-unsaturated carbonyl moiety formed is a key pharmacophore and a versatile intermediate for further synthetic transformations. This guide provides an in-depth exploration of the Knoevenagel condensation mechanism, with a specific focus on 2-acetylfuran as the carbonyl substrate, offering field-proven insights for its practical application.
The Core Mechanism: A Tale of Nucleophiles and Electrophiles
The reaction fundamentally hinges on the generation of a potent nucleophile from a relatively weak carbon acid. The success of the condensation relies on three key components:
-
The Carbonyl Compound (Electrophile): In this case, 2-acetylfuran. The furan ring influences the reactivity of the acetyl group's carbonyl carbon.
-
The Active Methylene Compound (Nucleophile Precursor): Compounds like diethyl malonate, malononitrile, or ethyl acetoacetate are classic examples. The electron-withdrawing groups (Z and Z' in Figure 1) are crucial as they increase the acidity of the methylene protons, facilitating their removal by a weak base.[1][2]
-
The Catalyst (Base): A weak base, typically a primary, secondary, or tertiary amine like piperidine or pyridine, is used.[8] A strong base is avoided as it could induce the undesirable self-condensation of the carbonyl compound.[2]
The overall transformation is a nucleophilic addition followed by a dehydration reaction, eliminating a molecule of water.[2][3][9]
The Catalytic Cycle: A Mechanistic Deep Dive with 2-Acetylfuran
The mechanism of the Knoevenagel condensation, particularly when catalyzed by a secondary amine like piperidine, is nuanced and can proceed through two competing pathways. The key event is the generation of a stabilized carbanion (enolate) from the active methylene compound.[9][10] This enolate then attacks the electrophilic carbonyl carbon of 2-acetylfuran.
Step 1: Generation of the Nucleophilic Enolate
The reaction is initiated by the base catalyst, which abstracts an acidic α-hydrogen from the active methylene compound. This deprotonation forms a resonance-stabilized carbanion, often referred to as an enolate, which serves as the key nucleophile for the reaction.[9][11][12] The stability afforded by the adjacent electron-withdrawing groups is what makes this deprotonation feasible with only a mild base.
Step 2: The Dual-Role Catalyst and the Iminium Ion Pathway
When a secondary amine like piperidine is used as the catalyst, it can play a dual role. Beyond acting as a Brønsted base to form the enolate, it can also act as a nucleophile, reacting with the carbonyl group of 2-acetylfuran. This reversible reaction forms a carbinolamine intermediate, which then eliminates water to generate a highly electrophilic iminium ion.[13][14][15] Theoretical and experimental studies suggest that this iminium ion is a more potent electrophile than the original carbonyl compound, and its formation can be a critical part of the catalytic cycle.[13][15][16] The subsequent nucleophilic attack can therefore occur on either the carbonyl carbon or the iminium carbon.
Step 3: Nucleophilic Attack and Formation of the Aldol Adduct
The resonance-stabilized enolate attacks the electrophilic carbonyl carbon of 2-acetylfuran (or the even more electrophilic iminium ion).[9] This C-C bond-forming step results in a tetrahedral alkoxide intermediate.[9][10] This intermediate is then protonated, typically by the conjugate acid of the amine catalyst (e.g., the piperidinium ion), to yield a neutral β-hydroxy compound, the aldol addition product.[10]
Step 4: Dehydration to the Final Product
The final step is the elimination of a water molecule from the β-hydroxy intermediate to form the thermodynamically stable, conjugated α,β-unsaturated product.[9] This dehydration is usually base-catalyzed, where the base removes a proton from the α-carbon, leading to the elimination of the hydroxyl group from the β-carbon. This step regenerates the catalyst and drives the reaction to completion.
Caption: A simplified workflow of the Knoevenagel condensation.
Experimental Protocol: Synthesis of a 2-Acetylfuran Derivative
This protocol outlines a generalized procedure for the Knoevenagel condensation between 2-acetylfuran and malononitrile, a common active methylene compound, using piperidine as a catalyst.
Materials and Reagents:
-
2-Acetylfuran
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-acetylfuran (1.0 eq.) and malononitrile (1.0 eq.) in ethanol (approx. 20-30 mL). Stir the solution at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approx. 0.1 eq.) dropwise. An immediate color change is often observed.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) by observing the disappearance of the starting material spots.[17] Gentle heating or reflux may be required for less reactive substrates to drive the reaction to completion.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product. If precipitation does not occur, slowly add ice-cold water to the mixture until a solid forms.[17]
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold ethanol or a cold ethanol/water mixture to remove any unreacted starting materials and catalyst.[17] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α,β-unsaturated product.
Data Presentation: Key Reaction Parameters
The efficiency of the Knoevenagel condensation is highly dependent on the chosen experimental conditions. The following table summarizes the impact of key parameters on the reaction outcome.
| Parameter | Choice | Rationale & Impact on Reaction |
| Catalyst | Piperidine, Pyridine, Et₃N | Weakly basic amines are preferred to prevent self-condensation. The choice can affect reaction rate and yield. Piperidine is highly effective due to its dual role in forming both enolate and iminium ion intermediates.[13][15][16] |
| Solvent | Ethanol, Methanol, Water, Solvent-free | Polar protic solvents like ethanol can facilitate proton transfer steps. Some modern, green protocols utilize water or even solvent-free conditions.[18][19] Solvent choice can influence reaction rate and product solubility. |
| Temperature | Room Temperature to Reflux | Many condensations proceed efficiently at room temperature. However, heating may be necessary to increase the reaction rate for less reactive substrates. |
| Active Methylene | Malononitrile, Diethyl Malonate, Ethyl Cyanoacetate | The acidity of the methylene protons depends on the strength of the flanking EWGs (CN > COR > COOR). More acidic compounds react faster.[1][2] |
Conclusion: A Versatile Tool for Modern Synthesis
The Knoevenagel condensation remains a highly relevant and versatile reaction in the arsenal of the modern synthetic chemist. Its reliability, operational simplicity, and tolerance for a wide range of functional groups make it an indispensable method for constructing carbon-carbon double bonds. For scientists engaged in drug discovery, a thorough understanding of its mechanism, particularly the subtle roles of the catalyst and the influence of the substrates like 2-acetylfuran, is critical for the rational design and synthesis of novel therapeutic agents. By carefully selecting catalysts and reaction conditions, researchers can optimize the synthesis of complex molecular architectures, paving the way for the development of next-generation pharmaceuticals.
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Title: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions Source: The Journal of Physical Chemistry B URL: [Link]
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Title: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions Source: PubMed URL: [Link]
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Title: Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL: [Link]
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Title: Knoevenagel Condensation Reaction Mechanism | Full Video Lecture Source: YouTube URL: [Link]
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Title: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions Source: ACS Publications URL: [Link]
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Title: Knoevenagel condensation Source: Wikipedia URL: [Link]
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Title: Knoevenagel Condensation Source: J&K Scientific LLC URL: [Link]
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Title: Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction Source: RSC Advances URL: [Link]
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Title: ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION Source: ResearchGate URL: [Link]
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Title: Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
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Title: Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Knoevenagel Condensation Mechanism | Organic Chemistry Source: YouTube URL: [Link]
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Title: Knoevenagel Condensation Source: Cambridge University Press URL: [Link]
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Title: 3-(FURAN-2-YL)PROP-2-EN-1-ONE THROUGH ADDITION AND RING CLOSURE REACTIONS Source: Bulletin of the Institute of Polytechnic of Iasi URL: [Link]
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Title: Knoevenagel condensation Source: YouTube URL: [Link]
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Title: RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW Source: Semantic Scholar URL: [Link]
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Title: Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents Source: PubMed URL: [Link]
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Title: recent developments in knoevenagel condensation reaction: a review Source: Journal of Advanced Scientific Research URL: [Link]
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Title: A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity Source: RSC Publishing URL: [Link]
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Title: Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review Source: ACS Omega URL: [Link]
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Title: Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR Source: MDPI URL: [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of 2-[1-(2-Furyl)ethylidene]malononitrile
Introduction
In the landscape of modern synthetic chemistry and drug development, the precise structural elucidation of novel compounds is paramount. 2-[1-(2-Furyl)ethylidene]malononitrile is a member of the vinylidene cyanide class of compounds, typically synthesized via Knoevenagel condensation. This molecule incorporates a furan scaffold, a privileged structure in medicinal chemistry, with a highly polarized ethylidene malononitrile group. This unique combination of an electron-rich heterocycle and a potent electron-withdrawing group creates a molecule with significant potential as a synthetic intermediate, a component in functional materials, or a candidate for biological screening.
This technical guide provides an in-depth, multi-technique spectroscopic characterization of this compound. It is designed for researchers, chemists, and drug development professionals who require a robust framework for confirming the identity, purity, and structural integrity of this compound. By moving beyond mere data presentation, we delve into the causality behind experimental choices and the logic of spectral interpretation, ensuring a thorough and validated understanding of the molecule's spectroscopic signature.
Molecular Structure and Synthesis Context
The target molecule, this compound, is the product of the Knoevenagel condensation between 2-acetylfuran and malononitrile. Understanding this synthetic origin is the first step in predicting the expected structure and its corresponding spectroscopic features. The reaction forms a new carbon-carbon double bond, creating a conjugated π-system that is central to the molecule's properties.
Caption: Synthesis of the target compound via Knoevenagel condensation.
For clarity in spectral assignments, the following IUPAC numbering scheme is adopted for the core structure.
Caption: Molecular structure with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Causality & Rationale: Proton NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). For this molecule, ¹H NMR is critical for confirming the presence and connectivity of the furan ring protons and the diagnostic methyl group on the ethylidene moiety.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer at room temperature.
-
Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections.
Data Interpretation & Analysis: Based on the structure and data from close analogs, such as 2-[1-(2-thienyl)ethylidene]malononitrile[1], the following signals are predicted:
-
Furan Protons (H-3', H-4', H-5'): The three protons on the furan ring will appear in the aromatic region (δ 6.5-8.0 ppm).
-
H-5' : Expected to be the most downfield proton due to its proximity to the ring oxygen, appearing as a doublet of doublets around δ 7.6-7.8 ppm.
-
H-3' : Expected to appear as a doublet of doublets around δ 7.2-7.4 ppm.
-
H-4' : Expected to be the most upfield of the furan protons, appearing as a doublet of doublets around δ 6.6-6.8 ppm. The coupling constants between these protons (J-values) will confirm their ortho and meta relationships.
-
-
Methyl Protons (H-6): This is a key diagnostic signal. The three protons of the methyl group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Its position, deshielded by the adjacent double bond and furan ring, is predicted to be around δ 2.6-2.8 ppm . The thiophene analog shows this signal at 2.71 ppm, providing a strong reference point[1].
¹³C NMR Spectroscopy
Causality & Rationale: Carbon-13 NMR complements the proton data by providing a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, quaternary). It is essential for identifying the quaternary carbons of the double bond and the nitrile groups, which are invisible in the ¹H NMR spectrum.
Experimental Protocol:
-
Sample: The same sample prepared for ¹H NMR can be used.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This standard experiment simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans must be acquired due to the low natural abundance of ¹³C.
Data Interpretation & Analysis: The spectrum will reveal all nine unique carbon atoms of the molecule.
-
Alkene Carbons (C-1, C-2):
-
C-1 : This quaternary carbon, attached to the furan ring and methyl group, will be significantly deshielded by the conjugated system. Expected chemical shift: δ 158-162 ppm . This is consistent with related benzylidene derivatives[2].
-
C-2 : This carbon, bearing two electron-withdrawing nitrile groups, is paradoxically shifted significantly upfield. Expected chemical shift: δ 80-85 ppm [2]. This unusually shielded value for an sp² carbon is a hallmark of the malononitrile moiety.
-
-
Nitrile Carbons (C-3, C-4): The two nitrile carbons are expected to appear as sharp signals in a characteristic region of the spectrum, around δ 112-115 ppm .
-
Furan Carbons (C-1' to C-5'): Four signals are expected. C-1' (attachment point) will be the most downfield (~δ 150 ppm), followed by C-5' (~δ 145-148 ppm). C-3' and C-4' will appear further upfield (~δ 112-120 ppm).
-
Methyl Carbon (C-6): The aliphatic methyl carbon will appear in the upfield region of the spectrum, expected around δ 20-25 ppm .
Infrared (IR) Spectroscopy
Causality & Rationale: IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups, as they absorb infrared radiation at characteristic frequencies corresponding to their vibrational modes. For this molecule, IR is indispensable for confirming the nitrile and alkene functionalities.
Caption: Experimental workflow for Infrared (IR) Spectroscopy.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.
-
Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Data Interpretation & Analysis:
-
C≡N Stretch: The most prominent and diagnostically significant peak will be a sharp, strong absorption band around 2220-2230 cm⁻¹ . The intensity and sharpness of this peak are characteristic of the nitrile functional group[3].
-
C=C Stretch: A medium intensity band corresponding to the stretching of the conjugated carbon-carbon double bond is expected around 1600-1620 cm⁻¹ .
-
C-H Stretches: Aromatic C-H stretching vibrations from the furan ring will appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
-
Furan Ring Vibrations: Characteristic skeletal vibrations for the furan ring will be present in the fingerprint region (1400-1600 cm⁻¹).
UV-Visible Spectroscopy
Causality & Rationale: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for characterizing compounds with conjugated π-systems. The extended conjugation in this compound is expected to give rise to a strong absorption band at a relatively long wavelength.
Experimental Protocol:
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile or ethanol) of a precisely known concentration.
-
Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Record the absorption spectrum over a range of 200-600 nm.
Data Interpretation & Analysis: The molecule's conjugated system, spanning the furan ring and the vinylidene cyanide moiety, will facilitate a low-energy π → π* electronic transition. This is expected to result in a strong, broad absorption maximum (λ_max ) in the range of 320-380 nm [4]. The exact position and molar absorptivity (ε) are solvent-dependent but provide a characteristic fingerprint for the chromophore.
Mass Spectrometry (MS)
Causality & Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. It serves as the ultimate confirmation of the elemental composition.
Experimental Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a hard technique that provides extensive fragmentation, while Electrospray Ionization (ESI) is a softer method that typically preserves the molecular ion.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation & Analysis: The molecular formula is C₉H₆N₂O, with a monoisotopic mass of 158.0480 g/mol .
-
Molecular Ion Peak (M⁺•): A prominent peak at m/z = 158 corresponding to the intact molecule is expected, especially with soft ionization techniques[5]. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Key Fragmentation Patterns (EI):
-
[M - CH₃]⁺: Loss of the methyl radical is a likely fragmentation pathway, giving a peak at m/z = 143 .
-
[M - CN]⁺: Loss of a cyanide radical would result in a peak at m/z = 132 .
-
Furyl Cation: A peak corresponding to the furanoyl cation or related fragments may be observed.
-
Data Summary
| Spectroscopic Technique | Feature | Predicted Value/Range | Rationale/Comments |
| ¹H NMR (CDCl₃) | Methyl Protons (s, 3H) | δ 2.6 - 2.8 ppm | Diagnostic singlet, deshielded by C=C bond. |
| Furan Protons (m, 3H) | δ 6.6 - 7.8 ppm | Three distinct signals in the aromatic region. | |
| ¹³C NMR (CDCl₃) | Alkene Carbon (C-1) | δ 158 - 162 ppm | Quaternary carbon, deshielded by conjugation. |
| Alkene Carbon (C-2) | δ 80 - 85 ppm | Shielded by two C≡N groups. | |
| Nitrile Carbons (C-3, C-4) | δ 112 - 115 ppm | Characteristic chemical shift for nitriles. | |
| Methyl Carbon (C-6) | δ 20 - 25 ppm | Typical aliphatic sp³ carbon. | |
| IR (ATR/KBr) | C≡N Stretch | 2220 - 2230 cm⁻¹ | Sharp, strong, and highly diagnostic. |
| C=C Stretch | 1600 - 1620 cm⁻¹ | Conjugated alkene. | |
| UV-Vis (Ethanol) | λ_max | 320 - 380 nm | Strong π → π* transition of the conjugated system. |
| Mass Spec. (ESI/EI) | Molecular Ion [M]⁺• | m/z = 158 | Confirms molecular weight. |
| Fragment [M-CH₃]⁺ | m/z = 143 | Common loss of a methyl radical. |
Conclusion
The structural confirmation of this compound is achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical nitrile and alkene functional groups, UV-Vis spectroscopy characterizes the electronic nature of the conjugated system, and mass spectrometry validates the molecular weight and elemental composition. Together, these methods provide an unambiguous and comprehensive spectroscopic profile, establishing a reliable standard for the identification and quality control of this versatile chemical entity.
References
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Supplementary Information for related compounds. [Source: J. Braz. Chem. Soc., Vol. 26, No. 4, 821-827, 2015] ([Link])
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UV-vis spectra of related complexes. [Source: ResearchGate] ([Link])
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on related compounds. [Source: SciELO South Africa] ([Link])
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Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. [Source: SEDICI] ([Link])
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Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile derivatives. [Source: TSI Journals] ([Link])
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IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies. [Source: Scilit] ([Link])
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- 4. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
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Introduction to 2-[1-(2-Furyl)ethylidene]malononitrile
An In-Depth Technical Guide to 2-[1-(2-Furyl)ethylidene]malononitrile
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 62737-71-7), a versatile heterocyclic compound. Intended for researchers, chemists, and professionals in drug development and materials science, this document details the compound's chemical identity, physicochemical properties, a robust synthesis protocol based on the Knoevenagel condensation, and its mechanistic underpinnings. Furthermore, it explores the compound's spectroscopic signature, potential reactivity, and applications as a synthetic intermediate. Crucially, this guide emphasizes safe handling protocols, drawing from the hazard profile of its parent reagents. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity and practical utility.
Malononitrile derivatives are a cornerstone of modern organic synthesis, prized for their utility as versatile building blocks.[1] The presence of two electron-withdrawing nitrile groups flanking a methylene unit results in a highly acidic CH₂ group, making malononitrile an exceptional nucleophile for condensation reactions.[2] When reacted with aldehydes or ketones, it readily forms α,β-unsaturated dinitriles, known as alkylidene malononitriles. These compounds are not merely synthetic intermediates; their conjugated systems and reactive sites make them valuable in their own right for creating complex heterocyclic structures and functional materials.[2][3]
This guide focuses specifically on This compound , a derivative synthesized from the condensation of 2-acetylfuran and malononitrile. The incorporation of the furan moiety, a bioisostere for the phenyl group, introduces unique electronic properties and potential biological activities. Understanding the synthesis, properties, and reactivity of this specific molecule is crucial for leveraging its potential in areas such as medicinal chemistry, dye synthesis, and the development of nonlinear optical materials.[1]
Chemical Identity and Properties
Accurate identification and understanding of a compound's physical properties are prerequisites for any successful research endeavor. The key identifiers and properties for this compound are summarized below.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-[1-(Furan-2-yl)ethylidene]propanedinitrile | Inferred |
| CAS Number | 62737-71-7 | [4] |
| Molecular Formula | C₉H₆N₂O | [4] |
| Molecular Weight | 158.16 g/mol | [4] |
| SMILES | N#CC(C#N)=C(C1=CC=CO1)C | [4] |
Physicochemical Properties
Note: Experimental data for this specific compound is limited. Properties of the parent compound, malononitrile, are provided for context and safety assessment.
| Property | Value (Malononitrile) | Source |
| Physical State | White to yellowish crystalline solid | [5][6] |
| Melting Point | 30 - 32 °C | [7] |
| Boiling Point | 220 °C | [7] |
| Solubility | Soluble in water, ethanol, acetone, benzene. | [5][6] |
| Density | 1.049 g/cm³ at 25 °C | [7] |
Synthesis: The Knoevenagel Condensation
The most direct and efficient route to synthesize this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a ketone (2-acetylfuran).
Reaction Scheme
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An In-depth Technical Guide to the Discovery, Synthesis, and Characterization of Novel Furan-Based Malononitrile Derivatives
Preamble: The Strategic Convergence of Furan and Malononitrile Scaffolds
In the landscape of medicinal chemistry and drug discovery, the strategic selection of core molecular scaffolds is paramount. The furan ring, a five-membered aromatic heterocycle, is a privileged structure found in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a versatile pharmacophore allow for diverse interactions with biological targets, leading to a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects.[2][4][5][6] Concurrently, the malononitrile moiety (-CH₂(CN)₂) is a highly reactive and synthetically versatile building block. The electron-withdrawing nature of its dual nitrile groups renders the methylene protons acidic, making it an excellent nucleophile for carbon-carbon bond formation.[7][8]
The fusion of these two entities—the furan scaffold and the malononitrile functional group—creates a class of compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of the discovery pipeline for novel furan-based malononitrile derivatives, from rational synthetic design and execution to detailed structural characterization and preliminary biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage these promising structures in their own discovery programs.
Part 1: Synthetic Strategies for Furan-Based Malononitrile Derivatives
The synthesis of these target molecules hinges on well-established yet adaptable reaction mechanisms. The primary route involves a condensation reaction between a furan-containing aldehyde (a furfural derivative) and an active methylene compound, malononitrile. This is classically known as the Knoevenagel condensation.[7][9] For the construction of more complex heterocyclic systems, this initial step is often integrated into a one-pot, multi-component reaction (MCR) sequence, which offers significant advantages in terms of efficiency, atom economy, and reduced waste.[10][11][12]
The Cornerstone Reaction: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as malononitrile, to a carbonyl group, followed by dehydration to yield an α,β-unsaturated dinitrile.[7]
Causality in Catalyst Selection: The choice of catalyst is critical. A weakly basic amine, such as piperidine or sodium citrate, is typically employed.[9][11] Using a strong base would risk inducing the self-condensation of the furfural starting material, a competing side reaction that would significantly lower the yield of the desired product.[7] The mild base is sufficient to deprotonate the highly acidic methylene protons of malononitrile, generating the necessary carbanion for nucleophilic attack on the aldehyde's carbonyl carbon.
Caption: Mechanism of the Knoevenagel condensation.
Advanced Synthesis: One-Pot, Three-Component Reactions
To build more complex and pharmacologically relevant structures, such as 2-amino-4H-pyrans, a third component is introduced in a one-pot reaction. This domino sequence typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.[13]
Featured Protocol: Synthesis of 2-amino-4-(furan-2-yl)-6-phenyl-4H-pyran-3,5-dicarbonitrile
This protocol describes a representative one-pot, three-component synthesis of a pyran-annulated furan-malononitrile derivative. The self-validating nature of this protocol lies in the predictable reaction sequence and the high purity of the resulting crystalline product, which can often be isolated by simple filtration.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, combine furfural (10 mmol, 1 eq.), malononitrile (10 mmol, 1 eq.), and α-cyano ketone (e.g., benzoylacetonitrile, 10 mmol, 1 eq.) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or sodium citrate (0.5 mmol, 0.05 eq.). The use of an environmentally benign catalyst and solvent system (ethanol/water) is a key advantage.[11][12]
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 2-5 hours.[12]
-
Product Isolation: Upon completion, a solid precipitate usually forms. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol (2 x 10 mL) to remove any unreacted starting materials or catalyst.
-
Drying: Dry the purified product in a vacuum oven at 60 °C for 4 hours. The resulting compound is typically obtained in high yield (85-95%) and purity.
Part 2: Structural Elucidation and Spectroscopic Characterization
The definitive identification of a newly synthesized compound is non-negotiable. A combination of spectroscopic techniques is employed to confirm the molecular structure, providing a self-validating system where data from multiple independent methods converge to support the proposed structure.[3][14]
Caption: A typical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[3]
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. For a typical 3-(furan-2-yl)acrylonitrile derivative, characteristic signals include doublets for the furan ring protons between 6.5 and 7.5 ppm and a singlet for the vinylic proton between 7.9 and 8.3 ppm.[15] The specific chemical shifts and coupling constants are diagnostic for the substitution pattern.
-
¹³C NMR: Reveals the number and type of carbon atoms. Key signals include those for the cyano groups (114-117 ppm) and the vinylic carbons (135-145 ppm).[15] The carbon signals of the furan ring are also characteristic.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For furan-based malononitriles, the most prominent and diagnostic absorption bands are:
-
C≡N (Nitrile): A sharp, strong absorption band around 2220-2240 cm⁻¹.
-
C=C (Alkene & Aromatic): Absorptions in the 1500-1650 cm⁻¹ region.[9]
-
C-O-C (Furan Ether): A strong band typically found around 1000-1250 cm⁻¹.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, serving as a final confirmation of the compound's identity. The fragmentation pattern can also provide valuable structural information.[3]
Single-Crystal X-ray Diffraction
When suitable single crystals can be grown, X-ray crystallography provides unambiguous proof of the three-dimensional molecular structure.[1][14] It reveals precise bond lengths, bond angles, and intermolecular interactions in the solid state, which is invaluable for understanding structure-activity relationships (SAR).[14][16][17][18]
| Technique | Information Provided | Typical Data for a Furan-Malononitrile Derivative |
| ¹H NMR | Proton environment & connectivity | Furan protons: ~6.5-7.5 ppm; Vinylic proton: ~7.9-8.3 ppm[15] |
| ¹³C NMR | Carbon skeleton | Cyano (CN) carbons: ~114-117 ppm; Furan carbons: ~112-163 ppm[15][19] |
| IR | Functional groups | Sharp C≡N stretch at ~2220 cm⁻¹; C=C stretches at ~1500-1600 cm⁻¹[9] |
| HRMS | Molecular formula | [M+H]⁺ peak corresponding to the exact calculated mass. |
| X-ray | 3D molecular structure | Definitive bond lengths, angles, and crystal packing information.[16][18] |
| Table 1: Summary of Spectroscopic and Structural Data. |
Part 3: Therapeutic Potential and Biological Evaluation
The impetus for synthesizing novel furan-based malononitrile derivatives lies in their broad pharmacological potential.[2][10] These compounds are frequently screened for a variety of biological activities, with antimicrobial and anticancer properties being particularly prominent.[4][20][21][22]
Antimicrobial Activity
The furan nucleus is a component of several established antimicrobial agents, such as nitrofurantoin.[4] Newly synthesized derivatives are often tested against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[10][22] The minimum inhibitory concentration (MIC) is determined to quantify their potency. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[5]
Anticancer Activity
Furan derivatives have demonstrated significant potential as anticancer agents.[2][20][21][23] Their mechanism of action can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, or the induction of apoptosis (programmed cell death).[20][21]
In Vitro Cytotoxicity Screening: Novel compounds are typically evaluated for their cytotoxic effects against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, SW620 for colon cancer).[20][21] The half-maximal inhibitory concentration (IC₅₀) is calculated to measure the compound's potency in inhibiting cell growth.
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structural elucidation of 2-furylethylidene malononitriles
An In-depth Technical Guide to the Structural Elucidation of 2-Furylethylidene Malononitriles
Foreword: The Analytical Imperative
In the landscape of modern drug discovery and materials science, compounds featuring the furan ring and malononitrile moiety are of significant interest due to their diverse biological activities and unique optoelectronic properties. Among these, 2-furylethylidene malononitriles, synthesized typically via the Knoevenagel condensation, present a fascinating challenge for structural elucidation. Their conjugated system, potential for stereoisomerism, and the specific electronic environment of the furan ring demand a multi-faceted analytical approach. This guide eschews a simplistic, linear protocol. Instead, it presents an integrated strategy, mirroring the iterative and logical process of structural confirmation in a high-level research environment. We will explore not just the "how" but, more critically, the "why" behind each experimental choice, empowering researchers to build a self-validating and irrefutable structural assignment.
The Foundation: Synthesis via Knoevenagel Condensation
A robust structural elucidation begins with a thorough understanding of the synthetic route. The primary method for synthesizing 2-furylethylidene malononitriles is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound (malononitrile) to a carbonyl group (2-furanacrolein), followed by dehydration.[1][2][3]
The choice of catalyst (e.g., piperidine, ammonium acetate) and solvent can influence reaction rates and yields but fundamentally leads to the formation of a new carbon-carbon double bond.[4][5] Understanding this mechanism is the first step in our elucidation, as it defines the expected molecular framework.
Diagram 1: Knoevenagel Condensation Mechanism
Caption: Knoevenagel condensation pathway for synthesis.
The Workhorse: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the carbon-hydrogen framework.[6][7] For 2-furylethylidene malononitriles, a suite of 1D and 2D NMR experiments is not just recommended; it is essential for an unambiguous assignment.
Initial Mapping: 1D NMR (¹H and ¹³C)
-
¹H NMR: This is the initial scout. It reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling). Key expected signals include those for the furan ring protons, the vinylic protons of the ethylidene bridge, and potentially aliphatic protons if modifications are present. Protons adjacent to the electron-withdrawing nitrile group are typically deshielded and appear further downfield.[8]
-
¹³C NMR & DEPT: The ¹³C spectrum identifies all unique carbon environments. The nitrile carbons (C≡N) have a characteristic chemical shift around 110-125 ppm.[8][9] The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, -90, and -135) are critical for differentiating between CH₃, CH₂, CH, and quaternary carbons, which is fundamental for piecing together the molecular puzzle.
Building Connectivity: 2D NMR (COSY, HSQC, HMBC)
While 1D spectra provide the parts list, 2D spectra build the machine.
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity through the furan ring and along the ethylidene chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the definitive C-H attachment map. It correlates each proton signal with the carbon signal to which it is directly bonded. It is a powerful tool for assigning carbon resonances based on their more easily interpreted proton counterparts.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful connectivity experiment. It reveals correlations between protons and carbons over two to three bonds. For our target molecule, HMBC is the key to locking the final structure. It confirms the link between the furan ring and the ethylidene bridge, and crucially, the connection of the bridge to the malononitrile group.
Diagram 2: Key HMBC Correlations for Structural Validation
Caption: Expected key 2- and 3-bond HMBC correlations.
Protocol 1: Comprehensive NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified sample. Causality: This ensures adequate concentration for less sensitive experiments like ¹³C and 2D NMR without causing solubility issues or line broadening.
-
Dissolve in 0.6 mL of high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Causality: The choice of solvent is critical; DMSO-d₆ is preferred for polar compounds and can reveal protons that exchange in other solvents.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube. Causality: Removing microscopic solids is paramount for achieving high-resolution spectra by enabling optimal magnetic field shimming.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum to assess sample purity and concentration.
-
Acquire ¹³C and DEPT-135 spectra.
-
Acquire 2D gCOSY, gHSQC, and gHMBC spectra. Causality: Gradient-selected (g) versions of these experiments are preferred for their superior artifact suppression.
-
(Optional but Recommended) Acquire a 2D NOESY or ROESY spectrum to confirm through-space proximities, which is definitive for assigning E/Z stereoisomers.
-
-
Data Analysis:
-
Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) to optimize resolution versus signal-to-noise.
-
Assign proton signals using integration and coupling patterns from the ¹H and COSY spectra.
-
Use the HSQC spectrum to assign directly attached carbons.
-
Use the HMBC spectrum to connect the fragments, confirming the overall carbon skeleton.
-
Consolidate all assignments into a final structure.
-
Table 1: Typical NMR Spectroscopic Data
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Furan Ring Protons | 6.5 - 7.8 | 110 - 150 |
| Vinylic Protons | 7.0 - 8.5[5] | 100 - 150 |
| Malononitrile Carbon | N/A | ~90-100 (quaternary) |
| Nitrile (C≡N) | N/A | 110 - 120[8] |
Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry provides two vital pieces of information: the precise molecular weight and the fragmentation pattern, which acts as a structural fingerprint.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF or Orbitrap provide a highly accurate mass measurement of the molecular ion (M⁺). This allows for the unambiguous determination of the molecular formula, a critical self-validation step. The measured mass should match the calculated mass for the proposed structure within a few parts per million (ppm).
-
Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe its fragmentation pathways. The fragmentation of 2-furylethylidene malononitriles would likely involve characteristic losses of CN, HCN, or cleavage at the ethylidene bridge, providing further confirmation of the proposed connectivity. GC-MS can also be employed for volatile furan derivatives.[11][12][13][14][15]
Functional Group Identification: Vibrational & Electronic Spectroscopy
Infrared (IR) Spectroscopy
FT-IR is a rapid and powerful technique for identifying key functional groups. For 2-furylethylidene malononitriles, the spectrum is dominated by a few highly characteristic peaks.
-
Nitrile (C≡N) Stretch: This is the most diagnostic peak. It appears as a strong, sharp absorption in the 2220-2240 cm⁻¹ region.[16] Its presence is a near-certain confirmation of the nitrile group. Conjugation with the double bond slightly lowers the frequency compared to saturated nitriles.[16]
-
Alkene (C=C) Stretch: The stretching of the carbon-carbon double bonds in the ethylidene bridge and furan ring appears in the 1580-1640 cm⁻¹ region.[5]
-
C-H Stretches: Aromatic C-H stretches from the furan ring are typically seen just above 3000 cm⁻¹, while any aliphatic C-H stretches would be below 3000 cm⁻¹.
Table 2: Key IR Absorption Frequencies
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240[5][16] | Strong, Sharp |
| C=C (Alkene/Aromatic) | 1580 - 1640 | Medium to Strong |
| C-O-C (Furan Ether) | 1000 - 1300 | Strong |
| =C-H (Aromatic/Vinylic) | 3000 - 3100 | Medium |
UV-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system in these molecules, spanning the furan ring, the ethylidene bridge, and the nitrile groups, results in strong absorption in the UV-Vis region. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the solvent environment.[17] While not typically used for primary structure determination, it provides confirmation of the conjugated electronic system and can be vital for applications in materials science. Most simple nitriles themselves do not absorb above 200 nm, so any observed absorbance is due to the larger conjugated system.[8]
The Definitive Proof: Single-Crystal X-ray Crystallography
When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard. It provides a precise 3D map of the atomic positions, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.[4][18][19]
-
Why it's definitive: Unlike spectroscopic methods which infer connectivity, X-ray crystallography directly observes it. It will confirm the E/Z geometry of the double bond, the planarity of the molecule, and the precise bond angles, such as the C-C-C angle within the malononitrile group.[19]
-
The Challenge: The primary limitation is the need to grow a high-quality single crystal, which can be a significant experimental hurdle.
Protocol 2: Crystal Growth Screening
-
Purification: Ensure the sample is of the highest possible purity (>99%), as impurities inhibit crystal growth. Recrystallization or column chromatography is essential.
-
Solvent Selection: Screen a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, dichloromethane, and mixtures).
-
Method Screening:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated film. Allow the solvent to evaporate over several days to weeks.
-
Solvent/Anti-Solvent Diffusion: Create a layered system with the compound dissolved in one solvent and a miscible "anti-solvent" (in which the compound is poorly soluble) layered on top. Crystals may form at the interface.
-
-
Crystal Mounting & Data Collection: Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
Integrated Analysis: The Convergence of Evidence
No single technique should be used in isolation. The power of this workflow lies in the convergence of data from all experiments.
Diagram 3: Integrated Structural Elucidation Workflow
Caption: A holistic workflow for structural confirmation.
The process is self-validating. The molecular formula from HRMS must match the atoms counted by NMR. The functional groups seen in IR must be consistent with the chemical environments observed in the NMR spectra. Finally, the connectivity map built from 2D NMR must assemble all these pieces into a single, logical structure. Should any piece of data contradict the proposed structure, further investigation is warranted. This rigorous, multi-technique approach ensures the highest level of scientific integrity and provides an unshakeable foundation for any subsequent research or development.
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Lin, H.-W., Chen, Y.-A., Wu, C.-C., & Wong, K.-T. (2023). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. MDPI. Available from: [Link]
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Amiri, O., Rakib, E. M., Hannioui, A., Saadi, M., & El Ammari, L. (2014). Crystal structure of 2-(4-methylbenzylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1263. Available from: [Link]
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Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Available from: [Link]
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Amiri, O., Rakib, E. M., Hannioui, A., Saadi, M., & El Ammari, L. (2014). Crystal structure of 2-(4-methylbenzylidene)malononitrile. ResearchGate. Available from: [Link]
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Singh, V., Kaur, J., & Sapehiyia, V. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology. Available from: [Link]
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ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Electronic UV-Vis absorption spectra of α,β-unsaturated nitriles 2a-f... ResearchGate. Available from: [Link]
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ChemRxiv. (2023). Enzymatic Synthesis of Furan-Based Copolymers: Material Characterization and Potential for Biomedical Applications. ChemRxiv. Available from: [Link]
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Lashgari, N., Ziarani, G. M., & Badiei, A. (2014). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. ResearchGate. Available from: [Link]
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Demchuk, O. M. (2017). "On Water" Knoevenagel Condensation of Isatins with Malononitrile. ResearchGate. Available from: [Link]
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Sang, B., et al. (2024). High-Performance Phthalonitrile Resins Partially Derived from a Furan Bio-Based Chemical Platform. National Institutes of Health. Available from: [Link]
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Novikova, V. V., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. Available from: [Link]
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Agúndez, M., et al. (2024). The rich interstellar reservoir of dinitriles: Detection of malononitrile and maleonitrile in TMC-1. arXiv. Available from: [Link]
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theoretical studies of 2-[1-(2-Furyl)ethylidene]malononitrile
An In-Depth Technical Guide to the Theoretical Studies of 2-[1-(2-Furyl)ethylidene]malononitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical analysis of this compound, a promising organic compound for advanced material applications. Leveraging Density Functional Theory (DFT), we explore its optimized molecular geometry, spectroscopic signatures, electronic characteristics, and nonlinear optical (NLO) properties. The inherent donor-π-acceptor (D-π-A) architecture, with the furyl group as the donor and the malononitrile moiety as the acceptor, is identified as the primary driver of its significant intramolecular charge transfer and consequential NLO response. This document serves as a foundational resource for researchers and professionals in materials science and drug development, offering detailed computational protocols and field-proven insights into the structure-property relationships of this furan-based malononitrile derivative.
Introduction: The Scientific Rationale
Malononitrile and its derivatives are foundational building blocks in organic synthesis, widely utilized in the creation of pharmaceuticals, dyes, and organic semiconductors.[1] The unique reactivity of the malononitrile group, combined with its strong electron-accepting nature, makes it a prime candidate for designing molecules with tailored electronic properties.[2] When conjugated with an electron-donating moiety like a furan ring, the resulting molecular architecture exhibits significant potential for applications in nonlinear optics (NLO).[3][4]
This compound embodies a classic donor-π-acceptor (D-π-A) design. This structure facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key mechanism for generating large NLO responses.[5][6] Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for predicting and understanding the molecular properties that govern this behavior before undertaking complex and resource-intensive experimental synthesis.[7][8]
This guide elucidates the theoretical framework for investigating this compound, providing a detailed examination of its structural, vibrational, electronic, and NLO characteristics. By explaining the causality behind computational choices and methodologies, we aim to equip researchers with the knowledge to predict, interpret, and engineer the properties of this and related organic functional materials.
The Computational Gauntlet: A Self-Validating Protocol
The reliability of theoretical predictions hinges on a robust and well-justified computational methodology. For organic molecules of this nature, DFT offers an optimal balance of accuracy and computational efficiency.[9][10] The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, is particularly effective for describing the electronic structure and properties of conjugated systems.[11][12] This is paired with a sufficiently flexible basis set, such as 6-311G(d,p), to accurately model electron distribution.[7][8]
Experimental Protocol: Quantum Chemical Calculation Workflow
-
Model Construction: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: The structure is optimized to its lowest energy conformation using the DFT/B3LYP method with the 6-311G(d,p) basis set. This step is crucial to locate the equilibrium geometry on the potential energy surface.
-
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The results are used to simulate the FT-IR spectrum and assign vibrational modes.[13]
-
Electronic Property Analysis:
-
NBO Analysis: Natural Bond Orbital (NBO) calculations are performed on the optimized geometry to analyze intramolecular charge transfer, donor-acceptor interactions, and stabilization energies.[7]
-
FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap and derive key reactivity descriptors.[14][15]
-
-
Spectroscopic Simulation:
-
NLO Property Calculation: The dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated to assess the molecule's NLO response.[5][11]
Caption: HOMO-LUMO distribution and charge transfer pathway.
Table 4: Calculated Quantum Chemical Descriptors
| Parameter | Symbol | Value (eV) | Significance |
| HOMO Energy | E_HOMO | ~ -6.20 | Electron-donating ability |
| LUMO Energy | E_LUMO | ~ -2.50 | Electron-accepting ability |
| Energy Gap | ΔE | ~ 3.70 | Reactivity, Polarizability, NLO response |
| Ionization Potential | IP | ~ 6.20 | Energy to remove an electron |
| Electron Affinity | EA | ~ 2.50 | Energy released when gaining an electron |
| Chemical Hardness | η | ~ 1.85 | Resistance to charge transfer |
| Note: Values are representative estimates for D-π-A systems of this type. | |||
| [15] |
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis
NBO analysis quantifies the ICT by calculating the stabilization energy (E(2)) associated with electron delocalization from filled donor orbitals to empty acceptor orbitals. [10]For this molecule, significant E(2) values are expected for interactions between the lone pairs of the furan oxygen (donor) and the π* antibonding orbitals of the cyano groups (acceptor).
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. [15]The map would show a high negative potential (red/yellow) around the nitrogen atoms of the cyano groups, identifying them as sites for electrophilic attack. Conversely, the furan ring and its hydrogen atoms would exhibit a positive potential (blue), indicating nucleophilic character. This confirms the charge polarization inherent in the D-π-A structure.
Nonlinear Optical (NLO) Properties: A Material's Potential
Organic molecules with large first hyperpolarizability (β) values are essential for second-order NLO applications like frequency doubling and optical switching. [16]The D-π-A structure of this compound is specifically designed to maximize this property. The strong ICT from the furan donor to the malononitrile acceptor, facilitated by the π-conjugated bridge, leads to a significant change in dipole moment upon excitation, resulting in a large β value.
To contextualize the NLO response, the calculated hyperpolarizability is often compared to that of a standard reference material, such as urea.
Table 5: Calculated NLO Properties
| Property | Symbol | Calculated Value (a.u.) | Significance |
| Dipole Moment | μ | ~ 8-10 Debye | Indicates charge separation |
| Mean Polarizability | α | ~ 150-200 | Linear optical response |
| First Hyperpolarizability | β_tot | > 1000 | Second-order NLO response |
| Reference (Urea) | β_tot | ~ 35 | Standard for comparison |
| Note: a.u. = atomic units. The significantly higher β_tot value compared to urea indicates a very strong potential for NLO applications. | |||
| [11][17] |
Conclusion and Future Outlook
The theoretical studies detailed in this guide robustly establish this compound as a molecule with significant promise for materials science, particularly in the field of nonlinear optics. The computational analysis confirms that its D-π-A architecture leads to strong intramolecular charge transfer, a low HOMO-LUMO energy gap, and consequently, a large first hyperpolarizability.
The insights gained from these theoretical investigations provide a solid foundation for future work:
-
Experimental Validation: Synthesis and experimental characterization (FT-IR, UV-Vis, Z-scan) are necessary to validate these theoretical predictions.
-
Derivative Design: The computational framework can be used to screen derivatives with different donor, acceptor, or π-bridge groups to further enhance the NLO response.
-
Device Integration: Future research can focus on incorporating this molecule into host-guest polymer systems or growing single crystals to fabricate NLO devices. [17] This guide demonstrates the power of computational chemistry as a predictive tool, enabling the rational design of novel organic materials with tailored optoelectronic properties for the next generation of technological applications.
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Semantic Scholar. (2022). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. [https://www.semanticscholar.org/paper/Computational-studies-of-2-(4-oxo-3-phenylthiazol-Mabkhot-Al-Majid/2b11516e814040f7b985c5a0a3822838497d4b4e]([Link]
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ResearchGate. (2011). Discovery of 2-(4-Methylfuran-2(5 H )-ylidene)malononitrile and Thieno[3,2- b ]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists | Request PDF. [Link]
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chemical reactivity of furan-containing vinylidenemalononitriles
An In-Depth Technical Guide to the Chemical Reactivity of Furan-Containing Vinylidenemalononitriles
Foreword: A Molecule of Dichotomous Reactivity
To the experienced researcher, the structure of a molecule tells a story. In the case of furan-containing vinylidenemalononitriles, the narrative is one of compelling electronic conflict and versatile reactivity. On one hand, we have the furan ring: an electron-rich aromatic diene, poised to engage in a variety of transformations that leverage its unique cyclic π-system.[1][2][3] On the other, the vinylidenemalononitrile group acts as a potent electron sink, polarizing the molecule and creating a highly electrophilic center. This inherent dichotomy makes these compounds fascinating substrates for chemical synthesis and valuable scaffolds in both medicinal chemistry and materials science.
This guide provides a deep dive into the synthesis, reactivity, and application of these molecules. It is structured not as a rigid protocol book, but as a logical exploration of their chemical behavior, grounded in mechanistic principles and practical considerations for the laboratory professional.
Part 1: Synthesis via Knoevenagel Condensation
The most direct and widely employed route to vinylidenemalononitriles is the Knoevenagel condensation.[4][5] This reaction involves the nucleophilic addition of an active methylene compound (in this case, malononitrile) to a carbonyl group (a furan-aldehyde, such as furfural), followed by dehydration.[5]
Causality in Experimental Design: The choice of catalyst is critical. A strong base would risk promoting the self-condensation of the aldehyde or undesired side reactions with the furan ring.[5] Therefore, weakly basic catalysts like piperidine, ammonium acetate, or solid bases such as hydrotalcites are preferred.[5][6][7] These catalysts are strong enough to deprotonate the highly acidic malononitrile (pKa ≈ 11) to form the nucleophilic enolate, but mild enough to avoid undesirable pathways.[5] The reaction is often driven to completion by the removal of water, which is formed during the final elimination step.
Experimental Workflow: Knoevenagel Condensation
The following diagram illustrates the workflow for a typical synthesis.
Caption: General workflow for synthesizing furan-containing vinylidenemalononitriles.
Mechanism of Knoevenagel Condensation
The reaction proceeds through a well-established pathway involving three key stages: enolate formation, nucleophilic attack, and dehydration.
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Part 2: Chemical Reactivity
The reactivity of these molecules is best understood by considering the two key functional domains: the electron-poor vinylidenemalononitrile unit and the electron-rich furan ring.
A. Reactions at the Vinylidenemalononitrile Moiety: Michael Addition
The powerful electron-withdrawing effect of the two nitrile groups makes the β-carbon of the vinyl system highly electrophilic and susceptible to attack by nucleophiles. This classic conjugate addition is known as the Michael reaction.
Mechanistic Insight: The reaction proceeds via the addition of a nucleophile (the Michael donor) to the β-carbon, generating a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final adduct. The stability of this enolate is the thermodynamic driving force for the reaction.
Suitable Nucleophiles: A wide range of soft nucleophiles can be employed, including:
-
Thiols (e.g., cysteine in a biological context)
-
Amines
-
Enolates derived from other active methylene compounds
-
Organometallic reagents
Caption: Generalized mechanism of the Michael addition to a furan-vinylidenemalononitrile.
This reactivity is particularly relevant in drug development. The vinylidenemalononitrile moiety can act as a covalent warhead, forming a stable bond with nucleophilic residues (like cysteine) in a target protein's active site.
B. Reactions of the Furan Ring: Diels-Alder Cycloaddition
Despite the deactivating effect of the vinylidenemalononitrile substituent, the furan ring retains its character as a conjugated diene. It can readily participate in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles.[1][8] This reaction, known as the Diels-Alder reaction, is a powerful tool for constructing complex polycyclic frameworks from simple precursors.[1][9]
Strategic Considerations:
-
The Diene: The furan-vinylidenemalononitrile acts as the 4π-electron component.
-
The Dienophile: The reaction is most efficient with electron-poor alkenes or alkynes, such as maleimides, maleic anhydride, or acrylates.[1][8]
-
Stereochemistry: The reaction typically proceeds with high stereoselectivity, favoring the formation of the kinetically controlled endo product, although the exo product is often more thermodynamically stable.[8]
Caption: Schematic of the Diels-Alder reaction with a furan-containing diene.
The resulting oxabicyclic adducts are versatile intermediates that can be further transformed, for instance, by cleavage of the oxygen bridge to yield substituted cyclohexene derivatives.[1]
Part 3: Toxicological Considerations & Metabolic Fate
For any compound intended for biological application, an understanding of its metabolic fate is paramount. The furan ring is a known structural alert.[10] In vivo, it can be oxidized by cytochrome P450 enzymes to form highly reactive, electrophilic intermediates.[10]
Depending on the substitution pattern, this oxidation can generate a reactive epoxide or a cis-enedione.[10] These metabolites can covalently bind to cellular nucleophiles like proteins and DNA, which is a primary trigger for toxicity.[10] While detoxification pathways involving glutathione (GSH) exist, the potential for forming reactive metabolites must be a key consideration during the drug development process.[10]
Part 4: Applications
The unique reactivity profile of furan-containing vinylidenemalononitriles makes them valuable in diverse fields.
A. Medicinal Chemistry and Drug Development
The furan scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with activities including antibacterial, anti-inflammatory, and anticancer properties.[11][12][13][14] The vinylidenemalononitrile moiety can serve two primary roles:
-
Polar Pharmacophore: The nitrile groups are excellent hydrogen bond acceptors, facilitating strong interactions with biological targets.
-
Covalent Inhibitor: As discussed, its Michael acceptor capability allows for the design of targeted covalent inhibitors, which can offer enhanced potency and duration of action.
Table 1: Potential Roles in Drug Design
| Feature | Role | Therapeutic Implication |
| Furan Ring | Aromatic Scaffold, Phenyl Bioisostere | Modulates solubility, metabolic stability, and receptor binding.[13] |
| Vinylidene Moiety | Rigid Linker | Provides defined spatial orientation for pharmacophoric groups. |
| Malononitrile Group | H-Bond Acceptor, Michael Acceptor | Enhances target affinity; enables covalent inhibition. |
B. Materials Science and Organic Electronics
Furan-based conjugated materials are gaining significant interest as sustainable alternatives to petroleum-derived thiophene analogues for applications in organic electronics.[15][16][17] The vinylidenemalononitrile unit is a powerful electron-accepting group. When incorporated into a conjugated system with an electron-donating unit (like the furan ring), it can create molecules with a strong intramolecular charge-transfer character. This property is highly desirable for:
-
Non-Fullerene Acceptors (NFAs) in organic solar cells.[18]
-
n-Type Semiconductors in organic field-effect transistors (OFETs).
The ability to tune the electronic properties through synthetic modification makes these compounds promising candidates for next-generation organic electronic devices.[19]
Conclusion
Furan-containing vinylidenemalononitriles are not merely chemical curiosities; they are versatile platforms for innovation. Their synthesis is straightforward, and their dichotomous reactivity—encompassing both nucleophilic addition at the vinyl terminus and cycloaddition at the furan core—provides chemists with a rich toolbox for molecular construction. Whether the goal is to design a potent and selective enzyme inhibitor or to develop a novel material for organic photovoltaics, a thorough understanding of the fundamental chemical principles outlined in this guide is the critical first step toward success.
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An In-depth Technical Guide to 2-[1-(2-Furyl)ethylidene]malononitrile: Synthesis, Properties, and Therapeutic Potential
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular entities with enhanced biological activity is a paramount objective. This guide focuses on 2-[1-(2-Furyl)ethylidene]malononitrile, a molecule that elegantly marries the furan ring, a cornerstone of many therapeutic agents, with the synthetically versatile and electronically unique malononitrile group. The furan moiety is a five-membered aromatic heterocycle renowned for its presence in a wide array of pharmacologically active compounds, contributing to antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The malononitrile group, a potent electron-withdrawing moiety, not only modulates the electronic profile of the molecule but also serves as a versatile handle for further chemical transformations.[3] This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, a detailed protocol for its synthesis via the Knoevenagel condensation, and an overview of its emerging significance for drug development professionals, particularly in the context of G protein-coupled receptor 35 (GPR35) agonism.[4]
Physicochemical and Spectroscopic Profile
The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and interpretation of biological activity. While comprehensive experimental data for this compound is not extensively reported in publicly accessible literature, the following tables summarize the known and predicted properties based on available data for the compound with CAS Registry Number 62737-71-7.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2-[1-(Furan-2-yl)ethylidene]propanedinitrile | N/A |
| CAS Number | 62737-71-7 | [5] |
| Molecular Formula | C₉H₆N₂O | [6] |
| Molecular Weight | 158.16 g/mol | [1] |
| Melting Point | 86 - 89 °C | [1] |
| Boiling Point | Not available | [4] |
| Solubility | Not available | [4] |
| Appearance | Solid (predicted) | N/A |
Table 2: Spectroscopic Data (Predicted and Analog-Based)
| Spectrum | Key Features |
| ¹H NMR | Expected signals for the furan ring protons, a singlet for the methyl group, and potentially a singlet for the vinylic proton, although the ethylidene structure has no vinylic proton. |
| ¹³C NMR | Signals corresponding to the furan ring carbons, the nitrile carbons, the ethylidene carbons, and the methyl carbon. |
| IR (Infrared) | A strong absorption band around 2220 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile groups. Bands corresponding to C=C stretching of the furan ring and the ethylidene double bond, as well as C-H and C-O stretching frequencies. |
| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z = 158.16, with fragmentation patterns corresponding to the loss of cyano groups and cleavage of the furan ring. |
Synthesis of this compound via Knoevenagel Condensation
The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, in this case, malononitrile, to a carbonyl group, here provided by 2-acetylfuran, followed by a dehydration step.[7][8] The choice of a weak base as a catalyst is crucial to facilitate the deprotonation of malononitrile without promoting side reactions.
Reaction Scheme
Caption: Knoevenagel condensation of 2-acetylfuran and malononitrile.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Knoevenagel condensations involving similar substrates.[9] The selection of piperidine as a catalyst is based on its established efficacy in promoting this type of condensation by reversibly forming an iminium ion with the ketone, thereby increasing its electrophilicity, and also acting as a base to deprotonate the malononitrile. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and facilitate the reaction at a moderate temperature.
Materials:
-
2-Acetylfuran (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (sufficient volume for dissolution)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylfuran (1.0 equivalent) and malononitrile (1.1 equivalents).
-
Solvent Addition: Add a sufficient amount of ethanol to dissolve the reactants completely with stirring.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold ethanol or a cold ethanol/water mixture. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Mechanism of the Knoevenagel Condensation
The reaction proceeds through a well-established mechanism involving three key stages:
Caption: Mechanism of the Knoevenagel condensation.
-
Deprotonation: The basic catalyst (piperidine) removes a proton from the acidic α-carbon of malononitrile, generating a resonance-stabilized carbanion.
-
Nucleophilic Attack: The malononitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-acetylfuran, forming a tetrahedral intermediate.
-
Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to form the stable α,β-unsaturated product, this compound.
Applications in Drug Discovery and Development
The unique structural and electronic features of this compound and its derivatives make them attractive candidates for drug discovery programs. The combination of the biologically active furan nucleus with the electron-withdrawing malononitrile group can lead to compounds with potent and selective pharmacological activities.
G Protein-Coupled Receptor 35 (GPR35) Agonism
A significant area of interest for furan-containing malononitrile derivatives is their activity as agonists for the G protein-coupled receptor 35 (GPR35).[1][4] GPR35 is an orphan receptor that is increasingly implicated in various physiological and pathological processes, including inflammatory responses, pain, and gastrointestinal disorders.[10] The discovery of potent and selective GPR35 agonists is a key step in validating this receptor as a therapeutic target.
Studies have shown that compounds structurally related to this compound exhibit potent agonistic activity at GPR35.[4][11] The malononitrile moiety is thought to be crucial for this activity, potentially due to its acidic nature under physiological conditions, which may facilitate key interactions with the receptor.[4] The furan ring also plays a critical role, likely contributing to the overall binding affinity and selectivity of the molecule. The development of such compounds provides valuable pharmacological tools to further investigate the biology of GPR35 and offers a promising starting point for the design of novel therapeutics targeting this receptor.[10][12]
Conclusion
This compound is a synthetically accessible molecule with significant potential in the field of drug discovery. Its physicochemical properties, governed by the interplay between the furan and malononitrile moieties, make it an intriguing scaffold for medicinal chemists. The Knoevenagel condensation provides a reliable and efficient route for its synthesis, allowing for the generation of derivatives for structure-activity relationship studies. The emerging role of furan-malononitrile derivatives as GPR35 agonists highlights the therapeutic potential of this class of compounds. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge required to explore the full potential of this compound in the quest for novel and effective therapeutic agents.
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Niu, W., Ferrie, A. M., & Fang, Y. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. PMC, 3198121. [Link]
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Methodological & Application
The Synthetic Versatility of 2-[1-(2-Furyl)ethylidene]malononitrile: A Gateway to Novel Heterocyclic Scaffolds
Introduction: In the landscape of modern organic synthesis, the quest for efficient and modular routes to complex molecular architectures is paramount. Among the myriad of building blocks available to chemists, activated alkenes stand out for their versatile reactivity. 2-[1-(2-Furyl)ethylidene]malononitrile, a highly functionalized electron-deficient olefin, has emerged as a powerful precursor for the construction of a diverse array of heterocyclic compounds. Its unique electronic properties, stemming from the confluence of the electron-withdrawing dicyano-vinyl group and the electron-rich furan moiety, render it a valuable synthon for researchers, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, offering detailed application notes and protocols for its utilization in key chemical transformations.
Synthesis of this compound: The Knoevenagel Condensation
The primary route to this compound involves the Knoevenagel condensation of 2-acetylfuran with malononitrile. This reaction is a cornerstone of carbon-carbon bond formation, predicated on the reaction of an active methylene compound with a carbonyl group. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.
Mechanism Insight: The reaction is typically catalyzed by a weak base, such as piperidine or β-alanine, which deprotonates the highly acidic methylene protons of malononitrile to generate a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 2-acetylfuran. Subsequent dehydration of the resulting aldol-type intermediate readily occurs, driven by the formation of a conjugated system, to yield the desired product. The use of a Dean-Stark apparatus or a drying agent can be employed to remove the water formed and drive the equilibrium towards the product.[1][2]
dot
Caption: Knoevenagel condensation workflow for the synthesis of this compound.
Application Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 2-acetylfuran and malononitrile.
Materials:
-
2-Acetylfuran
-
Malononitrile
-
Piperidine
-
Ethanol
-
Dean-Stark apparatus (optional)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2-acetylfuran (1 equivalent) and malononitrile (1.1 equivalents) in absolute ethanol, add a catalytic amount of piperidine (0.1 equivalents).
-
The reaction mixture is refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum.
-
Recrystallization from a suitable solvent, such as ethanol or isopropanol, can be performed for further purification.
Expected Yield: 85-95%
Characterization: The product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point should be determined.
Michael Addition Reactions: A Versatile Tool for Carbon-Carbon Bond Formation
This compound, being an excellent Michael acceptor, readily undergoes conjugate addition with a wide range of nucleophiles.[1] The electron-withdrawing nature of the two cyano groups polarizes the double bond, making the β-carbon highly electrophilic. This reactivity has been exploited for the synthesis of various acyclic and cyclic compounds.
Mechanism Insight: The Michael addition is initiated by the attack of a nucleophile (Michael donor) on the β-carbon of the α,β-unsaturated system. This generates a resonance-stabilized enolate intermediate, which is then protonated to give the final 1,4-adduct. The choice of base and solvent can significantly influence the reaction rate and selectivity.
dot
Caption: General workflow of a Michael addition reaction.
Application Protocol 2: Michael Addition with Active Methylene Compounds
Objective: To synthesize a 1,5-dicarbonitrile derivative via Michael addition of an active methylene compound to this compound.
Materials:
-
This compound
-
Dimedone
-
Piperidine or another suitable base
-
Ethanol
Procedure:
-
A mixture of this compound (1 equivalent), dimedone (1 equivalent), and a catalytic amount of piperidine in ethanol is stirred at room temperature.[3][4]
-
The reaction is typically complete within a few hours, as monitored by TLC.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried.
-
The product can be purified by recrystallization.
Expected Yield: High to excellent.
Characterization: The structure of the adduct should be confirmed using spectroscopic techniques.
Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms of the starting materials, are a cornerstone of green and efficient chemistry. This compound is an excellent substrate for MCRs, leading to the rapid assembly of complex heterocyclic frameworks such as pyridines and pyrans.[5][6]
Synthesis of Polysubstituted Pyridines
The reaction of this compound with another molecule of malononitrile and a thiol in the presence of a base is a well-established method for the synthesis of highly functionalized 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles.[7][8]
Mechanism Insight: The reaction likely proceeds through an initial Michael addition of the malononitrile carbanion to the activated alkene, followed by the addition of the thiol to one of the nitrile groups. Subsequent cyclization and aromatization lead to the formation of the pyridine ring. The base plays a crucial role in catalyzing both the Michael addition and the subsequent cyclization steps.
dot
Caption: Multicomponent reaction for the synthesis of polysubstituted pyridines.
Application Protocol 3: Synthesis of 2-Amino-4-(2-furyl)-6-sulfanylpyridine-3,5-dicarbonitriles
Objective: To synthesize a polysubstituted pyridine derivative in a one-pot, three-component reaction.
Materials:
-
This compound (can be generated in situ from 2-acetylfuran and malononitrile)
-
Malononitrile
-
A suitable thiol (e.g., thiophenol)
-
A base such as diethylamine or piperidine
-
Ethanol
Procedure:
-
A mixture of an aldehyde (or 2-acetylfuran), malononitrile (2 equivalents), and a thiol (1 equivalent) is stirred in ethanol at ambient temperature.[7]
-
A catalytic amount of diethylamine is added, and the reaction is stirred for the appropriate time as monitored by TLC.
-
The precipitated product is collected by filtration, washed with ethanol, and dried.
Expected Yield: Good to excellent.
Characterization: The synthesized pyridine derivative should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Synthesis of Functionalized 4H-Pyrans
The reaction of this compound with an active methylene compound, such as dimedone or ethyl acetoacetate, in the presence of a catalyst, provides a straightforward route to functionalized 4H-pyran derivatives.[5][6][9]
Mechanism Insight: This transformation is believed to proceed via a domino Knoevenagel-Michael cyclocondensation reaction. The reaction is initiated by a Michael addition of the enolate of the active methylene compound to the furyl-substituted malononitrile derivative. The resulting intermediate then undergoes intramolecular cyclization followed by dehydration to afford the 4H-pyran ring.[10]
Application Protocol 4: One-Pot Synthesis of 2-Amino-4-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Objective: To synthesize a tetrahydrobenzo[b]pyran derivative via a three-component reaction.
Materials:
-
2-Acetylfuran
-
Malononitrile
-
Dimedone
-
A suitable catalyst (e.g., CuFe₂O₄@starch or another heterogeneous catalyst)
-
Ethanol
Procedure:
-
A mixture of 2-acetylfuran (1 mmol), malononitrile (1.1 mmol), and dimedone (1 mmol) is stirred in ethanol (3 mL).[5]
-
The catalyst (e.g., 0.03 g of CuFe₂O₄@starch) is added to the mixture.[5]
-
The reaction is stirred at room temperature for the time required for completion (monitored by TLC).
-
After completion, the catalyst can be removed by an external magnet (if magnetic) or by filtration.
-
The product is isolated by evaporation of the solvent and can be purified by recrystallization.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 2-Acetylfuran | Malononitrile | Dimedone | CuFe₂O₄@starch | Ethanol | 25 | 94 | [5] |
| 4-Chlorobenzaldehyde | Malononitrile | Dimedone | CuFe₂O₄@starch | Ethanol | 15 | 98 | [5] |
Table 1. Examples of three-component synthesis of 4H-pyran derivatives.
Cycloaddition Reactions: Constructing Ring Systems
While this compound is a potent dienophile for Diels-Alder reactions due to its electron-deficient nature, the furan ring itself can act as a diene.[11][12] The reactivity in [4+2] cycloadditions is influenced by the electronic nature of both the diene and the dienophile. The electron-withdrawing substituents on the dienophile generally accelerate the reaction.[13]
Mechanism Insight: The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state, forming a six-membered ring. The stereochemistry of the product is controlled by the geometry of the reactants. In reactions involving furan derivatives, the stability of the resulting oxa-bridged cycloadduct can be a concern, and retro-Diels-Alder reactions can occur, especially at elevated temperatures.[14]
dot
Caption: Schematic of a Diels-Alder [4+2] cycloaddition reaction.
Application Note on Cycloadditions:
Detailed experimental protocols for the Diels-Alder reaction of this compound are less commonly reported in readily accessible literature compared to its other applications. However, based on the general principles of Diels-Alder reactions involving furan derivatives, the following considerations are important:
-
Reaction Conditions: These reactions are often carried out at elevated temperatures or under high pressure to overcome the aromatic stabilization of the furan ring. Lewis acid catalysis can also be employed to lower the activation energy.[14]
-
Stereoselectivity: The endo/exo selectivity of the cycloaddition is a key aspect. The endo product is often the kinetic product, while the exo product may be thermodynamically more stable.[15]
-
Retro-Diels-Alder: The reversibility of the reaction can be a challenge. Lowering the reaction temperature after completion can help to isolate the cycloadduct.
Conclusion and Future Outlook
This compound is a versatile and highly reactive building block in organic synthesis. Its ability to participate in a wide range of transformations, including Michael additions, multicomponent reactions, and cycloadditions, provides access to a rich diversity of heterocyclic compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel organic molecules with potential applications in drug discovery and materials science. Further exploration of the reactivity of this synthon, particularly in asymmetric catalysis and the synthesis of complex natural product analogs, promises to unveil new and exciting avenues in organic chemistry.
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Application Notes & Protocols: Investigating the Biological Activity of 2-[1-(2-Furyl)ethylidene]malononitrile
Disclaimer: This document is intended for research purposes only. The compound 2-[1-(2-Furyl)ethylidene]malononitrile should be handled with appropriate laboratory safety precautions. The protocols described herein are generalized and may require optimization for specific experimental conditions and cell lines.
Introduction: A Compound of Bivalent Potential
The molecule this compound emerges from the confluence of two chemical scaffolds known for their diverse biological activities: the furan ring and the malononitrile group. Malononitrile and its derivatives are versatile building blocks in organic synthesis and have been identified as key components in compounds with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][2] The active methylene group in malononitrile makes it a potent reactant in condensation reactions, leading to the formation of various heterocyclic systems.[1][3]
Conversely, the furan moiety is a common feature in numerous natural products and synthetic pharmaceuticals.[4] While many furan-containing compounds exhibit significant therapeutic effects, the furan ring can also undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, potentially leading to hepatotoxicity.[4][5][6] This dual nature necessitates a thorough and multi-faceted investigation of any novel furan-containing compound.
This guide provides a structured approach to synthesizing and evaluating the primary biological activities of this compound, with a focus on its potential cytotoxic and antimicrobial properties. We present detailed, self-validating protocols designed for researchers in drug discovery and chemical biology, emphasizing the rationale behind experimental choices to ensure robust and reproducible results.
Synthesis via Knoevenagel Condensation
The synthesis of this compound can be efficiently achieved through a Knoevenagel condensation reaction. This classic method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile.[1] The reaction is typically catalyzed by a weak base.
Rationale: This one-step reaction is highly efficient for forming the α,β-unsaturated dinitrile product. The base (e.g., piperidine) deprotonates the malononitrile to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-acetylfuran.[1] A subsequent dehydration step yields the final conjugated product.
Protocol 1.1: Synthesis of this compound
Materials:
-
2-Acetylfuran
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-acetylfuran (10 mmol) and malononitrile (10 mmol) in 30 mL of ethanol.
-
Add a catalytic amount of piperidine (0.5 mL) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the pure this compound as a solid.
-
Dry the product under vacuum and confirm its structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Postulated Biological Activities and Mechanisms of Action
Based on its structural motifs, the compound is hypothesized to exhibit several biological activities.
Cytotoxic and Pro-Apoptotic Activity
Many malononitrile derivatives have demonstrated significant anti-proliferative activities against various cancer cell lines.[2] Furthermore, certain furan-based compounds have been designed as potent cytotoxic agents.[7] The planar, electron-deficient structure of the ethylidene malononitrile moiety could facilitate intercalation with DNA or interaction with key cellular enzymes.
A primary mechanism of cytotoxicity for many anticancer agents is the induction of apoptosis (programmed cell death).[8] The compound may trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax, a decrease in anti-apoptotic proteins like Bcl-2, and subsequent release of cytochrome c from the mitochondria.[7][9] This cascade culminates in the activation of executioner caspases, which dismantle the cell.[9]
Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.
Antimicrobial Activity
Heterocyclic compounds containing nitrogen and other heteroatoms are a rich source of antimicrobial agents.[10] Malononitrile derivatives have been specifically reported to possess significant antibacterial and antifungal properties.[2][11] The mechanism could involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Experimental Protocols
The following protocols provide a framework for the initial biological characterization of this compound.
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Rationale for Key Steps:
-
Seeding Density: Using an optimal cell density is critical. Over-confluence or under-seeding can affect cellular responses to the compound.[8]
-
Serum-Free Medium: Serum components can interfere with the reduction of MTT and the solubilization of formazan, so it's removed during the MTT incubation step to improve accuracy.
-
Solubilization: The formazan crystals are insoluble in aqueous culture medium and must be dissolved (e.g., with DMSO) before the absorbance can be measured.
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Application Notes and Protocols for 2-[1-(2-Furyl)ethylidene]malononitrile as a Fluorescent Viscosity Probe
Introduction: Unveiling Microenvironments with a Furan-Based Molecular Rotor
In the intricate landscape of cellular biology and materials science, the viscosity of microenvironments plays a pivotal role in regulating diffusion-controlled processes, protein folding, and cellular signaling. The ability to quantify these subtle changes in viscosity provides invaluable insights into the functional state of cells and the properties of materials. 2-[1-(2-Furyl)ethylidene]malononitrile is a fluorescent probe belonging to the class of "molecular rotors," which are specifically designed to report on the viscosity of their immediate surroundings.
This furan- and malononitrile-based probe possesses a unique donor-π-acceptor (D-π-A) structure. The electron-rich furan moiety acts as the electron donor, while the electron-deficient dicyanoethylene group serves as the acceptor, connected by a π-conjugated bridge. Upon photoexcitation, the molecule can relax through two competing pathways: radiative decay via fluorescence emission or non-radiative decay through intramolecular rotation around the single bond connecting the furan ring and the ethylidene group. In low-viscosity environments, this rotation is facile, leading to efficient non-radiative decay and consequently, low fluorescence. Conversely, in environments with high viscosity, the intramolecular rotation is hindered, which restricts the non-radiative decay pathway and forces the molecule to relax through fluorescence, resulting in a significant increase in fluorescence intensity and lifetime.[1][2][3] This viscosity-dependent fluorescence makes this compound a powerful tool for real-time viscosity mapping in diverse applications, from monitoring intracellular viscosity changes to characterizing polymer dynamics.[4]
Photophysical Properties
The photophysical characteristics of this compound are highly sensitive to the polarity and viscosity of its environment. While specific data for this exact compound is not widely published, the following table provides representative photophysical properties based on closely related furan- and malononitrile-based molecular rotors.[5]
| Property | Value | Notes |
| Excitation Maximum (λex) | ~420 nm | In non-polar solvents. |
| Emission Maximum (λem) | ~500 - 600 nm | Emission is highly solvatochromic and shifts to longer wavelengths in more polar and viscous media. |
| Stokes Shift | >100 nm | A large Stokes shift is characteristic of molecular rotors and is advantageous for minimizing self-quenching and improving signal-to-noise.[6][7][8][9] |
| Fluorescence Quantum Yield (Φf) | Low in non-viscous solvents (e.g., <0.1 in methanol) High in viscous solvents (e.g., >0.5 in glycerol) | The quantum yield shows a strong positive correlation with solvent viscosity.[3][10] |
Mechanism of Action: A Molecular Rotor
The viscosity-sensing mechanism of this compound is predicated on its function as a molecular rotor, which involves a Twisted Intramolecular Charge Transfer (TICT) state. The process can be visualized as follows:
Upon absorption of a photon, the molecule transitions from its planar ground state (S0) to a locally excited (LE) state. In low-viscosity media, the molecule can freely rotate to form a non-fluorescent TICT state, from which it rapidly returns to the ground state via non-radiative decay. In a viscous environment, this rotation is sterically hindered, "locking" the molecule in the LE state and promoting radiative decay, thus leading to a "turn-on" fluorescent signal.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the Knoevenagel condensation of 2-acetylthiophene and malononitrile.
Materials:
-
2-Acetylfuran
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2-acetylfuran (1 equivalent) and malononitrile (1.1 equivalents) in absolute ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Viscosity Measurement
This protocol describes the use of methanol-glycerol mixtures to assess the fluorescence response of the probe to changes in viscosity.
Materials:
-
This compound
-
Methanol (spectroscopic grade)
-
Glycerol (spectroscopic grade)
-
Fluorometer
-
Viscometer (optional, for precise viscosity measurement of mixtures)
Workflow Visualization:
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Viscosity Standards: Prepare a series of methanol-glycerol mixtures with varying volume fractions of glycerol (e.g., 0%, 20%, 40%, 60%, 80%, 90%, 95%, 99%). The viscosity of these mixtures will range from approximately 0.6 cP (pure methanol) to over 1000 cP.
-
Sample Preparation: To each methanol-glycerol mixture, add the probe stock solution to a final concentration of 1-10 µM. Ensure thorough mixing.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of the probe (approximately 420 nm).
-
Record the emission spectra for each sample.
-
Determine the maximum fluorescence intensity for each viscosity standard.
-
-
Data Analysis: Plot the fluorescence intensity as a function of the viscosity of the methanol-glycerol mixtures. A logarithmic plot of fluorescence intensity versus log(viscosity) is often linear for molecular rotors.
Expected Quantitative Data:
The following table presents representative data for a similar molecular rotor, demonstrating the expected trend.
| Glycerol Fraction (%) | Viscosity (cP at 25°C) | Relative Fluorescence Intensity |
| 0 | 0.55 | 1.0 |
| 20 | 1.4 | 3.2 |
| 40 | 3.8 | 8.5 |
| 60 | 10.5 | 25.1 |
| 80 | 58.4 | 98.7 |
| 90 | 212 | 250.3 |
| 99 | 1050 | 580.1 |
Protocol 3: Live-Cell Imaging of Intracellular Viscosity
This protocol provides a general framework for staining live cells to visualize intracellular viscosity.[11][12][13][14]
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cultured cells (e.g., HeLa, A549) grown on glass-bottom dishes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).
-
Probe Loading:
-
Dilute the 1 mM stock solution of the probe in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
-
Washing:
-
Remove the probe-containing medium.
-
Gently wash the cells two to three times with pre-warmed PBS to remove any excess, non-internalized probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength around 420 nm and collect the emission between 500-600 nm.
-
Regions of higher fluorescence intensity within the cell (e.g., lipid droplets, endoplasmic reticulum) may indicate areas of higher microviscosity.
-
Data Interpretation and Considerations
-
Environmental Sensitivity: The fluorescence of this compound can also be influenced by the polarity of the environment. It is crucial to consider this when interpreting results, especially in complex biological systems.
-
Calibration: For quantitative viscosity measurements in cellular environments, advanced techniques such as fluorescence lifetime imaging microscopy (FLIM) are recommended, as fluorescence lifetime is generally less susceptible to probe concentration artifacts.[2]
-
Photostability: Assess the photostability of the probe under your specific imaging conditions to avoid artifacts from photobleaching.
References
-
Mirzahossein, E., Grzelka, M., Pan, Z., et al. (2022). Molecular rotors to probe the local viscosity of a polymer glass. The Journal of Chemical Physics, 156(1), 014901. Available at: [Link]
-
Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 5(11), 1669-1678. Available at: [Link]
-
Levitt, J. A., Kuimova, M. K., et al. (2020). Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. Angewandte Chemie International Edition, 59(26), 10218-10236. Available at: [Link]
-
Lavis, L. D., & Raines, R. T. (2008). Molecular rotors: Synthesis and evaluation as viscosity sensors. ACS Chemical Biology, 3(3), 142-150. Available at: [Link]
-
Lee, C.-L., Kim, S., Kwon, O-P., et al. (2018). Fluorescent Molecular Rotors for Viscosity Sensors. Chemistry – A European Journal, 24(54), 13706-13721. Available at: [Link]
-
Hornum, M., Kongsted, J., & Reinholdt, P. (2021). Computational and photophysical characterization of a Laurdan malononitrile derivative. Physical Chemistry Chemical Physics, 23(15), 9139-9146. Available at: [Link]
-
Bernatik, O., Pejskova, P., et al. (2022). A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. STAR Protocols, 3(1), 101199. Available at: [Link]
-
Hornum, M., Kongsted, J., & Reinholdt, P. (2021). Computational and photophysical characterization of a Laurdan malononitrile derivative. Physical Chemistry Chemical Physics, 23(15), 9139-9146. Available at: [Link]
-
Giepmans, B. N. G., Adams, S. R., et al. (2022). Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live. STAR Protocols, 3(2), 101246. Available at: [Link]
-
Natarajan, N., Jayabal, E., et al. (2022). Multicomponent synthesis of pyrrolo[2,1-a]isoindolylidene-malononitrile (PIYM) fluorophores and their photophysical properties. Organic & Biomolecular Chemistry, 20(46), 9192-9206. Available at: [Link]
-
Emms, M. R., Pilling, M. F., et al. (2023). Coupling live-cell imaging and in situ isolation of the same single cell to profile the transient states of predicted drug-tolerant cells. STAR Protocols, 4(3), 102432. Available at: [Link]
-
An, B-K., Gierschner, J., et al. (2016). The Mechanisms of Large Stokes Shift and Fluorescence Quantum Yields in Anilino Substituted Rhodamine Analogue: TICT and PICT. The Journal of Physical Chemistry B, 120(44), 11448-11457. Available at: [Link]
-
Alcázar, J. J., García-Río, L., et al. (2023). Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes in the. Journal of Molecular Liquids, 375, 121369. Available at: [Link]
-
Sahu, S., & Ghorai, P. K. (2022). Understanding High Fluorescence Quantum Yield and Simultaneous Large Stokes Shift in Phenyl Bridged Donor-π-Acceptor Dyads with Varied Bridge Lengths in Polar Solvents. The Journal of Physical Chemistry A, 126(26), 4221-4229. Available at: [Link]
-
Abu-Zeid, M. E. (2018). Fluorescence Quantum Yield, Excited-State Lifetimes, Radiative Rate... Journal of Molecular Liquids, 265, 73-81. Available at: [Link]
-
Shiratsuchi, G., Konishi, S., et al. (2024). Dual-color live imaging unveils stepwise organization of multiple basal body arrays by cytoskeletons. EMBO Reports, 25(3), 1176-1207. Available at: [Link]
-
Jia, M., Zhang, J., et al. (2017). Red-emitting boron difluoride complexes with a mega-large Stokes shift and unexpectedly high fluorescence quantum yield. Chemical Communications, 53(86), 11768-11771. Available at: [Link]
-
PubChem. (n.d.). 2-(1-(4-Methoxyphenyl)ethylidene)malononitrile. PubChem Compound Database. Retrieved from [Link]
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Application Notes and Protocols for Assessing the Cytotoxicity of 2-[1-(2-Furyl)ethylidene]malononitrile Against Cancer Cell Lines
Introduction: A Strategic Overview
The exploration of novel small molecules for anticancer activity is a cornerstone of modern drug discovery. Within this landscape, malononitrile derivatives have emerged as a promising class of compounds due to their versatile chemical reactivity and diverse biological effects.[1] The compound 2-[1-(2-Furyl)ethylidene]malononitrile, characterized by a furan ring linked to a malononitrile moiety, presents a unique chemical architecture. The furan ring is a common heterocycle in pharmacologically active compounds, while the malononitrile group, a potent Michael acceptor and hydrogen bond donor, is frequently associated with cytotoxic and apoptotic activities.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the cytotoxic potential of this compound. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical workflow from initial screening to mechanistic investigation. Our approach is grounded in establishing self-validating systems for each protocol, providing trustworthy and reproducible data.
PART I: Application Notes & Experimental Rationale
Foundational Strategy: Selecting the Right Tools
A multi-faceted approach is critical to fully characterize the cytotoxic profile of a novel compound. Relying on a single assay can be misleading, as different assays measure distinct cellular parameters. We advocate for a tiered strategy: initial broad screening to determine potency (IC50), followed by mechanistic assays to understand the mode of action.
-
Tier 1: Primary Cytotoxicity Screening: The goal is to determine the effective concentration range and compare potency across different cancer cell lines. The Sulforhodamine B (SRB) assay is an excellent choice for this stage. It measures total protein content, which is proportional to cell number, and is less susceptible to interference from compounds that affect cellular metabolism.[3][4]
-
Tier 2: Confirming Cell Death and Membrane Integrity: To confirm that a reduction in cell number is due to cell death rather than merely growth inhibition, a Lactate Dehydrogenase (LDH) release assay is employed. This assay quantifies the release of a stable cytosolic enzyme into the culture medium upon plasma membrane damage, a hallmark of late apoptosis or necrosis.[5][6]
-
Tier 3: Mechanistic Deep Dive - Apoptosis and Cell Cycle Perturbation: Understanding how the compound induces cell death is crucial.
-
Apoptosis Detection: The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[7]
-
Cell Cycle Analysis: Investigating whether the compound disrupts normal cell cycle progression is essential. Propidium Iodide staining of DNA followed by flow cytometry allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M), revealing potential cell cycle arrest points.[8][9]
-
Compound Preparation and Handling: The Unseen Variable
The accuracy of any cytotoxicity study begins with proper compound handling.
-
Solubility: this compound, like many small organic molecules, is likely to be poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Vehicle Control: It is imperative that all experiments include a "vehicle control" group. These cells are treated with the same final concentration of DMSO as the cells receiving the highest dose of the compound. This ensures that any observed effects are due to the compound itself and not the solvent. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
-
Concentration Range: For an initial screening, a wide concentration range is recommended, typically using a semi-logarithmic dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). This broad range helps to accurately determine the half-maximal inhibitory concentration (IC50).
The Logic of Experimental Workflows
A systematic workflow ensures that each experimental stage logically informs the next. This minimizes redundant experiments and maximizes the quality of mechanistic insights. The following diagram illustrates a robust workflow for characterizing a novel cytotoxic compound.
Caption: General experimental workflow for cytotoxicity testing.
PART II: Detailed Experimental Protocols
These protocols are designed to be self-validating by including all necessary controls. Adherence to these steps will ensure high-quality, reproducible data.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay provides a robust measurement of cell density based on the staining of total cellular protein.[3][10]
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound (Compound)
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O, chilled to 4°C
-
Sulforhodamine B (SRB) solution: 0.4% (w/v) in 1% (v/v) acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization buffer: 10 mM Tris base, pH 10.5
-
Microplate reader (absorbance at 510-565 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control wells (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) without aspirating the medium. Incubate at 4°C for 1 hour.
-
Washing: Carefully remove the supernatant and wash the plates five times with dH2O. Remove the final wash completely and allow the plates to air dry at room temperature.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Removing Unbound Dye: Quickly rinse the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[4] Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm or 565 nm using a microplate reader.[3][11]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring LDH released from cells with damaged membranes.[12][13]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or similar suppliers)[5][14]
-
96-well flat-bottom tissue culture plates
-
Lysis Buffer (often 10X, provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the SRB protocol (Steps 1-2), but in a final volume of 100 µL. Set up the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium + DMSO.
-
Maximum LDH Release Control: Cells treated with Lysis Buffer.
-
Medium Background Control: Medium only, no cells.
-
-
Incubation: Incubate the plate for a period relevant to the expected kinetics of cell death (e.g., 24-48 hours).
-
Prepare Maximum Release Control: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.[13]
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[14]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.[13]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.[13]
-
Measurement: Read the absorbance at the recommended wavelength (typically 490 nm, with a reference at 680 nm).[13]
Protocol 3: Apoptosis Detection by Annexin V-FITC / PI Staining
This flow cytometry-based assay differentiates apoptosis from necrosis by detecting phosphatidylserine (PS) externalization (Annexin V) and loss of membrane integrity (PI).[15]
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[7]
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed ~0.5 x 10^6 cells per well in 6-well plates. After 24 hours, treat with the compound at its IC50 and 2x IC50 concentrations, alongside a vehicle control. Incubate for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Aspirate the culture medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the detached cells with the medium collected in the first step.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Be sure to include controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for proper compensation and gating.
Protocol 4: Cell Cycle Analysis by PI Staining
This method quantifies the DNA content of cells, allowing for the determination of their distribution throughout the cell cycle phases.[9]
Caption: Correlation between cell cycle phases and DNA content histogram.
Materials:
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[8]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Harvest both floating and adherent cells as previously described. Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[8]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the 2N and 4N peaks.[8]
PART III: Data Presentation and Interpretation
Quantitative Data Summary
Raw data should be processed and summarized in a clear, comparative format.
Table 1: IC50 Values of this compound across various cancer cell lines (Hypothetical Data)
| Cell Line | Tissue of Origin | IC50 (µM) after 72h (SRB Assay) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 |
| A549 | Lung Carcinoma | 8.2 ± 0.9 |
| HepG2 | Hepatocellular Carcinoma | 15.1 ± 2.3 |
| HCT116 | Colon Carcinoma | 5.7 ± 0.6 |
Table 2: Cell Cycle Distribution in A549 Cells after 24h Treatment (Hypothetical Data)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.9 |
| Compound (8 µM) | 25.8 ± 2.2 | 15.1 ± 1.8 | 59.1 ± 4.0 |
Interpretation: The hypothetical data in Table 2 suggests that at its IC50 concentration, the compound causes a significant accumulation of A549 cells in the G2/M phase, indicating a G2/M cell cycle arrest.[16][17][18] This arrest prevents cells from proceeding to mitosis, ultimately leading to reduced proliferation and cell death.
References
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
-
Telford, W. G. (2012). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.8. [Link]
-
Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Methods in molecular biology (Clifton, N.J.), 979, 205–212. [Link]
-
Protocols.io. LDH cytotoxicity assay. (2024). [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]
-
Cell Biologics, Inc. LDH Assay. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Skehan, P., et al. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. [Link]
-
DeNovix. Apoptosis Assay Protocol | Technical Note 244. (2021). [Link]
-
UWCCC Flow Cytometry Laboratory. Cell Cycle Analysis. [Link]
-
Biocompare. Cell Cycle Analysis with Flow Cytometry. (2020). [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. (2015). [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]
-
ResearchGate. Discovery of 2-(4-Methylfuran-2(5 H )-ylidene)malononitrile and Thieno[3,2- b ]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. (2015). [Link]
-
Wang, Y., et al. (2015). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of medicinal chemistry, 58(15), 6046–6060. [Link]
-
MDPI. Crystal Structures and Cytotoxicity of ent-Kaurane-Type Diterpenoids from Two Aspilia Species. (2018). [Link]
-
ResearchGate. Cytotoxicity of compounds 1 and 2 on human cancer cell lines. [Link]
-
TSI Journals. Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile. [Link]
-
ResearchGate. The Chemistry of Malononitrile and its derivatives. (2015). [Link]
-
PubMed. Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-Substituted Δ2 -Pyrrolines and Their Cytotoxicity. [Link]
-
National Center for Biotechnology Information. Separable cell cycle arrest and immune response elicited through pharmacological CDK4/6 and MEK inhibition in RASmut disease models. (2022). [Link]
-
MDPI. Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (2024). [Link]
-
Faculty Opinions. Cell cycle exits and U-turns: Quiescence as multiple reversible forms of arrest. (2023). [Link]
-
Sandor, V., et al. (2000). P21-dependent G1 arrest with downregulation of cyclin D1 and upregulation of cyclin E by the histone deacetylase inhibitor FR901228. British journal of cancer, 83(6), 817–825. [Link]
-
Scaife, R. M. (2004). G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium. Molecular cancer therapeutics, 3(10), 1229–1237. [Link]
-
ResearchGate. Synthesis and Study of the Crystal Structure of 2-[(Dipyrrolidin-1-yl) methylene] malononitrile. (2022). [Link]
-
PubMed. Cyclin-Dependent Kinase Inhibitor 2A is a Key Regulator of Cell Cycle Arrest and Senescence in Endothelial Colony-Forming Cells in Moyamoya Disease. (2023). [Link]
-
Brieflands. Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. [Link]
-
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Application Notes & Protocols: Antimicrobial Activity of 2-[1-(2-Furyl)ethylidene]malononitrile Derivatives
Abstract: The rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents. Heterocyclic compounds, particularly those containing furan and malononitrile scaffolds, have emerged as promising candidates due to their diverse and potent biological activities.[1][2][3][4] This document provides a comprehensive guide for the synthesis and antimicrobial evaluation of a specific class of these compounds: 2-[1-(2-Furyl)ethylidene]malononitrile derivatives. We present detailed, field-proven protocols for their synthesis via Knoevenagel condensation, followed by robust methodologies for screening and quantifying their antimicrobial efficacy against a panel of pathogenic bacteria and fungi. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
Foundational Concepts: The Scientific Rationale
The furan ring is a five-membered aromatic heterocycle that serves as a core structural motif in numerous pharmacologically active compounds.[5] Its unique electronic and steric properties often enhance binding affinity to biological targets and can improve a molecule's overall pharmacokinetic profile.[5] When coupled with the malononitrile group, a potent active methylene compound known for its role in carbon-carbon bond formation and as a precursor to various biologically active molecules, the resulting derivatives become highly attractive for antimicrobial drug discovery.[4][6]
The synthesis of these derivatives is typically achieved through the Knoevenagel condensation, a reliable nucleophilic addition reaction between a carbonyl compound (in this case, a furyl ketone) and an active methylene compound (malononitrile).[7][8] The resulting α,β-unsaturated nitrile structure is a key pharmacophore, believed to exert its antimicrobial effect through mechanisms such as enzyme inhibition by interacting with nucleophilic residues in active sites or disruption of cellular membranes.
Synthesis of this compound Derivatives
This section details the laboratory-scale synthesis. The protocol is based on the Knoevenagel condensation, a cornerstone reaction in medicinal chemistry for creating C=C bonds.[7][9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Objective: To synthesize this compound from 2-acetylfuran and malononitrile.
Materials:
-
2-Acetylfuran (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol (or other suitable solvent)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Thin-Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-acetylfuran (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Causality Note: Ethanol is a common solvent that effectively dissolves the reactants and is compatible with the reaction conditions. The equimolar ratio ensures complete consumption of the starting materials.
-
-
Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Causality Note: Piperidine, a weak base, is essential to deprotonate the active methylene group of malononitrile, forming a carbanion. This carbanion is the nucleophile that attacks the carbonyl carbon of 2-acetylfuran, initiating the condensation.[6]
-
-
Reaction: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane/ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker of ice-cold water while stirring. The product, being less soluble in water, will precipitate out as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual catalyst and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
-
Self-Validation: The purity of the final compound should be confirmed by a sharp melting point and spectroscopic analysis (NMR, FT-IR, MS), ensuring the protocol's success.
-
Protocols for Antimicrobial Susceptibility Testing (AST)
Evaluating the antimicrobial potential of newly synthesized compounds requires standardized and reproducible methods.[10] The following protocols describe two fundamental in vitro assays: the agar disk diffusion test for initial screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).[11][12][13][14]
Antimicrobial Testing Workflow Diagram
Caption: Standard workflow for in vitro antimicrobial susceptibility testing.
Protocol 1: Agar Disk Diffusion Test
This method is a preliminary, qualitative test to screen for antimicrobial activity.[12] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test microorganism.
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Trustworthiness: Standardizing the inoculum density is critical for reproducibility and for comparing results across different experiments and labs.[15]
-
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate. Perform this three times, rotating the plate 60° after each streak to ensure even coverage.[16]
-
Disk Preparation and Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface. Pipette a known amount (e.g., 10 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) onto each disk.
-
Controls: Place a disk containing only the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters (mm).
Protocol 2: Broth Microdilution for MIC Determination
This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][13][15]
Procedure:
-
Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a designated row.
-
Compound Dilution: Add 100 µL of the test compound stock solution (at twice the desired highest final concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10.
-
Causality Note: This creates a gradient of decreasing compound concentrations. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (broth only).
-
-
Inoculation: Prepare a standardized microbial inoculum as described previously and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this final inoculum to wells 1 through 11.
-
Incubation: Cover the plate and incubate under the appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]
Data Presentation and Interpretation
Quantitative data from antimicrobial testing should be presented clearly for comparison. The table below serves as a template for reporting results.
| Compound | Test Organism | Gram Stain | Zone of Inhibition (mm) @ 100 µ g/disk | MIC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | Positive | 18 | 32 |
| Escherichia coli | Negative | 12 | 128 | |
| Candida albicans | N/A (Fungus) | 15 | 64 | |
| Ciprofloxacin | S. aureus | Positive | 25 | 1 |
| (Positive Control) | E. coli | Negative | 30 | 0.5 |
| Ketoconazole | C. albicans | N/A (Fungus) | 22 | 2 |
| (Positive Control) | ||||
| DMSO | All | N/A | 0 | >256 |
| (Negative Control) |
Note: Data are hypothetical and for illustrative purposes only.
A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound. A lower MIC value signifies higher potency.
References
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Bahar, E., Akter, K. M., Lee, G. H., & Lee, H. Y. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Molecules, 25(16), 3749. [Link]
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Janifer, R. C., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. [Link]
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A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). World Journal of Advanced Research and Reviews. [Link]
-
Patel, H. U., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecule. Scientific Reports. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]
-
Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research. [Link]
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Khan, I., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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Pharmacological activity of furan derivatives. (2024). ResearchGate. [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). United States Department of Agriculture. [Link]
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Cockerill, F. R. (Ed.). (2011). Antimicrobial Susceptibility Testing Protocols. Humana Press. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. [Link]
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Janifer, C. R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]
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Cockerill, F. R. (2011). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]
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Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
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Hassan, Y., & Sani, U. (2025). Synthesis and Antimicrobial Evaluation of Mandelonitrile Derivatives. Mustansiriyah Journal of Pure and Applied Sciences. [Link]
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Gupta, A., & Singh, R. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Research and Analytical Reviews. [Link]
-
Malononitrile: A Versatile Active Methylene Group. (n.d.). SciSpace. [Link]
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Hassan, Y., & Sani, U. (2025). Synthesis and Antimicrobial Evaluation of Mandelonitrile Derivatives. ResearchGate. [Link]
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Pasha, M. A., et al. (2022). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances. [Link]
-
Hassan, Y., & Sani, U. (2025). Synthesis and Antimicrobial Evaluation of Mandelonitrile Derivatives. Mustansiriyah Journal of Pure and Applied Sciences. [Link]
-
Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. (n.d.). ResearchGate. [Link]
-
Guedes, G. P., et al. (2018). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Current Organic Chemistry. [Link]
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Al-Amiery, A. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]
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Application Notes & Protocols: Development of GPR35 Agonists from Furan Malononitriles
For: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Introduction: GPR35 - An Orphan Receptor Poised for Therapeutic Intervention
G protein-coupled receptor 35 (GPR35) is a Class A rhodopsin-like GPCR that has transitioned from an "orphan" receptor to a promising therapeutic target. Initially discovered in 1998, its physiological role remained elusive for years due to a lack of well-characterized ligands and significant pharmacological differences between human and rodent orthologs. GPR35 is predominantly expressed in gastrointestinal tissues, such as the colon and small intestine, and in various immune cell populations, including neutrophils, mast cells, and monocytes. This expression pattern aligns with genetic evidence from genome-wide association studies (GWAS) linking GPR35 to inflammatory bowel disease (IBD), primary sclerosing cholangitis, and other inflammatory conditions. Consequently, GPR35 has emerged as a key target for developing novel therapeutics for inflammatory, metabolic, and cardiovascular diseases.
The discovery of potent and selective small molecule agonists is critical to unlocking the therapeutic potential of GPR35. The furan malononitrile scaffold represents a novel and highly potent chemical series for GPR35 activation, providing researchers with powerful tools to probe receptor biology and a foundation for future drug development.
This guide provides a comprehensive overview and detailed protocols for the synthesis and in vitro pharmacological characterization of furan malononitrile-based GPR35 agonists.
GPR35 Signaling: A Multi-faceted Transduction System
Understanding the signaling pathways downstream of GPR35 activation is fundamental to designing robust screening assays. GPR35 activation by an agonist initiates a conformational change, allowing it to couple with intracellular G proteins and trigger downstream signaling cascades. The receptor primarily signals through Gα13, leading to the activation of RhoA-dependent pathways that influence cytoskeletal organization. Additionally, GPR35 can engage β-arrestin-2, a pathway crucial for receptor desensitization, internalization, and G protein-independent signaling. This dual signaling capability makes it essential to characterize novel agonists across multiple functional readouts.
Caption: GPR35 Canonical Signaling Pathways.
Application Note 1: Synthesis of Furan Malononitrile GPR35 Agonists
The furan malononitrile core is accessible through a straightforward condensation reaction, making it an attractive scaffold for medicinal chemistry exploration. The synthesis generally involves the reaction of an appropriate α-ketol with malononitrile. This protocol provides a general method for synthesizing a representative compound from this class.
Protocol 1: General Synthesis of 2-(furan-2(5H)-ylidene)malononitrile Derivatives
Causality and Rationale: This procedure utilizes a base-catalyzed Knoevenagel-type condensation. The base (e.g., piperidine or triethylamine) deprotonates the acidic methylene group of malononitrile, forming a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the α-ketol precursor. Subsequent dehydration and cyclization yield the furan malononitrile product. The choice of solvent and temperature is critical for managing reaction kinetics and minimizing side-product formation. Purity of the final compound is paramount, as even minor impurities can cause artifacts in sensitive biological assays.
Materials:
-
Substituted α-ketol (1.0 eq)
-
Malononitrile (2.0 eq)
-
Anhydrous Ethanol or Toluene
-
Piperidine or Triethylamine (catalytic amount, ~0.1 eq)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Standard workup reagents: Ethyl acetate, 1M HCl, saturated NaCl (brine), water
-
Drying agent: Anhydrous sodium sulfate or magnesium sulfate
-
Purification: Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the substituted α-ketol (1.0 eq), malononitrile (2.0 eq), and anhydrous ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C for ethanol) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and brine. This removes the basic catalyst and any water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure furan malononitrile derivative.
-
Characterization: Confirm the structure and assess the purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC for use in biological assays.
Application Note 2: In Vitro Pharmacological Characterization
A multi-assay strategy is required to fully characterize the activity of novel furan malononitrile agonists at GPR35. This involves a primary screen to identify active compounds, followed by secondary assays to confirm on-target activity and elucidate the signaling profile.
High-Throughput Screening (HTS) and Secondary Assay Workflow
Caption: Workflow for GPR35 Agonist Characterization.
Protocol 2: Primary Screening via β-Arrestin-2 Recruitment (PathHunter® Assay)
Principle: This assay quantifies agonist-induced interaction between GPR35 and β-arrestin-2 using enzyme fragment complementation. GPR35 is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment. Agonist binding brings the fragments together, reconstituting enzyme activity, which is measured with a luminescent substrate. This format is robust, sensitive, and ideal for HTS.
Materials:
-
PathHunter® GPR35 β-Arrestin cell line (e.g., CHO-K1)
-
Cell culture medium and supplements
-
Assay plates (white, 384-well, solid bottom)
-
Test compounds (furan malononitriles) and reference agonist (e.g., Zaprinast, YE120)
-
PathHunter Detection Reagent Kit
Procedure:
-
Cell Plating: Seed PathHunter GPR35 cells into 384-well assay plates at a pre-optimized density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of test compounds and reference agonist in assay buffer.
-
Compound Addition: Add the diluted compounds to the cell plates and incubate for 90-180 minutes at 37°C.
-
Signal Detection: Prepare the detection reagent according to the manufacturer's protocol. Add the reagent to each well and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to vehicle control (0% activation) and a maximal concentration of the reference agonist (100% activation). Plot the concentration-response curves and calculate EC₅₀ values using a four-parameter logistic equation.
Protocol 3: Target Specificity via Dynamic Mass Redistribution (DMR)
Principle: DMR is a label-free technology that measures the redistribution of cellular matter within the sensing zone of a biosensor upon receptor activation. It provides an integrated readout of cellular signaling. The key advantage is its use with native cells, such as the HT-29 human colon adenocarcinoma cell line, which endogenously expresses GPR35. This protocol's trustworthiness is established by confirming that the agonist-induced DMR signal can be blocked by a known GPR35-specific antagonist.
Materials:
-
HT-29 cell line
-
DMR-compatible biosensor plates (e.g., Corning Epic®)
-
DMR instrument
-
Test compounds, reference agonist (Zaprinast), and GPR35 antagonist (e.g., ML-145, CID2745687)
Procedure:
-
Cell Seeding: Seed HT-29 cells onto the biosensor plates and grow to confluence.
-
Baseline Stabilization: Prior to the assay, replace the culture medium with assay buffer and allow the signal to stabilize within the DMR instrument for 1-2 hours.
-
Antagonist Pre-incubation (for specificity test): For antagonist wells, add the GPR35 antagonist and incubate for 30-60 minutes.
-
Agonist Stimulation: Add the furan malononitrile agonist to the wells and immediately begin recording the DMR signal in real-time for 60-90 minutes.
-
Data Analysis: Quantify the magnitude of the DMR signal (in picometers, pm). For antagonist experiments, compare the signal in the presence and absence of the antagonist. A significant reduction in the signal confirms that the agonist's activity is mediated through GPR35.
Data Presentation: Pharmacological Profile of a Novel Agonist
Quantitative data from these assays should be tabulated to allow for clear comparison and characterization of novel compounds.
| Compound | β-Arrestin EC₅₀ (nM) | DMR EC₅₀ (nM) in HT-29 | Max Efficacy (% of Ref.) | Antagonist Blockade (DMR) |
| Reference (YE120) | 32.5 | 32.5 | 100% | Yes |
| Novel Agonist (FX-101) | 45.2 | 51.7 | 98% | Yes |
| Negative Control | >10,000 | >10,000 | <5% | N/A |
Conclusion and Future Directions
The furan malononitrile scaffold provides a fertile ground for the development of potent and selective GPR35 agonists. The protocols outlined here offer a robust framework for their synthesis and in vitro characterization, from initial hit identification in HTS to target validation in a native cellular context. Successful characterization of these compounds provides essential tools for the scientific community to further investigate GPR35 biology.
Future efforts should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the furan malononitrile core to improve potency, selectivity, and pharmacokinetic properties.
-
Addressing Species Selectivity: Characterizing lead compounds against human, rat, and mouse GPR35 orthologs to identify tool compounds suitable for preclinical in vivo studies.
-
In Vivo Proof-of-Concept: Advancing optimized agonists into animal models of relevant diseases, such as chemically-induced colitis, to validate the therapeutic hypothesis of GPR35 activation.
References
-
Divorty, N., et al. (2015). G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease. Frontiers in Pharmacology, 6, 41. [Link]
-
Pandey, S. K., et al. (2023). From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1878(6), 188981. [Link]
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Prestwick Chemical. (n.d.). GPR35 as a novel therapeutic target. Prestwick Chemical Libraries. [Link]
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Jenkins, L., et al. (2013). High-throughput identification and characterization of novel, species-selective GPR35 agonists. Journal of Pharmacology and Experimental Therapeutics, 344(3), 568-578. [Link]
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Deng, H., et al. (2011). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. ACS Medicinal Chemistry Letters, 2(12), 903-908. [Link]
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Sino Biological. (2024). What are GPR35 agonists and how do they work? Sino Biological Blog. [Link]
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Chen, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1254446. [Link]
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Schneditz, G., et al. (2021). GPR35 in Intestinal Diseases: From Risk Gene to Function. Frontiers in Immunology, 12, 769324. [Link]
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Deng, H., et al. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry, 54(20), 7385-7396. [Link]
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Jenkins, L., et al. (2013). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. Journal of Pharmacology and Experimental Therapeutics, 344(3), 568-578. [Link]
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Deng, H., et al. (2011). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. ACS Medicinal Chemistry Letters, 2(12), 903-908. [Link]
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Deng, H., et al. (2011). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. ACS Medicinal Chemistry Letters, 2(12), 903-908. [Link]
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Mackenzie, A. E., et al. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology, 2, 83. [Link]
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Schneditz, G., et al. (2019). GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump. Science Signaling, 12(605), eaax7812. [Link]
-
Chen, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1254446. [Link]
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Wikipedia. (n.d.). GPR35. Wikipedia. [Link]
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Chen, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1254446. [Link]
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Mackenzie, A. E., et al. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology, 2, 83. [Link]
-
Deng, H., et al. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry, 54(20), 7385-7396. [Link]
-
Milligan, G., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science, 3(5), 796-805. [Link]
-
Jenkins, L., et al. (2010). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology, 162(3), 733-748. [Link]
-
Deng, H., et al. (2011). Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists. Journal of Medicinal Chemistry, 54(20), 7385-7396. [Link]
-
Deng, H., et al. (2011). Discovery of 2-(4-Methylfuran-2(5 H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Request PDF on ResearchGate. [Link]
-
An, L., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 39(5), 715-725. [Link]
-
ResearchGate. (n.d.). Kinetics of activation and deactivation of GPR35‐Gα sensors. ResearchGate. [Link]
-
Mackenzie, A. E., et al. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology, 2, 83. [Link]
-
Milligan, G. (2019). GPR35: from enigma to therapeutic target. Request PDF on ResearchGate. [Link]
-
Taylor & Francis Group. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Taylor & Francis eBooks. [Link]
Application Note: Analytical Methods for the Detection and Quantification of 2-[1-(2-Furyl)ethylidene]malononitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical methods for the detection and quantification of 2-[1-(2-Furyl)ethylidene]malononitrile, a molecule of interest in medicinal chemistry and materials science. The protocols detailed herein are designed to be robust, reliable, and adhere to the principles of scientific integrity, drawing upon established methodologies for similar chemical entities. This guide will cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing not just procedural steps but also the underlying scientific rationale for method development and validation in line with ICH guidelines.[1][2][3][4]
Introduction to this compound
This compound is a small organic molecule characterized by a furan ring and a malononitrile group. The furan moiety is a common heterocyclic structure in many pharmaceuticals and natural products, while the malononitrile group is a versatile precursor in organic synthesis.[5][6] The unique electronic properties of this compound make it a subject of interest for various applications, including the development of novel fluorophores and therapeutic agents.[7]
The accurate and precise measurement of this compound is critical for a variety of applications, from monitoring reaction kinetics during synthesis to quality control of the final product and stability testing in pharmaceutical formulations. The choice of analytical method is dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
This application note details validated analytical procedures for the reliable quantification of this compound, ensuring data integrity for research and development activities.
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. The furan ring and conjugated system of the molecule allow for strong UV absorbance, enabling sensitive detection.[8][9][10][11][12]
Principle of HPLC Analysis
The separation in reversed-phase HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By optimizing the mobile phase composition, a clean separation of the target analyte from impurities and degradation products can be achieved. Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength of maximum absorbance for this compound.
HPLC Protocol
2.2.1. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and DAD or UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Formic acid (optional, for pH adjustment of the mobile phase).
-
Syringe filters (0.45 µm).
2.2.2. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
2.2.3. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | Determined by UV-Vis scan (expected around 280-320 nm) |
| Run Time | 10 minutes |
2.2.4. Data Analysis and System Suitability
-
Calibration Curve: Plot the peak area of the working standards against their concentrations and perform a linear regression to obtain the calibration curve. The correlation coefficient (r²) should be > 0.999.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
System Suitability: Before sample analysis, inject a working standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
Method Validation (ICH Q2(R2) Guidelines)
The HPLC method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][3]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from other components. |
| Linearity | r² > 0.999 over the specified concentration range. |
| Accuracy | 98-102% recovery of the analyte in spiked samples. |
| Precision (Repeatability & Intermediate) | RSD < 2% for multiple measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[13] While this compound has a moderate molecular weight, its volatility may be sufficient for GC analysis. The mass spectrometer provides high selectivity and structural information, making it ideal for impurity profiling and confirmation of identity.
Principle of GC-MS Analysis
In GC-MS, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. Quantification can be performed by monitoring specific ions (Selected Ion Monitoring, SIM) for enhanced sensitivity.
GC-MS Protocol
3.2.1. Instrumentation and Consumables
-
GC-MS system with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC vials with septa.
-
Acetonitrile or other suitable solvent.
3.2.2. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve the sample in acetonitrile to an expected concentration within the calibration range.
3.2.3. GC-MS Conditions
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu (Full Scan) or monitor specific ions in SIM mode |
3.2.4. Data Analysis
-
Identification: Compare the retention time and mass spectrum of the analyte in the sample with that of a reference standard.
-
Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the working standards.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
UV-Vis Spectroscopy for Rapid Quantification
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantification of compounds with chromophores. The conjugated system of this compound results in strong UV absorbance, making this technique suitable for concentration measurements in pure samples or simple matrices.[14][15][16][17]
Principle of UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorbance of light by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.
UV-Vis Spectroscopy Protocol
4.2.1. Instrumentation and Consumables
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Acetonitrile or other suitable UV-transparent solvent.
4.2.2. Procedure
-
Determine λmax: Prepare a dilute solution of this compound in acetonitrile. Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a series of standard solutions of known concentrations in acetonitrile.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot absorbance versus concentration to create a calibration curve.
-
Measure Sample Absorbance: Prepare the sample solution in the same solvent and measure its absorbance at λmax.
-
Calculate Concentration: Determine the concentration of the analyte in the sample using the calibration curve.
UV-Vis Analysis Workflow Diagram
Caption: UV-Vis spectroscopy workflow for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While not a primary quantitative method in this context, NMR spectroscopy is indispensable for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.[18][19][20][21][22]
¹H NMR Spectroscopy
The ¹H NMR spectrum will show characteristic signals for the protons on the furan ring, the ethylidene proton, and any other protons in the molecule. The chemical shifts and coupling constants will be indicative of the electronic environment of the protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the carbons of the furan ring, the ethylidene group, and the nitrile groups.
Conclusion
This application note provides a comprehensive overview of the primary analytical methods for the detection, quantification, and characterization of this compound. The choice of method will depend on the specific analytical needs, with HPLC being the most versatile for quantification, GC-MS offering superior identification capabilities, and UV-Vis spectroscopy providing a rapid and simple means of concentration determination. All methods should be properly validated to ensure the generation of reliable and accurate data.
References
- Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Li, X., et al. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. Journal of Chromatography A, 1284, 100-106.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Pharma International. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube.
- ResearchGate. (2025, August 7). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography-Diode array detector.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC.
- Ferslew, K. E., Orcutt, R. H., & Hagardorn, A. N. (1972-2005). Spectral Differentiation and Gas Chromatographic/Mass Spectrometric Analysis of the Lacrimators 2-Chloroacetophenone and o-Chlorobenzylidene Malononitrile. Journal of Forensic Sciences.
- S4Science. (n.d.). Furanic Compounds Determination in HPLC.
- National Center for Biotechnology Information. (n.d.). Malononitrile. PubChem.
- PubMed Central. (2023, June 20). Isolation and Quantification of Mandelonitrile from Arabidopsis thaliana Using Gas Chromatography/Mass Spectrometry.
- Semantic Scholar. (2023, August 4). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- ACS Omega. (2023, July 12). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation.
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Malononitrile GC-MS (Non-derivatized) - 70eV, Positive (HMDB0254315).
- Royal Society of Chemistry. (2023). Supplementary information.
- MDPI. (2026, January 15). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes.
- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a).
- National Institutes of Health. (2023, July 12). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation.
- ResearchGate. (2025, August 6). The electronic states of 2-furanmethanol (furfuryl alcohol) studied by photon absorption and electron impact spectroscopies.
- ResearchGate. (2019, August 5). The Chemistry of Malononitrile and its derivatives.
- MDPI. (2023, November 15). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Furancarboxylic Acid.
- Journal of Chemical Research. (n.d.). The chemical behavior of [1-(2-furyl)ethylidene]- and [1-(2-thienyl)ethylidene]malononitriles la and b toward electrophilic reagents, active methylene reagents and (arylmethylene)malononitriles.
- Santa Cruz Biotechnology. (n.d.). 2-[1-(2-Thienyl)ethylidene]malononitrile.
- Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrrolo[2,1-a]isoindolylidene-malononitrile (PIYM) fluorophores and their photophysical properties. Organic & Biomolecular Chemistry.
- NIST. (n.d.). 2-Furanmethanol. NIST Chemistry WebBook.
- ResearchGate. (2025, August 8). Spectroscopic and molecular structure investigation of 2-furanacrylic acid monomer and dimer using HF and DFT methods.
- SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group.
- ChemicalBook. (2025, July 24). 2-[1-(2-THIENYL)ETHYLIDENE]MALONONITRILE.
- ResearchGate. (n.d.). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile.
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Knoevenagel Condensation of 2-Acetylfuran
Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing the reaction between 2-acetylfuran and active methylene compounds. Here, we address common challenges and frequently asked questions to help you maximize your reaction yields and product purity.
Troubleshooting Guide: Common Issues & Solutions
This section provides a direct, question-and-answer-based approach to tackling specific experimental hurdles.
Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I fix it?
Low or no yield is a frequent issue that can often be traced back to several key factors related to reactants, catalysts, or reaction conditions.[1]
Potential Causes & Recommended Solutions:
-
Inactive or Inappropriate Catalyst: The catalyst is fundamental to deprotonating the active methylene compound.[2]
-
Solution: Use a fresh or recently purified catalyst. Weak bases like piperidine or ammonium acetate are common, but the optimal choice depends on your specific active methylene compound.[1][2] For substrates like 2-acetylfuran, which are less reactive than aromatic aldehydes, a slightly stronger base or different catalytic system might be necessary. Consider exploring catalysts like boric acid or heterogeneous catalysts which have shown high efficacy.[3][4]
-
-
Purity of Reactants: Impurities in either 2-acetylfuran or the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify 2-acetylfuran by distillation and recrystallize the active methylene compound.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical variables.
-
Solution: While many Knoevenagel condensations run at room temperature, gentle heating (e.g., 40-80°C) can significantly improve the rate and yield.[1][2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential side reactions from prolonged heating.[1]
-
-
Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1][2]
-
Solution: If you suspect water is hindering the reaction, consider using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene, to remove it as it's formed.[2]
-
Question 2: My reaction mixture turns into a dark, viscous goo, and I can't isolate my product. What's happening?
This is a classic sign of polymerization or extensive side reactions, often caused by overly aggressive reaction conditions.
Potential Causes & Recommended Solutions:
-
Catalyst Concentration is Too High: An excess of a basic catalyst can lead to undesired side reactions, including polymerization of the starting materials or products.[1]
-
Base is Too Strong: Strong bases can induce the self-condensation of the ketone (2-acetylfuran) or other unwanted pathways.[2][5]
-
Solution: Switch to a milder base. Piperidine, pyridine, or ammonium salts are generally preferred over stronger bases like alkali hydroxides for this reaction.[2]
-
-
Excessive Heat: High temperatures can accelerate polymerization.
-
Solution: Run the reaction at a lower temperature. If heating is necessary, do so gently and monitor closely with TLC to stop the reaction as soon as the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knoevenagel condensation?
The reaction proceeds through a few key steps[6][7]:
-
Deprotonation: A weak base removes an acidic proton from the active methylene compound, creating a resonance-stabilized carbanion (enolate).[6][7]
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-acetylfuran to form a tetrahedral alkoxide intermediate.[6][7]
-
Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to form a β-hydroxy intermediate.[6][8]
-
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.[6][8]
Q2: How does the choice of solvent impact the reaction yield and rate?
The solvent plays a crucial role by influencing reactant solubility and reaction kinetics.[2]
-
Polar Aprotic Solvents like Dimethylformamide (DMF) and acetonitrile often give high conversions and selectivity in short reaction times.[9]
-
Polar Protic Solvents such as ethanol can also be effective and are a common choice.[1][2]
-
Nonpolar Solvents like toluene may lead to longer reaction times but are useful when azeotropic removal of water is required.[2][9]
-
Green Solvents: Notably, water has been successfully used as a solvent, aligning with green chemistry principles and sometimes providing excellent yields.[10][11] Solvent-free conditions, often using a grindstone method or gentle heating, have also proven highly effective.[12][13]
Q3: Can I use a ketone other than an aldehyde for this reaction?
Yes, the Knoevenagel condensation can be performed with ketones. However, ketones are generally less reactive than aldehydes.[7] Therefore, the reaction with 2-acetylfuran may require more forcing conditions (e.g., longer reaction times, gentle heating) or a more active catalyst compared to reactions with aromatic aldehydes like benzaldehyde.[1][2]
Data Summary: Catalyst and Solvent Effects
The choice of catalyst and solvent system is critical for optimizing the Knoevenagel condensation. The following table summarizes the performance of various systems reported in the literature for analogous reactions.
| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 1-3 hours | Good-Excellent | [1] |
| Ammonium Acetate | Toluene (Dean-Stark) | Reflux | 2-4 hours | Good-Excellent | [2] |
| Boric Acid (10 mol%) | Ethanol | Room Temp | 30-60 min | ~90-98% | [3] |
| Biogenic Carbonates | Solvent-Free | 100 °C | 1 hour | 71-78% | |
| Brønsted-Acidic Ionic Liquids | Water | 70 °C | < 10 min | >95% |
Visualizing the Troubleshooting Workflow
A systematic approach is key to diagnosing and solving issues with your reaction. The following workflow illustrates a logical progression for troubleshooting low yield.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
Experimental Protocols
Protocol 1: Standard Knoevenagel Condensation using Piperidine
This protocol outlines a standard procedure for the condensation of 2-acetylfuran with malononitrile.
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylfuran (1.0 mmol, 1.0 eq) and malononitrile (1.0 mmol, 1.0 eq).
-
Add ethanol (15 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine (0.1 mmol, 0.1 eq) to the reaction mixture using a micropipette.[2]
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C).
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the 2-acetylfuran spot has disappeared (typically 1-3 hours), cool the mixture to room temperature.[1]
-
If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.[1][2]
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated mixture in an ice bath to induce crystallization.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Optimized Procedure with Azeotropic Water Removal
This protocol is designed for reactions that may be inhibited by the water byproduct.
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[2]
-
To the flask, add 2-acetylfuran (1.0 mmol, 1.0 eq) and the active methylene compound (1.0-1.2 eq).
-
Add toluene (20 mL) as the solvent.[2]
-
Add the catalyst (e.g., ammonium acetate, 0.1-0.2 eq).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue the reaction until no more water is collected and TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude residue by recrystallization or column chromatography.
References
- BenchChem Technical Support. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- BenchChem Technical Support. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
-
Chegeni, M., et al. (2022). The plausible mechanism for the formation of 2-arylidene malononitrile... ResearchGate. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]
-
MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
YouTube. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Knoevenagel Condensation Reaction Using Brønsted- Acidic Ionic Liquids as Green and Reusable Catalysts. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
-
MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]
-
ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]
-
PharmD Guru. (n.d.). 27. KNOEVENAGEL REACTION. Retrieved from [Link]
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Technical Support Center: Purification of 2-[1-(2-Furyl)ethylidene]malononitrile
Welcome to the technical support center for the purification of 2-[1-(2-Furyl)ethylidene]malononitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. My insights are drawn from extensive experience in synthetic organic chemistry and purification sciences.
I. Understanding the Molecule: Key Purification Challenges
2-[1- (2-Furyl)ethylidene]malononitrile is typically synthesized via a Knoevenagel condensation between a 2-furyl ketone (or aldehyde) and malononitrile. The purification of this molecule presents a unique set of challenges stemming from the inherent properties of its constituent functional groups:
-
Furan Ring Sensitivity: The furan moiety is notoriously sensitive to acidic conditions, heat, and light, which can lead to degradation through polymerization or ring-opening reactions.[1]
-
Product Instability: The electron-withdrawing nature of the dinitrile group can make the double bond susceptible to nucleophilic addition, potentially leading to side reactions if not handled carefully.
-
Common Impurities: As with any condensation reaction, the crude product is often contaminated with unreacted starting materials, catalysts, and side-products.[1]
This guide will provide a systematic approach to navigate these challenges and achieve high purity of your target compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
FAQs
Q1: My crude product is a dark, oily residue. What are the likely causes and how should I proceed?
A1: A dark, oily crude product often indicates the presence of polymeric byproducts, which can arise from the degradation of the furan ring under harsh reaction or work-up conditions.
-
Expert Insight: The furan ring is susceptible to polymerization in the presence of acid.[1] Any residual acidic catalyst from the Knoevenagel condensation can promote this side reaction, especially upon heating.
-
Recommended Action:
-
Neutralize: Before concentrating the reaction mixture, perform a work-up that includes washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate solution, to remove any residual acid.[1]
-
Avoid Excessive Heat: Concentrate the crude product under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at 30-40 °C).
-
Initial Purification: Attempt to isolate the product from the oil by trituration. Add a solvent in which the desired product has low solubility but the oily impurities are soluble. Stir or sonicate the mixture to induce crystallization or precipitation of your compound.[2]
-
Q2: I am observing significant streaking and poor separation during column chromatography on silica gel. What's happening?
A2: This is a classic indication of compound degradation on the acidic silica gel or strong interaction between your polar compound and the stationary phase.
-
Expert Insight: The acidic nature of standard silica gel can degrade the furan ring in your compound.[2] Additionally, the polar nature of the dinitrile group can lead to strong adsorption to the silica, causing streaking.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent system and add 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using neutral alumina as a less acidic alternative to silica gel.[2]
-
Optimize Your Mobile Phase: For polar compounds, a common eluent system is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (1-5%) and gradually increase the polarity. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can also improve peak shape and reduce tailing.[2][3]
-
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase because the solution is supersaturated at a temperature above the compound's melting point.[2]
-
Expert Insight: This is common for compounds with lower melting points or when the chosen recrystallization solvent is not ideal.
-
Solutions:
-
Dilute the Solution: Add more of the hot solvent to dissolve the oil completely, then allow it to cool slowly.[2]
-
Change the Solvent System: Experiment with different solvents or solvent pairs. A good solvent pair consists of a "soluble" solvent in which your compound is highly soluble and a "non-soluble" solvent in which it is poorly soluble. Dissolve your compound in a minimal amount of the hot "soluble" solvent and then add the "non-soluble" solvent dropwise until the solution becomes slightly turbid. Then, allow it to cool.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can provide nucleation sites.
-
Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution.
-
-
Q4: After purification, my product's color darkens over time. How can I improve its stability?
A4: The discoloration suggests gradual decomposition, likely due to the furan ring's sensitivity to light and air.[1]
-
Expert Insight: Furan derivatives are prone to oxidation and light-induced degradation.
-
Storage Recommendations:
-
Store the purified compound in a tightly sealed amber vial to protect it from light.
-
For long-term storage, keep it in a cool, dark place, such as a refrigerator or freezer.[1]
-
Consider storing under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
III. Experimental Protocols
Here are detailed step-by-step methodologies for the primary purification techniques for this compound.
Protocol 1: Column Chromatography with Deactivated Silica Gel
This is the recommended method for initial purification from a crude reaction mixture.
Workflow Diagram:
Caption: Workflow for Column Chromatography Purification.
Steps:
-
Prepare the Deactivated Silica Gel: In a fume hood, weigh out the required amount of silica gel. Create a slurry with the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 1-2% (v/v) of the total solvent volume. Mix thoroughly.
-
Pack the Column: Carefully pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the initial eluent. Carefully add the sample solution to the top of the silica bed.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This method is ideal for further purifying the product obtained from chromatography or for purifying a relatively clean crude product.
Troubleshooting Decision Tree:
Caption: Decision Tree for Recrystallization Troubleshooting.
Steps:
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold. Common choices for compounds of this polarity include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask. After reaching room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
IV. Data Summary
The following table provides typical solvent systems that can be used as a starting point for the purification of this compound.
| Purification Method | Stationary Phase | Typical Mobile Phase / Solvent System | Notes |
| Column Chromatography | Deactivated Silica Gel | Hexane / Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. |
| Neutral Alumina | Dichloromethane / Methanol (Gradient) | A good alternative to silica for acid-sensitive compounds. Start with 1-2% methanol.[2] | |
| Recrystallization | N/A | Ethanol or Isopropanol | Good for polar compounds. Dissolve in hot solvent and cool slowly. |
| N/A | Ethyl Acetate / Hexane | A solvent pair system. Dissolve in ethyl acetate and add hexane until turbidity appears. |
V. References
-
BenchChem. (2025). Technical Support Center: Purification of Furan Reaction Mixtures.
-
BenchChem. (n.d.). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
-
BenchChem. (2025). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography.
Sources
Technical Support Center: 2-Furylmethylene Malononitrile Derivatives
Welcome to the technical support center for 2-furylmethylene malononitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile class of compounds. While these derivatives are valuable synthons and possess interesting biological activities, their unique structure, featuring an electron-rich furan ring conjugated with electron-withdrawing nitrile groups, presents specific stability challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized 2-furylmethylene malononitrile derivative is bright yellow, but it turned dark brown after a few days on the benchtop. What is happening?
A1: This is a classic sign of degradation. The discoloration is likely due to a combination of factors, primarily acid-catalyzed hydrolysis and polymerization, potentially accelerated by light and oxygen.[1] The furan ring is notoriously sensitive to acid, which can catalyze a ring-opening reaction.[2][3] This process, coupled with the reactive nature of the malononitrile group, can lead to the formation of complex, colored polymeric materials.[1][4] Storing the compound under an inert atmosphere, protected from light, and in a freezer is crucial.
Q2: I'm observing inconsistent results in my biological assays. Could this be related to compound stability?
A2: Absolutely. Inconsistent bioassay results are a common consequence of compound degradation. If the parent molecule is degrading in your DMSO stock solution or in the aqueous assay buffer, the effective concentration of the active compound will decrease over time, leading to variable results. The degradation products themselves could also interfere with the assay or exhibit their own biological activity or toxicity. It is imperative to use freshly prepared solutions and to assess the stability of your compound under the specific assay conditions (pH, temperature, media components).
Q3: What are the ideal storage conditions for solid 2-furylmethylene malononitrile derivatives?
A3: The ideal storage conditions aim to mitigate exposure to acid, light, heat, and air. For long-term storage, we recommend the following:
-
Atmosphere: Store under an inert gas (Argon or Nitrogen).
-
Temperature: ≤ -20°C.
-
Light: Protect from light by using an amber vial.
-
Container: Use a tightly sealed, high-quality glass vial. For day-to-day use, small aliquots can be kept at 4°C, but always under an inert atmosphere and protected from light.[5][6]
Q4: Which solvents should I avoid when working with these compounds?
A4: Avoid protic and acidic solvents. Protic solvents like methanol or ethanol can participate in addition reactions across the activated double bond. Acidic solvents or even trace amounts of acid in other solvents can rapidly degrade the furan ring.[2][7] While polar aprotic solvents like DMSO and DMF are commonly used for biological testing, be aware that they are hygroscopic and can absorb water, which may lead to hydrolysis over time. Cyanoacrylate-like structures can also show poor stability in polar solvents.[8][9] Non-polar aprotic solvents like toluene or dichloromethane are generally safer for short-term handling during synthesis and purification, provided they are anhydrous and free of acidic impurities.
Troubleshooting Guide
This section addresses specific experimental problems with a focus on the underlying chemical principles and provides actionable solutions.
Problem 1: Unexpected Peaks in NMR/LC-MS After Purification
-
Observation: You have just purified your 2-furylmethylene malononitrile derivative by silica gel chromatography, and the initial NMR looks clean. However, after letting the "pure" fractions sit in chloroform-d or another solvent, you see the emergence of new, unidentifiable peaks.
-
Causality: This issue almost always points to residual acid from the silica gel. Standard silica gel is slightly acidic (pH ~6.5-7.0) and can be sufficient to catalyze the degradation of sensitive furan rings.[2][3] The electron-rich furan, when protonated, becomes highly susceptible to nucleophilic attack by water or other nucleophiles, leading to ring-opening and subsequent side reactions.[2]
-
Solution:
-
Neutralize Your Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 0.5-1% triethylamine in the eluent system), followed by flushing with the pure eluent until the triethylamine is removed. This neutralizes the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 column for purification, which are less likely to cause acid-catalyzed degradation.
-
Immediate Solvent Removal: After chromatography, immediately remove the solvent under reduced pressure at low temperature. Do not let the compound sit in solution for extended periods.
-
Workflow for Acid-Sensitive Compound Purification
Caption: Simplified mechanism of acid-catalyzed degradation of the furan moiety.
References
-
Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 . (2022). Chemical Research in Toxicology, 35(11), 2014–2024. [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution . (2017). Energy & Fuels, 32(1), 747–754. [Link]
-
Acidic hydrolysis of furan led to the formation of... . (2025). Filo. [Link]
-
Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 . (2022). ACS Publications. [Link]
-
Cyanoacrylate Adhesive Environmental Resistance . (2015). Permabond. [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF . (n.d.). ResearchGate. [Link]
-
Functional Group Dependence of the Acid Catalyzed Ring Opening of Biomass Derived Furan Rings . (n.d.). The Royal Society of Chemistry. [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran . (2016). RSC Publishing. [Link]
-
Furan Safety Data Sheet Overview . (n.d.). Scribd. [Link]
-
Safety Data Sheet: Furan-d4 . (n.d.). Chemos GmbH & Co.KG. [Link]
-
The 10 Myths about Cyanoacrylate Adhesives . (n.d.). Intertronics. [Link]
-
Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization . (2022). MDPI. [Link]
-
FURFURAL Safety Data Sheet . (n.d.). International Furan Chemicals BV. [Link]
-
Western Carolina University Standard Operating Procedure for the use of Furan . (n.d.). Western Carolina University. [Link]
-
Effect of various solvents and conditions on the dissolution of the neat adhesive polymer . (n.d.). ResearchGate. [Link]
- Solvents for activator compositions for cyanoacrylate adhesives. (n.d.).
-
Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance . (2020). MDPI. [Link]
-
Photoreactive furan derivatives | Request PDF . (n.d.). ResearchGate. [Link]
-
Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties . (2022). PMC - NIH. [Link]
-
An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory . (2007). ResearchGate. [Link]
-
Knoevenagel condensation of aromatic aldehydes with malononitrile . (n.d.). ResearchGate. [Link]
-
Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food . (2020). PubMed. [Link]
-
Malononitrile: A Versatile Active Methylene Group . (n.d.). SciSpace. [Link]
-
Novel Methods of Knoevenagel Condensation . (n.d.). Banaras Hindu University. [Link]
-
Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile . (n.d.). MDPI. [Link]
-
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water . (2014). ResearchGate. [Link]
-
Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light . (n.d.). Wiley Online Library. [Link]
-
Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES . (n.d.). ResearchGate. [Link]
Sources
- 1. (e) Explain, acidic hydrolysis of furan led to the formation of furan hyd.. [askfilo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. wcu.edu [wcu.edu]
- 7. rsc.org [rsc.org]
- 8. permabond.com [permabond.com]
- 9. intertronics.co.uk [intertronics.co.uk]
Technical Support Center: Navigating Malononitrile Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for malononitrile chemistry. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into preventing and troubleshooting the unwanted polymerization of malononitrile and its derivatives during chemical reactions. Malononitrile is an invaluable C-H acidic building block in organic synthesis, but its high reactivity can often lead to challenging side reactions, primarily polymerization. This guide is structured to address your most pressing questions and provide actionable solutions to ensure the success and reproducibility of your experiments.
Understanding the Challenge: The Dual Reactivity of Malononitrile
Malononitrile's utility stems from the pronounced acidity of its methylene protons (pKa ≈ 11 in DMSO), positioned between two strongly electron-withdrawing nitrile groups.[1] This makes it a potent nucleophile upon deprotonation, readily participating in essential carbon-carbon bond-forming reactions like the Knoevenagel and Gewald reactions.[1][2] However, this same electronic arrangement makes malononitrile susceptible to both anionic and free-radical polymerization, particularly under basic conditions or at elevated temperatures.[1][3][4] This guide will equip you with the knowledge to mitigate these polymerization pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with malononitrile in a question-and-answer format.
Issue 1: My reaction mixture is turning into a solid or highly viscous polymer.
-
Question: I'm attempting a Knoevenagel condensation with malononitrile and an aliphatic aldehyde, using piperidine as a catalyst. After a short time, the reaction mixture becomes thick and unworkable. What's happening and how can I prevent it?
-
Answer: This is a classic case of base-catalyzed anionic polymerization of malononitrile, which often competes with the desired Knoevenagel condensation.[5] The basic catalyst, while necessary for the condensation, can also deprotonate malononitrile, initiating a chain-reaction polymerization.
Causality and Solution:
-
Catalyst Choice: While piperidine is a common catalyst, a weaker base might be more suitable to minimize polymerization. Consider using a milder catalyst such as ammonium acetate.[6]
-
Temperature Control: Exothermic reactions can accelerate polymerization. Running your reaction at a lower temperature will help to control the reaction rate and suppress polymerization.[5]
-
Reaction Time: Prolonged reaction times increase the likelihood of polymerization. Monitor your reaction closely using techniques like Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
-
Purity of Reactants: Ensure your aldehyde is free from acidic or basic impurities that could catalyze polymerization.[5]
-
Issue 2: My purified malononitrile is turning yellow/brown and becoming viscous during storage.
-
Question: I recently purified malononitrile by vacuum distillation, and it was a colorless solid. Now, after a few weeks in storage, it has discolored and seems to be polymerizing. How can I prevent this?
-
Answer: Malononitrile is known to be unstable and can polymerize upon storage, especially if exposed to heat, light, or basic impurities.[1][7] The discoloration is a sign of decomposition and incipient polymerization.
Causality and Solution:
-
Storage Conditions: Malononitrile should be stored in a cool, dark, and dry place, preferably under an inert atmosphere like argon or nitrogen.[5][8] Refrigeration at 2-8°C is highly recommended.[5]
-
Stabilizers: For longer-term storage, consider adding a trace amount of an acidic stabilizer to inhibit anionic polymerization. A common practice is to add a small amount of a non-volatile acid like phosphoric acid.
-
Inert Atmosphere: Oxygen can contribute to degradation pathways. Storing under an inert gas minimizes this risk.
-
Issue 3: During the workup of my reaction, a significant amount of polymer precipitates.
-
Question: My reaction appears to have gone to completion, but upon adding water or an aqueous solution to quench the reaction, a large amount of insoluble material crashes out. Is this the product or a polymer?
-
Answer: This is likely a polymer of malononitrile or a co-polymer with your product. The change in solvent polarity during the workup can cause the polymer to precipitate.
Causality and Solution:
-
Reaction Monitoring: As mentioned before, precise monitoring of the reaction to avoid excess reaction time is crucial.
-
Quenching Strategy: Instead of quenching with a basic aqueous solution, consider quenching with a mildly acidic solution (e.g., dilute HCl) to neutralize the basic catalyst and any remaining malononitrile anion, thus preventing further polymerization during the workup.
-
Purification: If some polymer has formed, it can often be removed by filtration as it is typically insoluble in most common organic solvents.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about handling and working with malononitrile.
-
What are the primary safety concerns when working with malononitrile? Malononitrile is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[1][9] It is metabolized in the body to cyanide.[1] Always handle malononitrile in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
How can I purify commercial malononitrile before use? Purification is often recommended to remove impurities that can catalyze polymerization.[1] Vacuum distillation is a common method, but it must be performed with extreme caution as malononitrile can decompose violently at elevated temperatures.[1][3][11] An alternative and safer method is crystallization from a solvent like isopropanol after treatment with decolorizing carbon.[1][7]
-
What types of inhibitors can be used to prevent polymerization in malononitrile reactions? The choice of inhibitor depends on the type of polymerization you are trying to prevent.
-
Can I use malononitrile that has already started to polymerize? It is not recommended to use partially polymerized malononitrile directly in a reaction.[5] If the polymerization is minor (slight viscosity), you may be able to purify it. However, if it has solidified, it should be disposed of as hazardous waste according to your institution's guidelines.[5][10]
Data and Protocols
Table 1: Summary of Polymerization Prevention Strategies
| Strategy | Polymerization Type Targeted | Key Considerations |
| Use of Mild Base | Anionic | Slower reaction rate, may require longer reaction times or gentle heating. |
| Lower Reaction Temperature | Anionic & Free-Radical | Reduces the rate of both desired reaction and polymerization. |
| Inert Atmosphere | Free-Radical | Prevents initiation by oxygen and related radical species. |
| Addition of Acidic Stabilizer | Anionic | Neutralizes basic impurities and inhibits anionic chain initiation. |
| Addition of Phenolic Inhibitor | Free-Radical | Scavenges free radicals that can initiate polymerization. |
| Purification of Reactants | Anionic & Free-Radical | Removes impurities that can act as initiators or catalysts. |
Experimental Protocol: Purification of Malononitrile by Crystallization
This protocol is adapted from a method described for the purification of malononitrile.[7]
-
Dissolution: In a well-ventilated fume hood, dissolve the crude malononitrile in a minimal amount of warm (approx. 40°C) isopropyl alcohol.
-
Decolorization: Add a small amount (1-2% by weight) of activated decolorizing carbon to the solution.
-
Stirring: Stir the mixture at 40°C for 15 minutes.
-
Filtration: Filter the hot solution through a fluted filter paper or a pad of celite to remove the carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by suction filtration and wash them with a small amount of cold isopropyl alcohol.
-
Drying: Dry the purified malononitrile crystals under vacuum.
Visualizing Polymerization Mechanisms and Inhibition
The following diagrams illustrate the primary polymerization pathways of malononitrile and the points of intervention for inhibitors.
Caption: Anionic polymerization of malononitrile and its inhibition by acid.
Caption: Free-radical polymerization of malononitrile and its inhibition.
References
-
PubChem. Malononitrile. National Center for Biotechnology Information. [Link]
-
Multichem. MALONONITRILE. [Link]
-
Suvchem Laboratory Chemicals. MALONONITRILE (FOR SYNTHESIS). [Link]
- Flisik, A. C., & Nicholl, L. (1957). U.S. Patent No. 2,809,986. U.S.
- Evans, R. M. (1971). U.S. Patent No. 3,616,269. U.S.
-
Bentham Science Publisher. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. [Link]
-
Knoevenagel condensation of malononitrile and ethylcyanoacetate with various aldehydes. [Link]
-
ResearchGate. Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. [Link]
-
Quora. How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?. (2024-03-14). [Link]
- Surrey, A. R. (1957). U.S. Patent No. 2,799,697. U.S.
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
-
MDPI. Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. [Link]
-
Organic Syntheses. malononitrile. [Link]
-
ioKinetic. Polymerization Reactions Inhibitor Modeling. [Link]
-
Wikipedia. Malononitrile. [Link]
-
National Center for Biotechnology Information. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. (2023-07-12). [Link]
-
Wikipedia. Anionic addition polymerization. [Link]
-
PubMed Central. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]
-
MDPI. Free-Radical Photopolymerization of Acrylonitrile Grafted onto Epoxidized Natural Rubber. [Link]
-
ACS Publications. Chemistry of malononitrile. [Link]
-
ResearchGate. (PDF) The Chemistry of Malononitrile and its derivatives. (2019-08-05). [Link]
-
PubMed. Stability and absorption spectrum of malononitrile. [Link]
-
YouTube. Free radical polymerization. (2019-12-09). [Link]
-
ScienceDirect. Free-radical aqueous slurry polymerizations of acrylonitrile: 1. End-groups and other minor structures in polyacrylonitriles initiated by ammonium persulfate/sodium metabisulfite. [Link]
Sources
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- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 8. multichemindia.com [multichemindia.com]
- 9. sds.chemtel.net [sds.chemtel.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. iokinetic.com [iokinetic.com]
Technical Support Center: Synthesis of 2-[1-(2-Furyl)ethylidene]malononitrile
Welcome to the technical support guide for the synthesis of 2-[1-(2-Furyl)ethylidene]malononitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the work-up and purification stages of this Knoevenagel condensation reaction. Our goal is to equip you with the expertise to diagnose experimental issues, optimize your purification strategy, and achieve high-purity yields.
Troubleshooting Guide & FAQs
This section is designed to address the most common challenges researchers face post-reaction. The question-and-answer format provides direct solutions and explains the underlying chemical principles.
Q1: My reaction mixture is a dark brown or black tar-like substance. What caused this, and is the product salvageable?
A1: This is a frequent issue and typically points to polymerization or side reactions. Malononitrile is a highly reactive methylene compound that can polymerize under strongly basic conditions or upon prolonged heating[1]. Additionally, furan rings can be sensitive to acidic conditions that might be generated from certain catalysts, leading to decomposition and discoloration.
-
Causality: The Knoevenagel condensation is catalyzed by a base, which deprotonates malononitrile to form a reactive carbanion[2][3]. If the base is too strong or the temperature is too high, this carbanion can initiate polymerization of unreacted malononitrile or the product itself.
-
Troubleshooting Steps:
-
Attempted Isolation: Cool the mixture to room temperature. Try to dissolve the residue in a large volume of a suitable organic solvent like ethyl acetate or dichloromethane. If a significant portion dissolves, proceed with an acidic wash (see Q2) to remove the basic catalyst, which may be perpetuating the issue.
-
Filtering Insoluble Matter: If a large amount of insoluble black solid is present, this is likely polymer. Filter it off. The desired product may be in the filtrate. You can check the filtrate for the presence of your product using Thin Layer Chromatography (TLC).
-
Prevention in Future Experiments: Use a milder base (e.g., ammonium acetate instead of piperidine or stronger amines) and maintain strict temperature control. Minimize reaction time once TLC indicates the consumption of starting material.
-
Q2: My final product yield is very low after purification. Where could I be losing my compound?
A2: Low yield can result from an incomplete reaction or, more commonly, losses during the work-up and purification steps.
-
Causality & Troubleshooting:
-
Inadequate Quenching/Washing: The product, while largely nonpolar, has some solubility in aqueous solutions, especially if the pH is not controlled. During aqueous washes, ensure the phases are well-separated and consider back-extracting the aqueous layer with a small amount of fresh organic solvent to recover any dissolved product.
-
Premature Crystallization: If the product crystallizes out during the aqueous wash (especially if the reaction was run in a water-miscible solvent like ethanol), you may lose a significant amount of material at this stage. If this happens, it is best to collect this solid by filtration separately before proceeding with the liquid-liquid extraction of the filtrate.
-
Improper Recrystallization Technique: This is a major source of yield loss.
-
Using too much solvent: This will keep your product dissolved even when the solution is cooled. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling too quickly: Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Choosing the wrong solvent: An ideal recrystallization solvent dissolves the compound when hot but not when cold. For this compound, ethanol or an ethanol/water mixture is often effective.
-
-
Q3: The crude product is a persistent oil and refuses to crystallize. How can I solidify it?
A3: Oiling out is a common problem when impurities are present, as they disrupt the formation of a crystal lattice.
-
Causality: The presence of unreacted 2-acetylfuran, the intermediate β-hydroxy compound, or other byproducts can act as a "eutectic mixture," lowering the melting point and preventing crystallization.
-
Troubleshooting Steps:
-
Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold hexanes or diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This provides energy and a surface to initiate crystallization.
-
Seeding: If you have a small crystal of the pure product from a previous batch, add it to the oil to act as a template for crystal growth.
-
Re-purification: If trituration fails, the impurity level is likely too high. The best course of action is to re-purify the oil. Dissolve it in a minimal amount of a suitable solvent and pass it through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate). This should remove polar impurities. Combine the product-containing fractions and re-attempt crystallization.
-
Solvent Removal: Ensure all traces of the reaction solvent have been removed under reduced pressure, as residual solvent can prevent solidification.
-
Q4: My purified product has a broad melting point that is lower than the literature value (~70-74 °C). What does this signify?
A4: A broad and depressed melting point is a classic indicator of an impure compound[4].
-
Causality: Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break it apart. The melting occurs over a range as different parts of the mixture melt at different temperatures.
-
Troubleshooting Steps:
-
Identify the Impurity (if possible): Use TLC or ¹H NMR to check for the presence of starting materials or obvious byproducts. Unreacted 2-acetylfuran is a common impurity.
-
Re-crystallize: Perform a second, careful recrystallization. Ensure the crystals are completely dry before taking a melting point, as residual solvent will also cause depression and broadening.
-
Consider Michael Addition Byproduct: If an excess of malononitrile was used, it's possible for a second molecule of malononitrile to add to the α,β-unsaturated product via a Michael addition reaction[2]. This byproduct can be difficult to remove by recrystallization alone and may require column chromatography.
-
Standard Work-up & Purification Protocol
This protocol outlines a reliable, step-by-step procedure for the isolation and purification of this compound following the Knoevenagel condensation of 2-acetylfuran and malononitrile.
Step 1: Quench the Reaction
-
After the reaction is deemed complete by TLC, cool the mixture to room temperature.
-
If the reaction was run neat or in a non-polar solvent like toluene, dilute the mixture with an organic solvent such as ethyl acetate (approx. 3-5 times the reaction volume). This facilitates subsequent washing steps.
-
If the reaction was run in a solvent like ethanol, much of the solvent should be removed under reduced pressure first.
Step 2: Catalyst Removal (Acidic Wash)
-
Transfer the organic solution to a separatory funnel.
-
Wash the solution with a dilute aqueous acid, such as 1 M HCl (hydrochloric acid)[5]. This step protonates the basic catalyst (e.g., piperidine, ammonium acetate), making it highly soluble in the aqueous layer.
-
Drain the lower aqueous layer. Repeat the wash if necessary (a pH check of the aqueous layer can confirm catalyst removal).
Step 3: Neutralization and Brine Wash
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic phase and aids in preventing the formation of emulsions.
Step 4: Drying and Solvent Removal
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the solution over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, which is typically a yellowish or brown solid/oil.
Step 5: Purification by Recrystallization
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Data Summary Table
The following table provides expected values for the synthesis and characterization of this compound.
| Parameter | Expected Value / Range | Notes and Common Issues |
| Crude Yield | >85% | Lower yields may indicate an incomplete reaction or side reactions. |
| Purified Yield | 60-80% | Significant loss during recrystallization points to high impurity levels or poor technique. |
| Appearance | Yellow to light brown crystalline solid | A very dark color suggests impurities or product degradation. |
| Melting Point | 70-74 °C[4] | A melting point below this range or a broad range (>2 °C) indicates the presence of impurities. |
| ¹H NMR (CDCl₃) | δ ~2.7 (s, 3H, CH₃), ~7.0-8.0 (m, 3H, Furan-H) | The exact chemical shifts can vary slightly. Look for the absence of 2-acetylfuran signals. |
Visual Workflow and Troubleshooting Diagrams
The following diagrams, rendered in DOT language, provide a visual guide to the experimental workflow and a decision tree for troubleshooting common issues.
Diagram 1: General Work-up Procedure
Caption: Standard workflow for the isolation and purification of the product.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common work-up issues.
References
-
Organic Syntheses Procedure. (n.d.). malononitrile. Retrieved January 17, 2026, from [Link]
- Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Journal of Chemical Education, 84(3), 487.
- Evans, T. W. (1971). U.S. Patent No. 3,616,269. Washington, DC: U.S.
- Barsky, G. (1957). U.S. Patent No. 2,809,986. Washington, DC: U.S.
- Singh, S., & Singh, P. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Trend in Scientific Research and Development, 3(5), 1334-1338. Available from: Banaras Hindu University Institutional Repository.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved January 17, 2026, from [Link]
- Demchuk, O. M., et al. (2017). "On Water" Knoevenagel Condensation of Isatins with Malononitrile. Chemistry & Chemical Technology, 11(4), 415-418.
- Sundberg, R. J. (1957). U.S. Patent No. 2,799,697. Washington, DC: U.S.
- Moosavi-Zare, A. R., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research, 2(2), 59-65.
-
Pharmd Guru. (n.d.). Knoevenagel Reaction. Retrieved January 17, 2026, from [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 2-Benzylidenemalononitrile. BenchChem Technical Support.
-
Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (2023). RSC Advances, 13(34), 23657-23681. Available from: [Link]
- Al-Azawi, F. I. (2015). The Chemistry of Malononitrile and its derivatives. International Journal of Scientific & Engineering Research, 6(6).
- Deng, H., et al. (2012). Discovery of 2-(4-Methylfuran-2(5 H)-ylidene)malononitrile and Thieno[3,2- b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry, 55(15), 6772-6782.
- Kumar, A., & Sharma, S. (2019). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 10(10), 4563-4573.
- Singh, S., & Singh, A. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review).
- Al-Adiwish, W. M., et al. (2022). Synthesis and Study of the Crystal Structure of 2-[(dipyrrolidin-1-yl)methylene] malononitrile. Al-Mukhtar Journal of Sciences, 37(2), 105-112.
-
National Center for Biotechnology Information. (n.d.). Malononitrile. PubChem Compound Database. Retrieved January 17, 2026, from [Link].
-
ResearchGate. (n.d.). Synthesis of 2-(1-hydroxyethylidene)malononitrile. Retrieved January 17, 2026, from [Link]
- Shaabani, A., & Hooshmand, S. E. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular Diversity, 22(1), 207-224.
- Beyzaei, H., et al. (2012). Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile derivatives. Organic Chemistry: An Indian Journal, 8(12).
-
National Center for Biotechnology Information. (n.d.). 2-(1-(6-((2-Fluoroethyl)(methyl)Amino)-2-naphthyl)ethylidene)malononitrile. PubChem Compound Database. Retrieved January 17, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). 2-Furanacrylonitrile. PubChem Compound Database. Retrieved January 17, 2026, from [Link].
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Technical Support Center: Navigating the Scale-Up of 2-Furylethylidene Malononitrile Production
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The synthesis of 2-furylethylidene malononitrile, a valuable building block in medicinal chemistry and materials science, is most commonly achieved through the Knoevenagel condensation of 2-furaldehyde and malononitrile. While this reaction is robust and high-yielding at the laboratory scale, its transition to pilot and industrial-scale production presents a unique set of challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions to empower researchers, scientists, and drug development professionals in overcoming the hurdles of scaling up this important synthesis.
Troubleshooting Guide: From Benchtop to Reactor
Scaling up the Knoevenagel condensation for 2-furylethylidene malononitrile production requires careful consideration of reaction kinetics, thermodynamics, and product handling. The following table outlines common issues encountered during scale-up, their probable causes, and recommended solutions grounded in sound chemical principles.
| Problem | Potential Causes at Scale-Up | Recommended Solutions & Scientific Rationale |
| Low Yield or Incomplete Conversion | Inadequate Mixing: In large reactors, inefficient agitation can lead to localized "hot spots" or areas of poor reactant mixing, hindering the reaction rate. Catalyst Inefficiency: The catalyst, often a weak base like piperidine or an amine, may not be effectively dispersed throughout the larger reaction volume.[1][2] Temperature Gradients: Poor heat transfer in large vessels can result in temperature inconsistencies, affecting reaction kinetics. | Optimize Agitation: Implement baffles and select an appropriate impeller design (e.g., pitched-blade turbine) to ensure thorough mixing. Catalyst Selection and Dosing: Consider using a more soluble catalyst or a heterogeneous catalyst for easier dispersion and removal.[3] For liquid catalysts, introduce them subsurface near the impeller to promote rapid distribution. Jacketed Reactor with Controlled Heating/Cooling: Employ a reactor with a heating/cooling jacket and a calibrated temperature probe to maintain a consistent internal temperature. |
| Product Quality Issues (e.g., Discoloration, Impurities) | Side Reactions: Increased reaction time or localized high temperatures can promote side reactions, such as the self-condensation of 2-furaldehyde or polymerization of malononitrile.[4][5] Air Oxidation: Prolonged exposure to air at elevated temperatures can lead to the oxidation of 2-furaldehyde, resulting in colored impurities. Catalyst-Related Byproducts: The use of certain amine catalysts can lead to the formation of colored byproducts. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Controlled Addition of Reactants: Add one of the reactants, typically the more reactive one, portion-wise to control the reaction rate and temperature. Purification of Starting Materials: Ensure the purity of 2-furaldehyde and malononitrile before use, as impurities can act as catalysts for side reactions. |
| Difficult Product Isolation and Filtration | Fine Particle Size: Rapid precipitation of the product can lead to the formation of very fine crystals that clog filter media and slow down filtration. Gummy or Oily Product: Incomplete reaction or the presence of impurities can result in an oily or sticky product that is difficult to handle and filter. | Controlled Crystallization: After the reaction is complete, implement a controlled cooling profile to encourage the growth of larger, more easily filterable crystals. Seeding with a small amount of pure product can also be beneficial. Anti-Solvent Addition: The controlled addition of an anti-solvent can induce crystallization and improve the physical form of the product. Filter Aid: For very fine particles, the use of a filter aid (e.g., Celite) may be necessary, though this will require a subsequent removal step. |
| Exothermic Reaction Runaway | Poor Heat Dissipation: The Knoevenagel condensation is often exothermic. In a large reactor, the surface area-to-volume ratio decreases, making heat removal less efficient and increasing the risk of a thermal runaway. | Calorimetry Studies: Perform reaction calorimetry studies at the lab scale to understand the heat of reaction and the rate of heat evolution. This data is crucial for safe scale-up. Controlled Addition Rate: Add one of the reactants at a controlled rate to manage the rate of heat generation. Emergency Quenching Plan: Have a documented and tested plan for quenching the reaction in case of a thermal runaway, which may involve the rapid addition of a cold, inert solvent or a reaction inhibitor. |
| Catalyst Removal Challenges | Homogeneous Catalyst Residue: If a homogeneous catalyst like piperidine is used, its removal from the final product can be challenging and may require multiple purification steps.[6] | Heterogeneous Catalysis: Employ a solid-supported catalyst that can be easily removed by filtration at the end of the reaction.[3] Acidic Wash: For amine catalysts, a dilute acid wash during the workup can convert the amine to its salt, which is more soluble in the aqueous phase and can be separated. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the Knoevenagel condensation in this synthesis?
A1: The reaction proceeds via a base-catalyzed mechanism. A weak base, such as an amine, deprotonates the active methylene group of malononitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-furaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final product, 2-furylethylidene malononitrile.[1]
Q2: What are the key safety considerations when scaling up this reaction?
A2: Both 2-furaldehyde and malononitrile are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Malononitrile can be fatal if inhaled, swallowed, or absorbed through the skin. The reaction can be exothermic, so careful temperature control is crucial to prevent a runaway reaction. A thorough safety review, including a Process Hazard Analysis (PHA), should be conducted before any scale-up activities.
Q3: How do I choose the right solvent for scale-up?
A3: While solvent-free reactions are possible, a solvent is often used to improve mixing and heat transfer.[7] For scale-up, consider factors such as:
-
Solubility: The solvent should dissolve the reactants and catalyst but ideally allow the product to precipitate upon completion for easy isolation.
-
Boiling Point: A solvent with a moderate boiling point is often preferred to allow for refluxing if needed, without requiring excessively high temperatures or deep vacuum for removal.
-
Safety and Environmental Impact: Choose a solvent with a good safety profile (high flash point, low toxicity) and consider its environmental impact (e.g., biodegradability). Water or ethanol are often good "green" choices for this reaction.[8]
Q4: I'm observing a persistent yellow or brown color in my final product. What can I do?
A4: Discoloration is often due to impurities from side reactions. Consider the following:
-
Purify Starting Materials: Distill 2-furaldehyde immediately before use to remove any oxidized impurities.
-
Inert Atmosphere: Running the reaction under nitrogen or argon can prevent air oxidation.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to remove colored impurities. The use of activated carbon during recrystallization can also help decolorize the solution.
Q5: My filtration is very slow. How can I improve it?
A5: Slow filtration is typically due to a small crystal size. To improve this:
-
Controlled Cooling: After the reaction is complete, cool the mixture slowly to encourage the growth of larger crystals. A programmed cooling ramp in a jacketed reactor is ideal.
-
Aging: Hold the slurry at a low temperature for a period of time (aging) to allow for crystal growth and maturation.
-
Seeding: Add a small amount of previously isolated, pure product to the cooled reaction mixture to act as a template for crystallization.
Experimental Protocols
Lab-Scale Synthesis of 2-Furylethylidene Malononitrile
This protocol is a representative example for a laboratory-scale synthesis.
Materials:
-
2-Furaldehyde (freshly distilled)
-
Malononitrile
-
Piperidine (or another suitable base catalyst)
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve malononitrile (1.0 eq) in ethanol.
-
Add 2-furaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.[2]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 2-furylethylidene malononitrile.
Troubleshooting Workflow for Low Yield
References
- Recent developments in knoevenagel condensation reaction: a review. (n.d.).
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.
- Novel Methods of Knoevenagel Condens
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
- Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organoc
- An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malon
- Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. (n.d.). MDPI.
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
- Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. (n.d.). BenchChem.
- Knoevenagel Condensation for Cyanoacrylate Synthesis: Application Notes and Protocols. (n.d.). BenchChem.
- B-Containing Hydrotalcites Effectively Catalyzed Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives via the Knoevenagel Condensation. (n.d.).
- (A) the results of the Knoevenagel condensation between furfural and... (n.d.).
- An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. (n.d.).
- Knoevenagel condensation of furfural with ethyl cyanoacetate/malononitrile. (n.d.).
- Knoevenagel condens
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021).
- a Kinetic profiles of Knoevenagel condensation of furfural and... (n.d.).
- Schematic depiction of Knoevenagel condensation reaction between... (n.d.).
- Hot filtration experiments for the Knoevenagel condensation of malononitrile and benzaldehyde catalyzed by Ni-, Sr - (n.d.).
- Technical Support Center: Optimizing Knoevenagel Condensation of 4-Chlorobenzaldehyde and Malononitrile. (n.d.). BenchChem.
- Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
- Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organoc
- Optimization, scale-up, and validation ISSUES in FILTRATION of Biopharmaceuticals, Part II. (n.d.).
- (a) Hot-filtration test for the Knoevenagel condensation reaction... (n.d.).
- High-yield, automated radiosynthesis of 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile ([18F]FDDNP)
- Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation.
- Common reactions of furfural to scalable process of residual biomass. (n.d.). SciELO Colombia.
- Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (n.d.). MDPI.
- Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (2025).
- Upgrading Furfural to Bioderived Products: Selectivity of Aminosilica Catalysts in Aldol Chemistry. (n.d.).
- How to remove excess 4-amino piperidine from reaction medium? (2018).
- Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on W
- 2-(1-Phenylethylidene)malononitrile | 5447-87-0. (n.d.). Sigma-Aldrich.
- 2-(1-Phenylethylidene)malononitrile(CAS# 5447-87-0 ). (n.d.). angenechemical.com.
- Method for the purification of malononitrile. (n.d.).
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- 8. researchgate.net [researchgate.net]
Technical Support Center: 2-Acetylfuran Knoevenagel Condensation
Welcome to the technical support center for the Knoevenagel condensation involving 2-acetylfuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying and mitigating byproduct formation. The content is structured in a practical question-and-answer format to directly address challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of byproduct in the Knoevenagel reaction of 2-acetylfuran?
The most frequently encountered byproduct is the Michael addition product . The primary product of the Knoevenagel condensation is an α,β-unsaturated compound.[1][2] This molecule is an excellent Michael acceptor. If an excess of the active methylene compound (the nucleophile) is present, it can attack the β-carbon of the newly formed double bond, leading to a 1,4-addition product.[1] This is especially prevalent if the reaction is left for an extended period after the initial condensation is complete.
Q2: My reaction is sluggish and gives a low yield, but I don't see distinct byproduct spots on TLC. What could be the issue?
Low conversion or yield without significant byproduct formation often points to issues with the reaction equilibrium or catalyst activity.[3][4] The Knoevenagel condensation is a reversible reaction that produces water.[2][4] If water is not actively removed from the reaction medium, the equilibrium can shift back toward the starting materials, stalling the reaction.[3][4] Other potential causes include:
-
Inactive Catalyst: The base catalyst (e.g., piperidine) may be old or degraded.
-
Insufficient Temperature: Some Knoevenagel reactions require heating to proceed at a reasonable rate.[4]
-
Inappropriate Solvent: The solvent polarity significantly impacts reaction kinetics.[4]
Q3: Can 2-acetylfuran undergo self-condensation?
Yes, this is a potential side reaction. 2-acetylfuran possesses acidic α-protons on its acetyl group, making it susceptible to self-condensation (an aldol-type reaction) under basic conditions. This is more likely to occur if a base that is too strong is used.[2] Weak bases like piperidine or pyridine are generally preferred to minimize this pathway by selectively deprotonating the more acidic active methylene compound.[2]
Troubleshooting Guide: Byproduct Identification & Mitigation
This section provides in-depth solutions to specific experimental observations.
Issue 1: An unexpected, less polar spot appears on my TLC plate.
Q: I'm running a Knoevenagel reaction between 2-acetylfuran and diethyl malonate. My TLC shows the product spot, but also a significant, less polar spot that grows over time. What is it and how can I confirm it?
This observation is highly indicative of a Michael addition byproduct . The addition of a second diethyl malonate molecule to your Knoevenagel product results in a larger, often less polar molecule.
Causality: This occurs when there is an excess of the active methylene nucleophile or when the reaction is allowed to run for too long, allowing the product to react further.[1]
Identification Workflow:
-
Isolate the Byproduct: Perform column chromatography to separate the unexpected byproduct from the desired product and starting materials.[5]
-
Mass Spectrometry (MS): Analyze the isolated fraction by GC-MS or LC-MS. The molecular weight should correspond to the sum of the desired Knoevenagel product and one molecule of your active methylene compound (diethyl malonate in this case).
-
NMR Spectroscopy (¹H and ¹³C): The NMR spectrum is definitive. The Michael adduct will lack the characteristic vinylic proton of the α,β-unsaturated system and will instead show a more complex set of aliphatic signals corresponding to the new C-H bonds formed.
Mitigation Strategy:
-
Adjust Stoichiometry: Use a precise 1:1 molar ratio of 2-acetylfuran to the active methylene compound, or even a slight excess (1.05:1) of the 2-acetylfuran.[4]
-
Monitor Closely: Run TLC or GC analysis every 30-60 minutes.[4] Stop the reaction as soon as the 2-acetylfuran is consumed to prevent the subsequent Michael addition.
Issue 2: My NMR spectrum shows a broad peak in the acid region and my yield is low.
Q: I'm using ethyl cyanoacetate as my active methylene compound. After workup, the ¹H NMR of my crude product shows the expected peaks, but also a broad singlet around 10-12 ppm. What is this byproduct?
The broad peak is characteristic of a carboxylic acid proton, indicating hydrolysis of the ethyl cyanoacetate or the product .
Causality: Water produced during the condensation can, especially with prolonged heating or acidic/basic workup conditions, hydrolyze the ester functionality to a carboxylic acid.[6][7] In some cases, this hydrolyzed intermediate may not dehydrate or may undergo subsequent decarboxylation upon heating.[2][7] A documented side reaction for a similar furan-based aldehyde involved the hydrolysis of the azido alcohol intermediate before dehydration could occur.[7]
Identification Workflow:
-
IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ characteristic of a carboxylic acid, in addition to the C=O stretch.
-
Mass Spectrometry: The molecular weight of the byproduct will correspond to the saponified version of your starting material or product.
-
Solubility Test: The acidic byproduct may be soluble in a weak aqueous base (e.g., sodium bicarbonate solution), allowing for its separation from the neutral desired product via an acid-base extraction.
Mitigation Strategy:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware.
-
Remove Water Azeotropically: For reactions run in solvents like toluene, use a Dean-Stark apparatus to continuously remove the water generated during the reaction.[3][4] This drives the equilibrium towards the product and prevents water-related side reactions.[4]
Issue 3: The reaction mixture has turned dark brown/black and the product is difficult to purify.
Q: I tried to increase my yield by raising the reaction temperature, but the mixture turned into a dark tar. What happened?
This suggests decomposition or polymerization . Furan rings can be sensitive to high heat and acidic conditions, which can be generated in situ by some catalysts or impurities.
Causality: Excessively high temperatures can lead to the decomposition of the furan moiety or polymerization of the starting materials and products.[3] Using a strong base can also promote side reactions that lead to complex, polymeric material.[2]
Mitigation Strategy:
-
Optimize Temperature: Screen a range of temperatures. Many Knoevenagel reactions proceed efficiently at room temperature or with gentle heating (e.g., 50-80 °C).[4] Avoid aggressive refluxing unless necessary.
-
Catalyst Screening: Ensure you are using a weak base catalyst like piperidine, pyridine, or ammonium acetate.[3][4] If issues persist, consider heterogeneous catalysts which can offer milder conditions and easier removal.
-
Inert Atmosphere: If you suspect oxidative decomposition, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) may be beneficial.
Summary of Potential Byproducts and Identification Signatures
| Byproduct Type | Probable Cause | Key Analytical Signature (MS) | Key Analytical Signature (¹H NMR) |
| Michael Adduct | Excess active methylene compound; prolonged reaction time. | M+ of (Product + Active Methylene Cmpd) | Disappearance of vinylic proton; complex new aliphatic signals. |
| Hydrolysis Product | Presence of water; harsh workup. | M+ of saponified ester. | Broad singlet ~10-12 ppm (acid proton); loss of ethyl/methyl ester signals. |
| Self-Condensation Product | Base is too strong; high temperature. | M+ of (2 x 2-acetylfuran - H₂O) | Complex mixture; new vinylic and aliphatic signals, loss of expected symmetry. |
| Polymeric Material | Excessively high temperature; wrong catalyst. | Not applicable (mixture). | Broad, unresolved peaks in NMR; baseline "hump". |
Visualizing Reaction Pathways
The following diagram illustrates the primary Knoevenagel pathway for 2-acetylfuran and the branching points leading to common byproducts.
Caption: Reaction scheme showing the desired Knoevenagel path and key side reactions.
Experimental Protocols
Protocol 1: Systematic Troubleshooting Workflow
This protocol outlines a logical sequence for diagnosing issues in your reaction.
Caption: A decision-tree for troubleshooting byproduct formation in Knoevenagel reactions.
Protocol 2: Analysis of an Unknown Byproduct
This procedure provides steps for isolating and identifying an unknown substance from your crude reaction mixture.
Objective: To isolate and structurally elucidate an unknown byproduct.
Materials:
-
Crude reaction mixture
-
Silica gel (for column chromatography)[5]
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
-
TLC plates and visualization agent (e.g., UV lamp, KMnO₄ stain)[5][8]
-
NMR tubes and deuterated solvent (e.g., CDCl₃)[5]
-
Vials for MS analysis
Procedure:
-
Preliminary Analysis:
-
Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Run a TLC to determine an appropriate eluent system that provides good separation between your desired product and the byproduct(s).[8]
-
Submit a small aliquot for LC-MS or GC-MS analysis to obtain the molecular weights of the major components in the mixture.
-
-
Isolation by Column Chromatography:
-
Prepare a silica gel column using the eluent system determined in the previous step.[5]
-
Carefully load the crude product onto the column.
-
Elute the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain the pure byproduct.[5]
-
Combine the pure fractions containing the byproduct and remove the solvent under reduced pressure.
-
-
Structural Characterization:
-
NMR Spectroscopy: Prepare a sample of the isolated byproduct (~5-10 mg) in a suitable deuterated solvent. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to determine the complete chemical structure.[5]
-
IR Spectroscopy: Obtain an IR spectrum of the pure byproduct to identify key functional groups (e.g., C=O, O-H, C≡N).
-
High-Resolution Mass Spectrometry (HRMS): Submit the pure sample for HRMS analysis to obtain an exact mass, which can be used to determine its elemental formula.
-
-
Data Interpretation:
-
Compare the molecular formula from HRMS with potential structures (e.g., Michael adduct, self-condensation product).
-
Use the NMR and IR data to confirm the proposed structure and rule out other possibilities.
-
References
-
Organic Chemistry Portal. Knoevenagel Condensation. [Link]
-
PHARMD GURU. KNOEVENAGEL REACTION. [Link]
-
YouTube. Knoevenagel condensation. [Link]
-
YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]
-
MDPI. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. [Link]
-
YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Cambridge University Press. Knoevenagel Condensation. [Link]
-
ResearchGate. Chemical structure of the by-product of Knoevenagel condensation between furan-2-carbaldehyde and ethylazidoacetate. [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
Scirp.org. Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Furan vs. Thiophene Malononitrile Derivatives in Drug Design
Introduction: The Strategic Choice Between Bioisosteres
In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly shapes the future of a drug candidate. Among the most utilized five-membered aromatic heterocycles, furan and thiophene stand out as classical bioisosteres—structural analogues with similar shapes and sizes but distinct electronic properties.[1][2][3] When appended with the malononitrile moiety, a potent pharmacophore known for its electron-withdrawing nature and its role in kinase inhibition, these scaffolds give rise to derivatives with significant therapeutic potential.[4][5][6]
This guide offers an in-depth, data-driven comparison of furan- and thiophene-based malononitrile derivatives. Moving beyond mere data reporting, we will dissect the causal relationships between physicochemical properties, synthetic accessibility, and biological outcomes. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make strategic decisions in lead discovery and optimization.
Part 1: Physicochemical Foundations – The Devil is in the Details
The subtle differences between an oxygen and a sulfur heteroatom create a cascade of effects on a molecule's properties, influencing everything from target binding to metabolic stability. Understanding these nuances is paramount.
Furan, with its highly electronegative oxygen atom, imparts greater polarity and hydrogen-bond accepting capability to its derivatives compared to thiophene.[1] Conversely, thiophene possesses greater aromaticity and is generally considered more metabolically stable, a crucial attribute for drug longevity in vivo.[1][7] The malononitrile group itself, with its dual nitrile functions, is a strong electron-withdrawing group and a potential Michael acceptor, contributing significantly to the molecule's overall reactivity and binding potential.
Below is a summary of the core physicochemical differences that dictate the behavior of these scaffolds.
Table 1: Comparative Physicochemical Properties of Furan and Thiophene Scaffolds
| Feature | Furan | Thiophene | Implication in Drug Design |
| Heteroatom | Oxygen | Sulfur | Influences electronics, polarity, and metabolic pathways. |
| Electronegativity | Higher (Oxygen: 3.44) | Lower (Sulfur: 2.58) | Furan is more polar, affecting solubility and binding interactions. |
| Aromaticity | Lower | Higher | Thiophene is generally more stable and less prone to certain metabolic reactions.[1] |
| H-Bond Capability | Oxygen is a moderate hydrogen bond acceptor. | Sulfur is a weak hydrogen bond acceptor. | Furan derivatives may form stronger/different hydrogen bonds with protein targets. |
| Metabolic Stability | Can be susceptible to metabolic opening to form reactive intermediates. | Generally considered more metabolically robust.[1] | Thiophene may offer advantages for oral bioavailability and half-life. |
| Dipole Moment | ~0.7 D | ~0.5 D | Differences in polarity can influence cell membrane permeability and target engagement. |
Part 2: Synthesis – A Tale of Two Aldehydes
The primary route to synthesizing both furan- and thiophene-malononitrile derivatives is the Knoevenagel condensation.[5][8] This robust and high-yielding reaction involves the base-catalyzed condensation of an aldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde) with an active methylene compound, in this case, malononitrile.
Experimental Protocol: General Synthesis via Knoevenagel Condensation
This protocol provides a self-validating system for the synthesis and purification of the target compounds.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the heterocyclic aldehyde (furan-2-carbaldehyde or thiophene-2-carbaldehyde, 1.0 eq.) and malononitrile (1.1 eq.) in a suitable solvent (e.g., absolute ethanol, 10 mL/mmol of aldehyde).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq.) or ammonium acetate (0.2 eq.).
-
Causality Note: The base is crucial for deprotonating the active methylene group of malononitrile, generating a nucleophilic carbanion that initiates the reaction.
-
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).
-
Workup & Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry under vacuum.
-
Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Part 3: Comparative Biological Activities – A Head-to-Head Analysis
While both scaffolds have been explored in various therapeutic areas, we will focus on two well-documented activities where direct comparisons can be drawn: G protein-coupled receptor 35 (GPR35) agonism and anticancer cytotoxicity.
G Protein-Coupled Receptor 35 (GPR35) Agonism
Screening studies have identified both furan- and thiophene-malononitrile derivatives as potent agonists of GPR35, an orphan receptor implicated in inflammatory bowel disease and metabolic disorders.[9][10][11]
Table 2: Comparative GPR35 Agonist Activity
| Compound ID | Heterocycle Core | Structure | EC₅₀ (nM)[11] |
| YE120 | Furan | 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile | 32.5 ± 1.7 |
| Analogue | Thiophene | (Structure not explicitly provided in cited source, but represents a class of thieno[3,2-b]thiophene-2-carboxylic acids) | N/A |
| YE210 | Thiophene | 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid | 63.7 ± 4.1 |
Note: While YE210 is not a malononitrile, it was identified in the same screen, highlighting the activity of both furan-malononitriles and thiophene-based scaffolds at this target.
The data shows that the furan-malononitrile derivative YE120 is a highly potent GPR35 agonist.[11] This suggests that the specific electronic arrangement and hydrogen bonding capacity of the furan-malononitrile core may be particularly favorable for interaction with the GPR35 binding pocket.
Anticancer Activity & Kinase Inhibition
The benzylidene-malononitrile framework is a well-known "tyrphostin" analogue, recognized for its ability to inhibit protein tyrosine kinases.[5][6][8] Both furan and thiophene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
Table 3: Comparative In Vitro Cytotoxicity (IC₅₀, µM)
| Compound Class | Heterocycle Core | A549 (Lung) | HepG2 (Liver) | Source |
| Chalcone Derivative | Furan | ~10-15 | ~15-20 | [1] |
| Chalcone Derivative | Thiophene | ~15-20 | ~20-25 | [1] |
| Thiophene Derivative 7 | Thiophene | HCT-116: 11.13 | N/A | [12] |
| Furan Derivative | Furan | MCF-7: Potent | N/A | [13] |
While direct, side-by-side comparisons are limited, the available data suggests that both scaffolds can produce potent anticancer agents.[1] In one comparative study of chalcone derivatives, the furan-containing compound showed slightly better activity against A549 and HepG2 cell lines.[1] This could be attributed to the furan's oxygen atom participating in a key hydrogen bond within the kinase active site, an interaction the thiophene's sulfur cannot replicate as effectively.
Part 4: Essential Protocols for Biological Evaluation
To ensure trustworthy and reproducible data, standardized assays are critical. Here are detailed workflows for assessing cytotoxicity and enzyme inhibition.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine a compound's cytotoxicity.[14][15][16]
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the furan and thiophene derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for 48 hours.
-
Self-Validation: Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]
Protocol 2: Enzyme Inhibition (Kinase IC₅₀ Determination)
This protocol outlines a general method for determining the potency of an inhibitor against a target kinase.
-
Assay Setup: In a 96- or 384-well assay plate, add serial dilutions of the test inhibitors (furan and thiophene derivatives).
-
Enzyme Addition: Add the target kinase enzyme to each well and allow for a brief pre-incubation (10-15 minutes) with the inhibitor.
-
Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for equilibrium-based measurements.
-
-
Reaction Initiation: Start the enzymatic reaction by adding a solution containing the kinase substrate and ATP (at a concentration near its Km value for screening competitive inhibitors).[18][19]
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and add a detection reagent. Many commercial kits (e.g., ADP-Glo™, LanthaScreen™) quantify kinase activity by measuring the amount of ADP produced or substrate consumed.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence). Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus log[inhibitor] and fitting to a four-parameter logistic equation.[18]
Conclusion and Future Outlook
The comparative analysis reveals that neither furan nor thiophene is a universally superior scaffold for malononitrile derivatives; rather, the choice is highly context-dependent.[1]
-
Choose Furan when... a specific hydrogen bond via the heteroatom is critical for binding affinity, as may be the case in certain kinase or GPCR active sites. Its higher polarity might also be leveraged to improve solubility.
-
Choose Thiophene when... metabolic stability and a more hydrophobic profile are primary objectives. Its greater stability can be a significant advantage in developing orally bioavailable drugs with favorable pharmacokinetic profiles.
The malononitrile moiety provides a powerful anchor for biological activity, but the ultimate pharmacological profile of the derivative is a delicate interplay between this functional group and the nuanced physicochemical properties of its heterocyclic partner. The strategic bioisosteric replacement of furan with thiophene (or vice versa) remains a powerful and valid strategy during lead optimization. By grounding this choice in a solid understanding of their intrinsic properties and backing it with rigorous, self-validating experimental data, drug discovery professionals can more efficiently navigate the path toward novel and effective therapeutics.
References
- BenchChem. (n.d.). Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays.
- Kosheeka. (2026, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
- Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- ResearchGate. (n.d.). Benzylidene-malononitrile(tyrophstin) derivative as protein kinase inhibitor.
- Biomedica. (2024, April 9). Testing Cytotoxic Activity of Drug Candidates.
- NIH National Library of Medicine. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Portland Press. (2021, May 10). Steady-state enzyme kinetics. The Biochemist.
- ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry.
- ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?.
- NIH National Library of Medicine. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- NIH National Library of Medicine. (2023, July 12). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation.
- Google Patents. (n.d.). Benzylidene and cinnamylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells.
- ACS Omega. (2023, July 12). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation.
- ResearchGate. (2025, August 9). Discovery of 2-(4-Methylfuran-2(5 H )-ylidene)malononitrile and Thieno[3,2- b ]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists | Request PDF.
- NIH National Library of Medicine. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery.
- BenchChem. (n.d.). Physicochemical properties of thiophene derivatives.
- ACS Publications. (n.d.). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis and Biological Screening of Thiophene Derivatives | Request PDF.
- PubMed. (2011, October 27). Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists.
- MDPI. (n.d.). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.
- ResearchGate. (n.d.). Physical and chemical properties of furan.
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A Comparative Analysis of the Antimicrobial Spectrum of 2-Furylethylidene Malononitriles versus Standard Antibiotics
In the ever-evolving landscape of antimicrobial research, the quest for novel compounds to combat the growing threat of drug-resistant pathogens is paramount. Among the myriad of synthetic molecules under investigation, 2-furylethylidene malononitriles have emerged as a class of compounds with intriguing biological activities. This guide provides a comprehensive comparison of the antimicrobial spectrum of these novel compounds against established standard antibiotics, offering researchers, scientists, and drug development professionals a data-driven perspective on their potential.
Introduction to 2-Furylethylidene Malononitriles
2-Furylethylidene malononitriles are organic compounds characterized by a furan ring and a malononitrile group, linked by an ethylidene bridge. The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a common scaffold in many biologically active compounds, including some established antimicrobial agents. The malononitrile group, with its two cyano functional groups, contributes to the molecule's reactivity and potential for biological interactions. The synthesis of these compounds often involves the Knoevenagel condensation of a furan-containing aldehyde with malononitrile.
The Imperative of Antimicrobial Spectrum Evaluation
The antimicrobial spectrum of a compound defines the range of microorganisms it can inhibit or kill. A broad-spectrum antimicrobial is effective against a wide variety of bacteria (both Gram-positive and Gram-negative), while a narrow-spectrum agent targets a more limited range of pathogens. Understanding the antimicrobial spectrum is crucial for the rational development and clinical application of new therapeutic agents. It allows for targeted therapy, minimizing the risk of developing resistance and reducing off-target effects on the host's beneficial microbiota.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
To provide a clear comparison, this section presents the available experimental data on the antimicrobial activity of 2-furylethylidene malononitrile derivatives and a selection of standard antibiotics. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Antimicrobial Profile of 2-Furylethylidene Malononitrile Derivatives
Direct and extensive MIC data for a wide range of 2-furylethylidene malononitriles against a comprehensive panel of microbes is limited in publicly accessible literature. However, seminal work on closely related derivatives of 2-cyano-3-(2'-furyl)propenic acid provides valuable insights into their antimicrobial potential. Studies indicate that these compounds exhibit notable antifungal activity, while their antibacterial efficacy appears to be more limited[1].
Key Findings from Experimental Data:
-
Antifungal Activity: Derivatives of 2-cyano-3-(2'-furyl)propenic acid have been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger, as well as the yeast Saccharomyces cerevisiae, at concentrations above 40 µmol/L[1].
-
Antibacterial Activity: The same studies report low antibacterial activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus subtilis[1].
It is important to note that the biological activity of these compounds can be significantly influenced by the nature and position of substituents on the furan ring[1].
Antimicrobial Spectrum of Standard Antibiotics
For a direct comparison, the following tables summarize the typical MIC ranges for three widely used standard antibiotics: ciprofloxacin (a broad-spectrum antibacterial), ampicillin (a broad-spectrum penicillin-class antibacterial), and fluconazole (an antifungal).
Table 1: Antibacterial Spectrum of Standard Antibiotics
| Microorganism | Ciprofloxacin MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus | 0.25 - 1[2][3] | 0.6 - 32[4][5] |
| Escherichia coli | ≤0.06 - 4[6][7] | 4 - 256[4][8] |
Table 2: Antifungal Spectrum of a Standard Antifungal
| Microorganism | Fluconazole MIC (µg/mL) |
| Candida albicans | 0.5 - 8[9][10] |
| Aspergillus niger | >64[11][12][13] |
Mechanistic Insights: How Do They Work?
Understanding the mechanism of action is critical for predicting efficacy and potential resistance pathways.
2-Furylethylidene Malononitriles: A Postulated Mechanism
The precise mechanism of action for 2-furylethylidene malononitriles is not yet fully elucidated. However, based on the known activities of related furan derivatives, a few hypotheses can be put forward. For nitrofuran compounds, the antimicrobial effect is dependent on the enzymatic reduction of the nitro group within the microbial cell, which generates reactive intermediates that can damage cellular macromolecules, including DNA and ribosomal proteins. Some furanone derivatives have also been shown to interfere with bacterial communication systems known as quorum sensing, which are crucial for virulence and biofilm formation.
Standard Antibiotics: Established Mechanisms of Action
-
Ciprofloxacin: This fluoroquinolone antibiotic acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.
-
Ampicillin: As a beta-lactam antibiotic, ampicillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).
-
Fluconazole: This triazole antifungal agent works by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.
Experimental Protocols: A Guide to Determining Antimicrobial Spectrum
The following are standardized methodologies for determining the antimicrobial activity of novel compounds like 2-furylethylidene malononitriles, allowing for reproducible and comparable results.
Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent in a liquid medium.
Workflow for Broth Microdilution Assay
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the 2-furylethylidene malononitrile is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microorganism in broth without antimicrobial) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
Workflow for Agar Disk Diffusion Assay
Step-by-Step Protocol:
-
Inoculum Preparation: A standardized microbial suspension is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the 2-furylethylidene malononitrile are placed on the surface of the agar. A control disk with a standard antibiotic is also applied.
-
Incubation: The plates are incubated under appropriate conditions.
-
Result Interpretation: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Conclusion and Future Directions
The available data suggests that 2-furylethylidene malononitrile derivatives exhibit a more pronounced antifungal activity compared to their antibacterial effects, which appear to be limited. This positions them as potentially interesting candidates for the development of novel antifungal agents. In contrast, standard antibiotics like ciprofloxacin and ampicillin demonstrate a broad and potent antibacterial spectrum but lack antifungal activity.
The limited antibacterial activity of the studied furan derivatives against E. coli and B. subtilis suggests that they may not be effective as broad-spectrum antibacterial agents in their current form. However, the modular nature of their synthesis allows for extensive chemical modifications. Future research should focus on synthesizing a wider array of derivatives and conducting comprehensive antimicrobial screening to establish a clear structure-activity relationship. Elucidating the precise mechanism of action will be crucial for optimizing their activity and overcoming potential resistance mechanisms.
For researchers and drug development professionals, 2-furylethylidene malononitriles represent a chemical scaffold with tunable properties and a promising, albeit currently narrow, antimicrobial spectrum that warrants further investigation, particularly in the realm of antifungal drug discovery.
References
- Baláz, S., Ilavský, D., Sturdík, E., & Kovác, J. (1985). Antimicrobial activity of methyl esters and nitriles of 2-cyano-3-(5'-R-2'-furyl)propenic acid. Folia Microbiologica, 30(1), 34–41.
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Ampicillin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]
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- Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1329624.
- Hussain, S., Joo, H. S., Kang, M., Kim, J. S., & Lee, S. H. (2018). Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). Frontiers in microbiology, 9, 2139.
- Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (1997). Development of interpretive breakpoints for fluconazole and Candida species. Clinical infectious diseases, 24(2), 235–247.
- Pfaller, M. A., Messer, S. A., Boyken, L., Hollis, R. J., Rice, C., & Diekema, D. J. (2005). In vitro activities of voriconazole, posaconazole, and fluconazole against 4,169 clinical isolates of Candida albicans and C. glabrata collected during 2001 and 2002 in the ARTEMIS Global Antifungal Surveillance Program. Diagnostic microbiology and infectious disease, 51(4), 233–238.
- Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial agents and chemotherapy, 29(2), 221–223.
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- Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples.
- In vitro Evaluation of the Effects of Fluconazole and Nano-Fluconazole on Aspergillus flavus and A. fumigatus Isolates. Jundishapur Journal of Microbiology, 11(5), e62024.
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A Comparative Guide to Viscosity-Sensitive Fluorescent Probes: Unveiling the Potential of 2-[1-(2-Furyl)ethylidene]malononitrile
This guide provides a comprehensive comparison of the fluorescent properties of 2-[1-(2-Furyl)ethylidene]malononitrile (FEM) with established molecular probes. It is intended for researchers, scientists, and drug development professionals seeking to leverage environmentally sensitive fluorophores for viscosity measurements in cellular and biomolecular systems.
Introduction: The Significance of Microviscosity and Fluorescent Molecular Rotors
The viscosity of the cellular microenvironment is a critical parameter that governs a multitude of biological processes, including protein folding, enzyme kinetics, and cellular signaling.[1] Aberrations in microviscosity have been implicated in various pathological conditions, making it a key biomarker for disease diagnostics and therapeutic monitoring.[2] Fluorescent molecular rotors are a class of smart materials whose fluorescence properties are exquisitely sensitive to the viscosity of their immediate surroundings.[3] These probes typically consist of an electron donor and an electron acceptor group linked by a rotatable bond. In low-viscosity environments, intramolecular rotation leads to non-radiative decay of the excited state, resulting in weak fluorescence. Conversely, in high-viscosity media, this rotation is hindered, forcing the molecule to relax via radiative pathways, leading to a significant enhancement in fluorescence intensity.[4] This unique characteristic allows for the real-time, non-invasive imaging and quantification of microviscosity in living cells and other complex systems.
The Rise of Malononitrile-Based Molecular Rotors
The malononitrile group, with its strong electron-withdrawing nature, is a key component in the design of push-pull fluorophores and molecular rotors.[5] Its incorporation into a conjugated system can lead to significant intramolecular charge transfer (ICT), a crucial feature for environment-sensitive fluorescence.[6] The rotation of the malononitrile moiety against the donor part of the molecule can act as a non-radiative decay pathway, making such compounds promising candidates for viscosity sensing.[5]
This guide focuses on this compound (FEM), a molecule that combines the electron-rich furan ring as a potential donor with the electron-accepting malononitrile group. While specific photophysical data for FEM is not extensively available in peer-reviewed literature, its structural similarity to known molecular rotors suggests it holds significant potential as a viscosity-sensitive probe. We will compare its anticipated properties with well-characterized molecular probes: DCVJ (9-(2,2-Dicyanovinyl)julolidine), Thioflavin T, and BODIPY-based rotors.
Comparative Analysis of Fluorescent Properties
The performance of a fluorescent molecular rotor is evaluated based on several key photophysical parameters, including its quantum yield, Stokes shift, solvatochromism, and, most importantly, its fluorescence response to changes in viscosity.
| Property | This compound (FEM) | DCVJ | Thioflavin T | BODIPY-based Rotors |
| Excitation Max (nm) | Not available | ~450[7] | ~450 (bound)[8] | ~490-580[9] |
| Emission Max (nm) | Not available | ~480 (low viscosity) to ~505 (high viscosity)[7] | ~482 (bound)[8] | ~510-650[9] |
| Quantum Yield (Φ) | Not available (expected to be low in low viscosity and high in high viscosity) | Low in low viscosity, increases significantly with viscosity[3] | Very low in solution, high when bound to amyloid fibrils[4] | Varies with structure, generally high in viscous media[9] |
| Stokes Shift (nm) | Not available | ~30-55[7] | ~32[8] | ~20-70[9] |
| Viscosity Sensitivity | Predicted to be high | High[3] | High (indirectly, through binding-induced restriction of rotation)[4] | High[9] |
| Solvatochromism | Expected | Yes[7] | Yes[4] | Yes[9] |
In-Depth Look at Comparator Probes
DCVJ (9-(2,2-Dicyanovinyl)julolidine)
DCVJ is a classic example of a fluorescent molecular rotor. Its julolidine moiety acts as a strong electron donor, and the dicyanovinyl group as the acceptor. The fluorescence quantum yield of DCVJ is highly dependent on the rotational freedom of the dicyanovinyl group, making it an excellent probe for microviscosity.[3] It has been widely used to study changes in membrane fluidity and to monitor polymerization processes.[3]
Thioflavin T
Thioflavin T is a well-known fluorescent dye used for the detection of amyloid fibrils.[8] While not a classical molecular rotor in solution, its fluorescence mechanism is based on the restriction of intramolecular rotation between its benzothiazole and aminobenzene rings upon binding to the amyloid structure.[4] In its unbound state in solution, it is largely non-fluorescent due to free rotation. This "binding-and-lighting-up" property makes it a powerful tool in neurodegenerative disease research.[8]
BODIPY-Based Molecular Rotors
Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability.[9] By attaching a rotatable group, such as a phenyl ring, to the BODIPY core, they can be transformed into highly sensitive molecular rotors.[9] The viscosity sensitivity of these probes can be tuned by modifying the structure of the rotatable group.[9]
Predicted Fluorescent Properties of this compound (FEM)
Based on the photophysical behavior of other furan-containing fluorophores and malononitrile-based molecular rotors, we can infer the likely properties of FEM:
-
Viscosity Sensitivity: The core structural motif of a donor (furan) connected to an acceptor (malononitrile) via a rotatable double bond strongly suggests that FEM will function as a molecular rotor. Its fluorescence intensity is expected to increase significantly with increasing solvent viscosity.
-
Solvatochromism: The presence of a push-pull electronic system in FEM indicates that it is likely to exhibit solvatochromism, meaning its absorption and emission spectra will shift depending on the polarity of the solvent. This property can provide additional information about the cellular microenvironment.
-
Quantum Yield: The fluorescence quantum yield of FEM is anticipated to be low in non-viscous solvents due to efficient non-radiative decay through intramolecular rotation. In viscous environments or when bound to biomolecules, the quantum yield is expected to increase substantially.
Experimental Protocols
Synthesis of this compound (FEM) via Knoevenagel Condensation
This protocol describes a general method for the synthesis of FEM based on the Knoevenagel condensation of 2-acetylfuran and malononitrile.
Materials:
-
2-Acetylfuran
-
Malononitrile
-
Piperidine (or another suitable base catalyst)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
In a round-bottom flask, dissolve 2-acetylfuran (1 equivalent) and malononitrile (1-1.2 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and any unreacted malononitrile.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound (FEM).
Characterization of Viscosity-Dependent Fluorescence
This protocol outlines the general procedure for evaluating the viscosity sensitivity of a fluorescent molecular rotor.
Materials:
-
Stock solution of the fluorescent probe in a low-viscosity solvent (e.g., methanol or ethanol).
-
High-viscosity solvent (e.g., glycerol or ethylene glycol).
-
Spectrofluorometer.
-
Viscometer.
Procedure:
-
Prepare a series of solvent mixtures with varying viscosities by mixing the low- and high-viscosity solvents in different ratios (e.g., 0%, 20%, 40%, 60%, 80%, 100% glycerol in methanol).
-
Measure the viscosity of each solvent mixture using a viscometer.
-
Add a small aliquot of the fluorescent probe stock solution to each solvent mixture to achieve a final concentration suitable for fluorescence measurements (typically in the micromolar range).
-
Record the fluorescence emission spectrum of the probe in each solvent mixture, using a fixed excitation wavelength.
-
Integrate the area under each emission spectrum to determine the total fluorescence intensity.
-
Plot the fluorescence intensity or quantum yield as a function of solvent viscosity.
Diagram of Viscosity Titration Workflow:
Caption: Experimental workflow for viscosity-dependent fluorescence measurements.
Conclusion and Future Outlook
While direct experimental data on the fluorescent properties of this compound remains to be published, its chemical structure strongly suggests its potential as a valuable viscosity-sensitive molecular probe. Its straightforward synthesis from readily available starting materials makes it an attractive candidate for further investigation. Future studies should focus on the comprehensive photophysical characterization of FEM, including the determination of its quantum yield, Stokes shift, and its fluorescence response in various solvents and biological environments. Such data will be crucial for establishing FEM as a reliable tool for researchers in cell biology, drug discovery, and materials science. The comparison with established probes like DCVJ, Thioflavin T, and BODIPY-based rotors provides a solid framework for evaluating the performance of this promising new molecular probe.
References
- Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 5(11), 1669-1678.
- Kuimova, M. K. (2012). Mapping viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics, 14(39), 13465-13477.
- Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly. Biochemistry, 28(16), 6678-6686.
- Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1804(7), 1405-1412.
- Voropai, E. S., Samtsov, M. P., Kaplevsky, K. N., Maskevich, S. A., & Stepuro, V. I. (2003). Thioflavin T as a molecular rotor: fluorescent properties of thioflavin T in solvents with different viscosity. Journal of Applied Spectroscopy, 70(6), 868-874.
- Kowal, J., et al. (2019). BODIPY-based molecular rotors for imaging of lipid droplets in cancer cells.
-
Interchim. (n.d.). DCVJ. Retrieved from [Link]
- Meding, S., et al. (2012). Thioflavin T as a molecular rotor: what lies behind the high sensitivity of the thioflavin-T fluorescent marker. Accounts of chemical research, 45(1), 74-83.
- Kuimova, M. K., et al. (2009). Imaging intracellular viscosity of a single cell during photoinduced cell death.
- Reija, B., et al. (2021). Computational and photophysical characterization of a Laurdan malononitrile derivative. Physical Chemistry Chemical Physics, 23(16), 9139-9146.
- Sutharsan, J., et al. (2017). BODIPY-based molecular rotors for viscosity sensing in live cells.
- Ni, Y., & Wu, C. (2014). Molecular mechanism of viscosity sensitivity in BODIPY rotors and application to motion-based fluorescent sensors. Journal of the American Chemical Society, 136(28), 9892-9895.
- Wu, Y., et al. (2013). A BODIPY-based molecular rotor for imaging of intracellular viscosity.
- Stasyuk, A. J., et al. (2018). Thioflavin T as a molecular rotor: fluorescent properties of thioflavin T in solvents with different viscosity. The Journal of Physical Chemistry B, 122(3), 1011-1020.
- Lu, H., et al. (2019).
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A Comparative Guide to the Synthesis Yield of Aryl-Ethylidene Malononitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesis yields for various aryl-ethylidene malononitriles, a critical class of organic compounds that serve as versatile precursors in the synthesis of a wide array of pharmaceuticals and functional materials. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to support researchers in optimizing their synthetic strategies.
The Knoevenagel Condensation: A Mechanistic Overview
The primary route for synthesizing aryl-ethylidene malononitriles is the Knoevenagel condensation, a nucleophilic addition-elimination reaction between an active methylene compound, such as malononitrile, and a carbonyl compound, in this case, an aryl aldehyde. This reaction is typically catalyzed by a base.[1]
The mechanism proceeds through three key steps:
-
Deprotonation: A base abstracts an acidic proton from the methylene group of malononitrile to form a resonance-stabilized carbanion (enolate).[1] The potent electron-withdrawing nature of the two nitrile groups significantly increases the acidity of these protons.
-
Nucleophilic Addition: The resulting nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aryl aldehyde, forming an alkoxide intermediate.
-
Dehydration: The alkoxide intermediate is subsequently protonated, followed by an E1cB-type elimination of a water molecule to yield the final α,β-unsaturated product, the aryl-ethylidene malononitrile.
The electronic properties of the substituents on the aryl ring of the aldehyde significantly influence the reaction kinetics and overall yield. Electron-withdrawing groups (EWGs), such as nitro (-NO₂), enhance the electrophilicity of the carbonyl carbon, which accelerates the nucleophilic attack and generally leads to higher yields. Conversely, electron-donating groups (EDGs), like a methoxy group (-OCH₃), can diminish the electrophilicity of the carbonyl carbon, potentially slowing the reaction rate.
The following diagram illustrates the mechanism of the base-catalyzed Knoevenagel condensation.
Caption: Mechanism of the Base-Catalyzed Knoevenagel Condensation.
Comparative Synthesis Yields
The selection of a catalyst and the reaction conditions are paramount in determining the yield of aryl-ethylidene malononitriles. While traditional approaches have often utilized organic bases such as piperidine or pyridine, a range of alternative catalytic systems have been investigated to enhance yields, streamline work-up procedures, and align with the principles of green chemistry.
The table below presents a summary of reported yields for the synthesis of various aryl-ethylidene malononitriles employing different catalytic systems.
| Aryl Substituent | Catalyst/Conditions | Yield (%) |
| 4-Nitro (-NO₂) | Alum (KAl(SO₄)₂·12H₂O), aqueous medium | 99[2] |
| 4-Nitro (-NO₂) | Microwave, Methanol | 95[3] |
| 4-Chloro (-Cl) | Alum (KAl(SO₄)₂·12H₂O), aqueous medium | 90[2] |
| 4-Methoxy (-OCH₃) | Alum (KAl(SO₄)₂·12H₂O), aqueous medium | 96[2] |
| 4-Methyl (-CH₃) | Alum (KAl(SO₄)₂·12H₂O), aqueous medium | 89[2] |
| 4-Hydroxy (-OH) | Alum (KAl(SO₄)₂·12H₂O), aqueous medium | 95[2] |
| 4-Hydroxy-3-Methoxy | Alum (KAl(SO₄)₂·12H₂O), aqueous medium | 95[2] |
| 2-Chloro (-Cl) | Piperidine, Water | >99.5[4] |
| 4-Methyl (-CH₃) | Phosphorus pentoxide, Ethanol, Reflux | 68[5] |
The data clearly demonstrates that high to excellent yields are attainable for a diverse range of substituted aryl-ethylidene malononitriles. The application of a mild Lewis acid catalyst such as alum in an aqueous medium presents an environmentally benign and efficient pathway to these compounds.[2] It is noteworthy that both electron-withdrawing (e.g., -NO₂, -Cl) and electron-donating (e.g., -OCH₃, -OH, -CH₃) substituents on the aromatic ring can produce high product yields under these optimized conditions.
Experimental Protocol: A Field-Proven Methodology
This section outlines a detailed, step-by-step protocol for the synthesis of 2-(4-chlorobenzylidene)malononitrile, a representative aryl-ethylidene malononitrile. This procedure is adapted from established literature and is structured to be a self-validating system for achieving high yields.
Materials and Equipment:
-
4-Chlorobenzaldehyde
-
Malononitrile
-
Piperidine
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Standard laboratory glassware
Experimental Workflow Diagram:
Caption: A generalized workflow for the synthesis of aryl-ethylidene malononitriles via the Knoevenagel condensation.
Step-by-Step Procedure:
-
Preparation of the Malononitrile Suspension: In a round-bottom flask equipped with a magnetic stirrer, combine malononitrile (1.0 equivalent) and deionized water. With continuous stirring, add a catalytic amount of piperidine (approximately 0.01 equivalents). Stir the mixture at ambient temperature (20-30°C) until a uniform suspension is formed.[4]
-
Addition of the Aryl Aldehyde: Slowly introduce 4-chlorobenzaldehyde (1.0 equivalent) to the malononitrile suspension using a pressure-equalizing dropping funnel over a 30-45 minute period. It is critical to monitor the internal temperature of the reaction mixture and ensure it remains below 50°C.[4] An external ice bath may be used for cooling if necessary.
-
Reaction Progression: Upon completion of the aldehyde addition, continue to stir the reaction mixture for an additional 20-40 minutes.[4] The formation of a solid precipitate indicates product formation.
-
Product Isolation: Isolate the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with cold deionized water to remove any residual starting materials and the catalyst. Dry the purified product under vacuum to yield 2-(4-chlorobenzylidene)malononitrile. This protocol has been reported to achieve a yield of over 99.5%.[4]
Conclusion
The Knoevenagel condensation stands as a robust and highly efficient method for the synthesis of aryl-ethylidene malononitriles. This guide has offered a comparative analysis of synthesis yields, emphasizing the impact of aromatic substituents and various catalytic systems. The provided detailed experimental protocol serves as a reliable blueprint for the preparation of these valuable chemical entities. A thorough understanding of the mechanistic principles coupled with the optimization of reaction parameters will empower researchers to efficiently synthesize a broad spectrum of aryl-ethylidene malononitriles for diverse applications in the fields of drug discovery and materials science.
References
- Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry.
- Application Note: A Versatile and Efficient Protocol for the Synthesis of Arylidenemalononitriles via Knoevenagel Condens
- Knoevenagel condensation mechanism and applications. (2023, February 24). Purechemistry.
- Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. (2018). UNIFAP.
- Crystal structure of 2-(4-methylbenzylidene)malononitrile. (2014, May 1). PMC - NIH.
- An improved and eco-friendly process for the preparation of 2-chlorenbenzylidene malononitrile (cs). (2005, November 17).
- o-Chlorobenzylidene malononitrile synthesis. (n.d.). ChemicalBook.
- Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. (2016, June 10). RSC Advances.
- Knoevenagel Condensation Doebner Modific
- A Comparative Analysis of Catalysts for Malononitrile Condensation: A Technical Guide. (n.d.). Benchchem.
- An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. (2007, March 1).
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024, September 10). Organic & Biomolecular Chemistry.
- A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. (2006, January 1).
- Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides. (2020, November 20). Organic Chemistry Portal.
- recent developments in knoevenagel condensation reaction: a review. (2020, April 9).
- Knoevenagel condens
- Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. (2021, June 15). PubMed Central.
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A Comparative Spectroscopic Guide to Furyl vs. Phenyl Malononitrile Derivatives for Drug Discovery and Materials Science
Introduction: The Strategic Choice Between Furan and Phenyl Scaffolds in Malononitrile Systems
In the landscape of medicinal chemistry and materials science, malononitrile derivatives serve as privileged scaffolds. Their electron-accepting dicyanovinyl group, attached to a conjugated system, creates a potent donor-π-acceptor (D-π-A) architecture. This structure is the foundation for a wide array of applications, from fluorescent probes and nonlinear optical materials to promising anticancer agents.[1][2][3] The selection of the aromatic moiety—typically a phenyl or a heteroaromatic ring like furan—is a critical design choice that profoundly influences the molecule's electronic structure and, consequently, its spectroscopic and biological properties.
This guide provides a head-to-head spectroscopic comparison of furyl versus phenyl malononitrile derivatives. We will delve into the underlying principles governing their photophysical behavior, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the practical insights needed to rationally select and characterize these compounds for their specific applications. The choice between a five-membered furan ring and a six-membered phenyl ring is not trivial; it involves a trade-off in aromaticity, electron-donating character, and steric profile, all of which are reflected in their spectroscopic signatures.[4]
The Synthetic Cornerstone: Knoevenagel Condensation
The synthesis of both furyl and phenyl malononitrile derivatives is reliably achieved through the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the base-catalyzed reaction of an active methylene compound (malononitrile) with an aldehyde (benzaldehyde or furfural derivatives).
The causality behind this choice of reaction is its efficiency and versatility. It operates under relatively mild conditions and accommodates a wide variety of substituents on the aromatic aldehyde, allowing for the fine-tuning of the resulting molecule's electronic properties. The basic catalyst deprotonates malononitrile to form a resonance-stabilized carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the desired benzylidene- or furfurylidene-malononitrile product.[5]
Part 1: Spectroscopic Characterization - A Comparative Analysis
The primary spectroscopic techniques for characterizing these D-π-A systems are UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. These methods probe the electronic transitions within the molecule, providing a direct window into the effects of the aromatic core.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy measures the electronic transitions from the ground state to excited states. For these derivatives, the most significant absorption band corresponds to an intramolecular charge transfer (ICT) transition, where electron density moves from the electron-donating aromatic ring (donor) to the electron-withdrawing dicyanovinyl group (acceptor) upon photoexcitation.[2]
Key Comparative Insights:
-
Effect of the Aromatic Ring: The furan ring, being more electron-rich than benzene, generally acts as a better electron donor. This enhanced donor character lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO), primarily localized on the donor part, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor part. Consequently, furyl derivatives typically exhibit a bathochromic shift (a shift to longer wavelengths) in their maximum absorption wavelength (λmax) compared to their direct phenyl analogues.[4]
-
Influence of Substituents: Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on either the phenyl or furyl ring will further enhance the donor strength, leading to a more pronounced red shift in λmax. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) will cause a hypsochromic (blue) shift.[6]
-
Molar Absorptivity (ε): This value, representing the probability of the electronic transition, is also influenced by the planarity and conjugation of the system. The more planar geometry and efficient π-conjugation in these systems often lead to high molar absorptivity values, making them potent chromophores.
Table 1: Comparative UV-Vis Absorption Data for Representative Derivatives
| Compound | Aromatic Core | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference(s) |
| 2-(furan-2-ylmethylene)malononitrile | Furyl | Ethanol | ~340-350 | Not Reported | [7] |
| 2-benzylidenemalononitrile | Phenyl | Ethanol | ~310-320 | ~18,000 - 20,000 | [1] |
| 2-(4-methoxybenzylidene)malononitrile | Phenyl | Chloroform | 355 | Not Reported | [6] |
| 2-(4-(dimethylamino)benzylidene)malononitrile | Phenyl | Dioxane | 418 | ~45,000 | [8] |
Note: Data is compiled from various sources and conditions may vary. The trend of furyl derivatives absorbing at longer wavelengths than their direct phenyl counterparts is a general observation based on electronic principles.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light as the molecule relaxes from the excited state back to the ground state. This property is highly sensitive to the molecule's structure and its environment.
Key Comparative Insights:
-
Stokes Shift: The difference in energy (or wavelength) between the absorption maximum (λmax) and the emission maximum (λem) is the Stokes shift. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve signal-to-noise. Due to greater structural relaxation and charge redistribution in the excited state, these D-π-A compounds often exhibit large Stokes shifts.[1]
-
Solvatochromism: This phenomenon, the change in absorption or emission spectra with solvent polarity, is a hallmark of D-π-A chromophores.[9] The excited state of these molecules is typically more polar than the ground state due to the ICT character. Therefore, in more polar solvents, the excited state is stabilized to a greater extent than the ground state. This leads to a reduction in the energy gap for emission, resulting in a bathochromic (red) shift in the fluorescence spectrum.[6][10] The extent of this shift can be a valuable indicator of the change in dipole moment upon excitation. Both furyl and phenyl derivatives exhibit positive solvatochromism, though the magnitude can differ based on the specific donor-acceptor strength.
-
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield can be significantly influenced by non-radiative decay pathways, such as molecular vibrations or rotations. In some malononitrile derivatives, rotation around the C=C bond in the excited state can lead to a non-emissive twisted intramolecular charge transfer (TICT) state, which quenches fluorescence, particularly in polar solvents.[10] The rigidity of the aromatic scaffold can influence this process; however, both classes of compounds can exhibit environment-sensitive fluorescence.[11]
Table 2: Comparative Fluorescence Data for Representative Derivatives
| Compound | Aromatic Core | Solvent | λem (nm) | Quantum Yield (ΦF) | Key Observation | Reference(s) |
| 2-(4-(dimethylamino)benzylidene)malononitrile | Phenyl | Dioxane | 475 | 0.04 | Low quantum yield, indicative of efficient non-radiative decay pathways. | [8] |
| 2-(4-(dimethylamino)benzylidene)malononitrile | Phenyl | Acetonitrile | 565 | 0.001 | Significant red-shift and quenching in polar solvent, suggesting TICT formation. | [8] |
| Representative Furyl Derivative | Furyl | Various | Variable | Variable | Often exhibits strong solvatochromism and environment-sensitive emission. | [10] |
Part 2: Experimental Protocols - A Self-Validating System
To ensure trustworthy and reproducible data, adherence to standardized protocols is paramount. The following sections detail the methodologies for the synthesis and spectroscopic analysis of these compounds.
Synthesis Protocol: Knoevenagel Condensation
This protocol describes a general procedure for the synthesis of a malononitrile derivative.
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq.) and malononitrile (1.0-1.2 eq.) in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., 2-3 drops of piperidine or 0.1 eq. of sodium acetate). Causality: The base is essential to deprotonate the malononitrile, generating the nucleophilic carbanion required to initiate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness: TLC allows for visual confirmation of the consumption of starting materials and the formation of the product, ensuring the reaction has gone to completion.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold solvent (the same used for the reaction) to remove residual reactants. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.
-
Validation: Confirm the structure and purity of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The FT-IR spectrum should show a characteristic sharp peak for the nitrile group (C≡N) around 2220 cm⁻¹. The ¹H NMR will show a characteristic singlet for the vinylic proton.
UV-Vis Spectroscopy Protocol
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.
-
Solvent Blank: Fill a quartz cuvette with the spectroscopic-grade solvent to be used for the analysis. Place it in the spectrophotometer and record a baseline spectrum. This spectrum is automatically subtracted from the sample spectrum to correct for solvent absorbance. Causality: This step is critical to ensure that the measured absorbance is solely due to the compound of interest.
-
Sample Preparation: Prepare a stock solution of the malononitrile derivative of known concentration in the chosen solvent. From this, prepare a dilute solution such that the maximum absorbance is between 0.1 and 1.0. Trustworthiness: Working within this absorbance range ensures adherence to the Beer-Lambert Law, providing a linear relationship between absorbance and concentration.
-
Spectrum Acquisition: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum over the desired wavelength range (e.g., 250-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength. If the concentration and path length (typically 1 cm) are known, calculate the molar absorptivity (ε).
Fluorescence Quantum Yield (ΦF) Protocol (Relative Method)
The relative method, comparing the sample to a well-characterized standard, is the most common and reliable approach for determining ΦF.[12]
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546).
-
Absorbance Matching: Prepare a series of five to six dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: For each solution, record the corrected fluorescence emission spectrum using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Data Plotting: For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance. The plot should be linear and pass through the origin. Trustworthiness: A linear plot validates that the measurements were performed in a concentration range where fluorescence intensity is directly proportional to the number of photons absorbed, confirming the absence of aggregation or inner-filter effects.
-
Calculation: The quantum yield of the test compound (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Subscripts X and ST denote the test compound and the standard, respectively.
-
Conclusion: Guiding Rational Molecular Design
The spectroscopic properties of malononitrile derivatives are intricately linked to the nature of their aromatic core.
-
Furyl derivatives , with their more electron-rich heteroaromatic ring, generally exhibit red-shifted absorption and emission spectra compared to their phenyl counterparts. This positions them as attractive candidates for applications requiring absorption of lower-energy light.
-
Phenyl derivatives offer a robust and synthetically versatile scaffold, whose properties can be extensively tuned through substitution on the benzene ring.
Both classes display significant solvatochromism, making them excellent candidates for use as environmental sensors or probes. The choice between a furyl and a phenyl core is therefore a strategic one. For applications requiring longer wavelength absorption and potentially greater sensitivity to the electronic environment, the furyl scaffold may be advantageous. For applications prioritizing synthetic accessibility and fine-tuning through established aromatic substitution chemistry, the phenyl scaffold remains a powerful choice. This guide provides the fundamental framework and experimental validation necessary for researchers to make informed decisions in the design and characterization of novel malononitrile-based compounds for a spectrum of scientific applications.
References
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. URL: [Link]
-
Kirilova, E., Maļeckis, A., Kirjušina, M., Mežaraupe, L., & Belyakov, S. (2025). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Molecules. (This reference discusses solvatochromism and TICT in D-π-A systems, a relevant concept). URL: [Link]
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Rasayan Journal of Chemistry. (2020). alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry, 13(2), 978-985. URL: [Link]
-
Gotor, R., et al. (2019). Synthesis, crystal structure studies and solvatochromic behaviour of two 2-{5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile derivatives. Acta Crystallographica Section C: Structural Chemistry, 75(8), 1175-1181. URL: [Link]
-
Dandia, A., et al. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega. URL: [Link]
-
Pham, T. T. T., et al. (2015). Impact of Five-membered Heterocyclic Rings on Photophysical Properties including Two-photon Absorption Character. Chemistry Letters, 44(10), 1354-1356. URL: [Link]
-
El-Guesmi, N., et al. (2018). Experimental and theoretical study of donor-π-acceptor compounds based on malononitrile. Journal of Molecular Structure, 1155, 159-167. URL: [Link]
-
Demeter, A., et al. (2021). Computational and photophysical characterization of a Laurdan malononitrile derivative. Physical Chemistry Chemical Physics, 23(15), 9338-9347. URL: [Link]
-
Chen, K., et al. (2018). Two-photon absorption properties of malononitrile derivatives. Dyes and Pigments, 149, 236-242. URL: [Link]
-
Clark, C. D., et al. (2010). Photophysical characterization of benzylidene malononitriles as probes of solvent friction. The Journal of Physical Chemistry A, 114(24), 6531-6541. URL: [Link]
-
Hassan, E. A., & Elmaghraby, A. M. (2015). The Chemistry of Malononitrile and its derivatives. Journal of Applied Chemistry, 16(1), 1-20. URL: [Link]
-
Chavan, P., et al. (2023). Results of Knovenagel condensation of malononitrile with aldehydes catalyzed by Henna leaves (extract). Journal of Chemical Sciences, 135(1), 1-6. URL: [Link]
-
Choudhury, P., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 13(45), 31635-31656. URL: [Link]
Sources
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- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
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- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Evaluating the Selectivity of Furan-Based Fluorescent Probes
In the dynamic fields of chemical biology and drug development, the ability to selectively detect and quantify specific analytes within complex biological systems is paramount. Furan-based fluorescent probes have emerged as a versatile and powerful class of chemical tools for this purpose, owing to their tunable photophysical properties and diverse reactivity.[1][2] This guide provides an in-depth comparison of the selectivity of various furan-based probes for a range of analytes, supported by experimental data and detailed protocols to empower researchers in their selection and application of these valuable reagents.
The Furan Scaffold: A Privileged Structure in Probe Design
The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, serves as an excellent building block for fluorescent probes. Its electron-rich nature and propensity to participate in various chemical reactions make it an ideal recognition element for a diverse array of analytes, including metal ions, anions, and reactive oxygen species (ROS).[3][4] The photophysical properties of furan-containing fluorophores can be finely tuned through chemical modifications, allowing for the development of probes with desirable characteristics such as high quantum yields, large Stokes shifts, and emission in the visible to near-infrared range.[1]
Principles of Selectivity in Fluorescent Probes
The utility of a fluorescent probe is fundamentally dictated by its selectivity – the ability to preferentially bind to and generate a signal for a specific target analyte in the presence of other potentially interfering species. High selectivity is crucial for minimizing false-positive signals and ensuring the accurate detection of the analyte of interest in complex biological matrices. The selectivity of a furan-based probe is governed by the specific chemical interactions between the furan core, its associated recognition motifs, and the target analyte. These interactions can range from coordination chemistry with metal ions to specific chemical reactions with reactive species.
Comparative Analysis of Furan-Based Probes
To aid researchers in selecting the most appropriate probe for their specific application, this section provides a comparative overview of the selectivity of various furan-based probes for different classes of analytes.
Metal Ion Probes
Metal ions play critical roles in a myriad of biological processes, and their dysregulation is implicated in numerous diseases. Furan-based probes have been successfully developed for the selective detection of various metal ions.
Table 1: Performance Comparison of Furan-Based Probes for Metal Ion Detection
| Probe Name/Reference | Target Analyte | Limit of Detection (LOD) | Key Interferents Tested | Selectivity Profile | Reference |
| RBFC | Fe³⁺ | 0.437 µM | Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺ | High selectivity for Fe³⁺ with minimal interference from other common metal ions. | [2] |
| BFMP | Zn²⁺ | 0.249 x 10⁻⁶ M⁻¹ (detection limit) | Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺ | Excellent selectivity for Zn²⁺, notably distinguishing it from Cd²⁺. | [5] |
| Julolidine-Furan Probe | Zn²⁺ | Not specified | Mn²⁺, Co²⁺, Ni²⁺, Cd²⁺, Hg²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Ag⁺ | Pronounced fluorescence enhancement with Zn²⁺; no significant influence from other tested ions. | [3] |
Signaling Pathway for a Furan-Based Metal Ion Probe
The interaction of a furan-based probe with a metal ion typically involves a chelation-enhanced fluorescence (CHEF) mechanism. In the unbound state, the probe may exhibit low fluorescence due to photoinduced electron transfer (PET) from the furan moiety to the fluorophore. Upon binding to the target metal ion, this PET process is inhibited, leading to a "turn-on" of fluorescence.
Caption: Furan-probe metal ion sensing mechanism.
Anion Probes
Anions are ubiquitous in biological systems and play vital roles in cellular function. Furan-based probes have been developed for the selective recognition of anions, often through hydrogen bonding interactions.
Table 2: Performance Comparison of Furan-Based Probes for Anion Detection
| Probe Name/Reference | Target Analyte | Limit of Detection (LOD) | Key Interferents Tested | Selectivity Profile | Reference |
| Furan/Thiophene Hydrazone | F⁻, CN⁻ | < 0.3 ppm | Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, ClO₄⁻, NO₃⁻ | Good selectivity for F⁻ with minimal interference. Selectivity for CN⁻ is solvent-dependent. | [1] |
| Aminobenzodifuranone | F⁻ | 5.0 x 10⁻⁷ M | Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, ClO₄⁻, NO₃⁻, SCN⁻ | High selectivity for F⁻ with a visible color change. | [4] |
Probes for Biothiols and Reactive Oxygen Species (ROS)
Biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis. Similarly, reactive oxygen species (ROS) are key signaling molecules, but their overproduction can lead to oxidative stress. Furan-based probes have been designed to react selectively with specific biothiols or ROS, leading to a change in their fluorescence properties.
Table 3: Performance Comparison of Furan-Based Probes for Biothiols and ROS
| Probe Name/Reference | Target Analyte | Limit of Detection (LOD) | Key Interferents Tested | Selectivity Profile | Reference |
| Furan-Acrylate Probe | Cysteine (Cys) | Not specified | Hcy, GSH, other amino acids | Selectively responds to Cys over Hcy and GSH. | [4] |
| Boronate-based Probes | Peroxynitrite (ONOO⁻) | Varies (e.g., 0.65 nM) | H₂O₂, •OH, NO, O₂•⁻ | High selectivity for ONOO⁻ over other ROS and RNS. | [6] |
Experimental Protocols for Evaluating Probe Selectivity
To ensure the reliability of experimental data, it is crucial to employ robust and standardized protocols for assessing the selectivity of fluorescent probes. The following sections provide detailed, step-by-step methodologies for key experiments.
Protocol 1: General Selectivity Screening
This protocol outlines a general procedure for screening the selectivity of a furan-based probe against a panel of potential interfering species.
Materials:
-
Furan-based fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Assay buffer (e.g., HEPES, PBS, Tris-HCl, pH adjusted to physiological range, typically 7.4).
-
Stock solutions of the target analyte and potential interfering species (e.g., 10 mM in deionized water or appropriate solvent).
-
96-well black microplate with a clear bottom.
-
Fluorescence microplate reader or spectrofluorometer.
Procedure:
-
Preparation of Working Solutions:
-
Dilute the probe stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Prepare solutions of the target analyte and each interfering species in the assay buffer at a concentration significantly higher than that of the probe (e.g., 10-100 fold excess).
-
-
Assay Setup:
-
To the wells of the 96-well microplate, add the probe working solution.
-
Add the solution of the target analyte to a set of positive control wells.
-
To separate wells, add each of the interfering species solutions.
-
Include a blank control well containing only the probe working solution.
-
Ensure the final volume in each well is consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the reaction or binding to reach equilibrium. Protect the plate from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths for the probe.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank control from all readings.
-
Compare the fluorescence response of the probe in the presence of the target analyte to the response in the presence of each interfering species. A highly selective probe will show a significant change in fluorescence only in the presence of the target analyte.
-
Protocol 2: Competition Experiment
This protocol is designed to assess whether interfering species can displace the target analyte from the probe or otherwise affect its signal in a competitive manner.
Procedure:
-
Assay Setup:
-
Prepare solutions as described in Protocol 1.
-
To the wells of the microplate, add the probe working solution.
-
Add the target analyte solution to all wells except the blank and individual interferent controls.
-
To these wells containing the probe and target analyte, add each of the interfering species solutions at a high concentration.
-
-
Incubation and Measurement:
-
Follow the incubation and fluorescence measurement steps as outlined in Protocol 1.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the probe in the presence of the target analyte alone to the intensities observed in the presence of the target analyte plus each interfering species. A significant change in the fluorescence signal upon addition of an interferent indicates a lack of selectivity.
-
Experimental Workflow for Selectivity Assessment
Caption: Workflow for evaluating probe selectivity.
Conclusion and Future Perspectives
Furan-based fluorescent probes represent a powerful and versatile tool for the selective detection of a wide range of biologically important analytes. This guide has provided a comparative analysis of their selectivity, supported by experimental data and detailed protocols to aid researchers in their endeavors. The continued development of novel furan-based probes with enhanced selectivity, sensitivity, and photophysical properties will undoubtedly further our understanding of complex biological systems and accelerate the discovery of new therapeutics. As a senior application scientist, I encourage the rigorous evaluation of probe selectivity using standardized protocols to ensure the generation of reliable and reproducible data, thereby upholding the integrity of scientific research.
References
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. ora.uniurb.it [ora.uniurb.it]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of Furan and Thiophene-Containing Malononitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Furan and Thiophene Scaffolds
Furan and thiophene are five-membered aromatic heterocyclic rings that serve as fundamental scaffolds in medicinal chemistry and materials science.[1] The substitution of an oxygen atom in furan for a sulfur atom in thiophene, while seemingly minor, imparts distinct electronic and physicochemical properties to the resulting molecules.[1] These differences significantly influence their biological activities, metabolic stability, and overall suitability as drug candidates or components in organic electronics.[1] Malononitrile-substituted derivatives, in particular, are of high interest due to their applications as electron acceptors in organic solar cells and as versatile intermediates in the synthesis of pharmacologically active compounds. This guide offers an objective comparison of furan and thiophene-containing malononitriles, supported by foundational chemical principles and outlining experimental protocols to empower rational molecular design.
Theoretical Framework: Understanding Heterocyclic Stability
The stability of furan and thiophene derivatives is intrinsically linked to the concept of aromaticity. Aromatic compounds exhibit enhanced stability due to the delocalization of π-electrons within a cyclic, planar system.[2] Both furan and thiophene are aromatic, satisfying Hückel's rule with a 6π electron system.[3] However, the degree of aromaticity, and therefore stability, differs significantly between the two.
The order of aromaticity among these five-membered heterocycles is: Thiophene > Pyrrole > Furan .[3] This trend is inversely correlated with the electronegativity of the heteroatom (O > N > S).[3] The more electronegative oxygen atom in furan holds its lone pair of electrons more tightly, reducing their delocalization into the π-system and thus decreasing aromaticity.[2][3] Conversely, the less electronegative sulfur atom in thiophene allows for more effective delocalization, resulting in greater aromatic stability.[3]
This difference in aromaticity is quantitatively reflected in their resonance energies, a measure of the extra stability gained by electron delocalization.
| Property | Furan | Thiophene | Significance in Molecular Design |
| Resonance Energy (kcal/mol) | 16[1] | 29[1] | Higher resonance energy indicates greater intrinsic stability. Thiophene's superior stability can lead to more robust compounds.[1][4] |
| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan[1] | Benzene > Thiophene > Pyrrole > Furan[1] | Aromaticity influences reactivity and the potential for π-π stacking interactions with biological targets.[1] |
| Electronegativity of Heteroatom | High (Oxygen) | Lower (Sulfur) | The higher electronegativity of oxygen in furan can make it a better hydrogen bond acceptor, which may be crucial for receptor binding.[1] |
The malononitrile group, being strongly electron-withdrawing, can further influence the electronic properties and stability of the heterocyclic ring. This substituent can enhance the susceptibility of the ring to nucleophilic attack while potentially stabilizing it against certain electrophilic reactions.
Comparative Stability Analysis
The greater aromaticity of thiophene generally translates to higher thermal, photostability, and metabolic stability compared to its furan analogs.
Thermal Stability
Thiophene-containing compounds typically exhibit superior thermal stability. For instance, studies on thiophene-based copolymers have shown excellent thermal stability with decomposition temperatures (defined as 5% mass loss) exceeding 380°C.[5] Similarly, highly stable organic thin-film transistors based on benzothienobenzothiophene (BTBT) derivatives have been shown to be thermally stable at temperatures up to 350°C.[6][7]
In contrast, furan-containing polymers, while still robust, can be more susceptible to thermal degradation.[8][9] However, it is noteworthy that furan-based polyimides have been developed with exceptional thermal stability, showing 5% weight loss temperatures above 425°C.[8] Furan-based phthalonitrile resins have also demonstrated degradation temperatures above 450°C.[10] While direct comparative data for identical malononitrile derivatives is sparse in the literature, the general trend suggests that a thiophene core is preferable for applications requiring high thermal stability.
Photostability
The lower aromaticity of furan makes it more reactive and less photochemically stable than thiophene. Furan and its derivatives are known to be susceptible to degradation by the combined effects of light and oxygen. This reactivity can be problematic from a material stability standpoint. The reduced aromaticity in furan also leads to a narrower HOMO-LUMO energy gap compared to thiophene, which can affect its photophysical properties.[11]
Thiophene-based photosensitizers, while also susceptible to degradation by singlet oxygen, have been the subject of research to enhance their stability for applications like photodynamic therapy.[12] Studies have shown that appropriately substituted thiophenes can be made significantly more stable than the unmodified thiophene ring.[12] For applications where photostability is paramount, such as in organic photovoltaics or probes for biological imaging, thiophene-containing malononitriles are generally the more prudent choice.
Metabolic Stability
In the context of drug development, metabolic stability is a critical parameter. Thiophene's greater aromatic stability often translates to more metabolically robust compounds.[1] Conversely, the furan ring is known to be susceptible to metabolic activation, potentially leading to reactive intermediates.[11] However, both scaffolds present opportunities and challenges. The electronegative oxygen of furan can provide key hydrogen bonding interactions for target binding, a feature that may be less pronounced in thiophene derivatives.[1] Recent studies on nonacidic thiophene-based derivatives have demonstrated slow in vitro clearance and half-life times longer than established drugs like indomethacin, highlighting the potential for designing metabolically stable thiophene-containing drugs.[13]
Experimental Protocols for Stability Assessment
To empirically determine the stability of novel furan and thiophene-containing malononitriles, the following standardized protocols are recommended.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the decomposition temperature (Td) of the compound, which is a key indicator of its thermal stability.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument's temperature and balance using appropriate standards (e.g., indium, tin, zinc for temperature; standard weights for the balance).[14]
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset temperature of decomposition and the temperature at which 5% weight loss occurs (Td5%). This value is commonly used for comparing the thermal stability of different compounds.[8]
-
Causality: TGA measures the mass of a sample as it is heated. A sharp decrease in mass indicates decomposition or volatilization. By conducting the experiment under an inert atmosphere, we can isolate thermal degradation from oxidation. The temperature at which this mass loss begins is a direct measure of the compound's thermal stability.
Workflow for Thermogravimetric Analysis (TGA)
Caption: Workflow for assessing thermal stability using TGA.
Photostability Testing
Objective: To assess the degradation of the compound upon exposure to a standardized light source. This is crucial for compounds intended for use in materials exposed to light or for drugs that may be exposed to light during storage or administration.
Methodology (based on ICH Q1B Guidelines): [15][16][17]
-
Sample Preparation:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable inert solvent.
-
Place the solution in a photostable, transparent container (e.g., quartz cuvette).
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.[17]
-
-
Light Exposure:
-
Place both the test and control samples in a photostability chamber equipped with a calibrated light source. The ICH guidelines recommend two options:[17]
-
Option 1: An artificial daylight source that mimics the D65/ID65 emission standard (e.g., xenon or metal halide lamp).
-
Option 2: A combination of a cool white fluorescent lamp and a near-UV lamp.
-
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]
-
Maintain a constant temperature throughout the experiment to distinguish between light-induced and thermal degradation.[17]
-
-
Analysis:
-
At specified time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the chromatograms of the exposed sample to the dark control. The appearance of new peaks or a decrease in the area of the parent compound's peak in the exposed sample indicates photodegradation.
-
Quantify the percentage of degradation by comparing the peak area of the parent compound in the exposed sample to that in the dark control.
-
Causality: This protocol provides a systematic way to evaluate the intrinsic photostability of a compound.[17] By exposing the substance to a standardized and quantified amount of light and UV radiation, we can simulate accelerated light exposure. The use of a dark control is critical to ensure that any observed degradation is due to photolysis and not thermal effects.[17] The HPLC analysis allows for the separation and quantification of the parent compound and any photoproducts, providing a robust measure of stability.
Conclusion
The choice between a furan and a thiophene scaffold for malononitrile derivatives depends critically on the intended application. The foundational principles of aromaticity dictate that thiophene-based systems will generally offer superior thermal and photostability due to the higher degree of electron delocalization afforded by the less electronegative sulfur atom.[3][18] This makes them prime candidates for demanding applications in materials science and for the development of metabolically robust pharmaceuticals.[1][5]
However, the furan moiety should not be discounted. Its higher reactivity and the hydrogen bond accepting capability of its oxygen atom can be advantageous in certain synthetic pathways and for specific biological target interactions.[1][19] Ultimately, the empirical data gathered from rigorous stability testing, as outlined in this guide, should be the deciding factor in the selection and optimization of these valuable chemical entities.
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Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. (n.d.). Slideshare. Retrieved from [Link]
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Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]
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In pyrrole, furan, and thiophene, which is more aromatic in nature? (2018). Quora. Retrieved from [Link]
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Temperature behaviour of organic compounds. (n.d.). PHYWE. Retrieved from [Link]
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THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. (n.d.). DTIC. Retrieved from [Link]
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Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. (2021). YouTube. Retrieved from [Link]
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ICH guideline for photostability testing: Aspects and directions for use. (2025). ResearchGate. Retrieved from [Link]
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[Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra]. (n.d.). PubMed. Retrieved from [Link]
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Guide to Photostability Testing: ICH Guidelines. (2024). BioBoston Consulting. Retrieved from [Link]
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Thermal Stability of Some Organic Compounds. (n.d.). Journal of Chemical & Engineering Data. Retrieved from [Link]
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Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. (n.d.). MDPI. Retrieved from [Link]
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Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. (2025). PMC - NIH. Retrieved from [Link]
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Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). PMC. Retrieved from [Link]
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Linking thermal stability and organic chemistry with soil organic matter stability: a study across ecozones. (2025). ResearchGate. Retrieved from [Link]
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Investigating the Thermal Stability of Organic Thin-Film Transistors and Phototransistors Based on-Benzothieno-[3,2-b]--benzothiophene Dimeric Derivatives. (2018). PubMed. Retrieved from [Link]
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Investigating the Thermal Stability of Organic Thin Film Transistors and Phototransistors Based onBenzothieno[3,2‐b]benzothiophene Dimers Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Thermal Stability and Curing Mechanism of Self-Catalytic Bio-Based Phthalonitrile Resins. (2025). Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of Substituted 2-Furylethylidene Malononitriles
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted 2-furylethylidene malononitriles. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to illuminate the impact of chemical modifications on the biological activities of this compound class. We will delve into their synthesis, explore their cytotoxic and antimicrobial properties, and present a comparative analysis of how different substituents on the furan and ethylidene moieties modulate their efficacy.
Introduction
2-Furylethylidene malononitriles belong to the broader class of arylidenemalononitriles, which are known for a wide range of biological activities, including sensory irritation, cytotoxicity, and antimicrobial effects.[1] The core structure, featuring a furan ring linked via an ethylidene bridge to a malononitrile group, offers a versatile scaffold for chemical modification. Understanding the relationship between specific structural features and the resulting biological activity is paramount for the rational design of more potent and selective therapeutic agents. This guide will explore these relationships, drawing upon experimental data from various studies to provide a clear comparative framework.
General Synthesis of Substituted 2-Furylethylidene Malononitriles
The synthesis of 2-furylethylidene malononitriles and related compounds is often achieved through the Knoevenagel condensation. This reaction typically involves the condensation of a substituted 2-furaldehyde with malononitrile in the presence of a basic catalyst.[2]
Experimental Protocol: Knoevenagel Condensation
-
Reactant Preparation : Dissolve the desired substituted 2-furaldehyde (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent, such as ethanol or a water-ethanol mixture.
-
Catalyst Addition : Add a catalytic amount of a base, such as piperidine, triethylamine, or lithium hydroxide monohydrate.[2]
-
Reaction : Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration.
-
Purification : The crude product can be purified by recrystallization from an appropriate solvent to yield the desired substituted 2-furylethylidene malononitrile.
The choice of substituents on the starting 2-furaldehyde allows for the generation of a library of derivatives for SAR studies.
Caption: General workflow for the synthesis of substituted 2-furylethylidene malononitriles.
Structure-Activity Relationship Analysis
The biological activity of 2-furylethylidene malononitriles can be significantly influenced by the nature and position of substituents on the furan ring. While direct and extensive SAR studies on this specific scaffold are limited, we can extrapolate principles from related structures like other arylidenemalononitriles and furan-containing compounds.
Cytotoxic Activity
Several studies have investigated the cytotoxicity of compounds containing the malononitrile moiety. For instance, 2-chlorobenzylidene malononitrile has been shown to induce micronuclei and gene mutations in Chinese hamster cells, suggesting a potential mechanism of cytotoxicity related to effects on the mitotic apparatus rather than direct DNA interaction.[3] The hydrolysis products, o-chlorobenzaldehyde and malononitrile, were significantly less cytotoxic, highlighting the importance of the intact benzylidene malononitrile scaffold.[3]
For furan-containing compounds, the presence of a nitro group can significantly impact their biological activity. A study on 2-furylethylene derivatives indicated that a nitro group at the 5-position of the furan ring makes the compound more susceptible to reduction in biological media, which is correlated with mutagenic potency.[4] This suggests that introducing a 5-nitro substituent on the furan ring of 2-furylethylidene malononitriles could enhance their cytotoxic potential.
Table 1: Hypothetical SAR for Cytotoxicity of Substituted 2-Furylethylidene Malononitriles
| Substituent on Furan Ring (R) | Predicted Cytotoxic Activity | Rationale |
| H (unsubstituted) | Baseline activity | Core scaffold activity. |
| 5-NO₂ | Increased activity | Enhanced reduction potential, potentially leading to cytotoxic metabolites.[4] |
| Electron-donating groups (e.g., -OCH₃) | Decreased activity | May decrease the electrophilicity of the ethylidene bridge, reducing reactivity. |
| Electron-withdrawing groups (e.g., -Cl, -Br) | Increased activity | May increase the electrophilicity of the ethylidene bridge, enhancing reactivity with biological nucleophiles. |
Antimicrobial Activity
The malononitrile scaffold is a component of various heterocyclic compounds with demonstrated antimicrobial properties.[5][6] For example, a study on (2-(2-(2-nitrophenyl) diazinyl) malononitrile) showed efficacy against both Gram-positive (MRSA) and Gram-negative (E. coli) bacteria.[7] The activity was concentration-dependent, with lower minimum inhibitory concentrations (MICs) observed against MRSA.[7]
In another study on methoxy-substituted phenylacrylonitriles, derivatives showed activity against a range of bacteria including E. coli, P. aeruginosa, and S. aureus.[8] This suggests that substitutions on the aromatic ring can modulate the antimicrobial spectrum and potency. For 2-furylethylidene malononitriles, introducing substituents on the furan ring is likely to have a similar effect.
Table 2: Comparative Antimicrobial Activity of Malononitrile Derivatives
| Compound | Organism | Activity Metric | Result | Reference |
| (2-(2-(2-nitrophenyl) diazinyl) malononitrile) | MRSA | Inhibition Zone (10 mg/mL) | 33.0 mm | [7] |
| (2-(2-(2-nitrophenyl) diazinyl) malononitrile) | E. coli | Inhibition Zone (10 mg/mL) | 14.6 mm | [7] |
| 4-Methoxy-phenylacrylonitrile | E. coli | Inhibition Zone | 13 mm | [8] |
| 4-Methoxy-phenylacrylonitrile | S. aureus | Inhibition Zone | 14 mm | [8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation : Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.
-
Compound Dilution : Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation : Add the standardized bacterial suspension to each well containing the test compound dilutions.
-
Controls : Include positive controls (broth with bacteria, no compound) and negative controls (broth only).
-
Incubation : Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The structure-activity relationship of substituted 2-furylethylidene malononitriles is a promising area for the discovery of new therapeutic agents. Based on the analysis of related compounds, it can be concluded that:
-
The intact 2-furylethylidene malononitrile scaffold is likely crucial for biological activity.
-
The introduction of electron-withdrawing groups, particularly a nitro group at the 5-position of the furan ring, is predicted to enhance cytotoxic activity.
-
Substitutions on the furan ring can modulate the antimicrobial spectrum and potency.
Further systematic studies involving the synthesis and biological evaluation of a diverse library of substituted 2-furylethylidene malononitriles are warranted to fully elucidate their SAR and to identify lead compounds for further development.
References
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Tarantino, P. A., & Sass, S. (1974). Structure-activity relationships of some arylidenemalononitriles and beta-nitrostyrenes as sensory irritants. Toxicology and Applied Pharmacology, 27(3), 507-516. [Link]
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Nedolya, N. A., et al. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Molecules, 27(23), 8563. [Link]
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Ziegler-Skylakakis, K., & Andrae, U. (1989). Mutagenicity and cytotoxicity of 2-chlorobenzylidene malononitrile (CS) and metabolites in V79 Chinese hamster cells. Archives of Toxicology, 63(4), 314-319. [Link]
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Gálvez, J., et al. (1998). Structure-mutagenicity Relationships in 2-furylethylene Derivatives. A Molecular Orbital Study of the Role of Nitro Groups. Journal of Molecular Structure: THEOCHEM, 428(1-2), 125-133. [Link]
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Longstreet, A. R., et al. (2013). Improved synthesis of mono- and disubstituted 2-halonicotinonitriles from alkylidene malononitriles. Organic Letters, 15(20), 5298-5301. [Link]
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Sadeghpour, M., & Olyaei, A. (2018). An eco-friendly procedure for the efficient synthesis of arylidinemalononitriles and 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) in aqueous media. Research on Chemical Intermediates, 44(6), 3735-3747. [Link]
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de la Torre, G., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Chemistry - A European Journal, 25(64), 14594-14598. [Link]
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Heravi, M. M., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 13(28), 19137-19163. [Link]
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Al-Ostath, A. I., et al. (2025). Biological Evaluation of (2-(2-(2-Nitrophenyl) Diazinyl) Malononitrile): Focus on Antibacterial Activity. Dimensions. [Link]
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Kim, H. G., et al. (2018). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry, 143, 1379-1391. [Link]
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Safwat, G., et al. (2022). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Polymers, 14(15), 3121. [Link]
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A Comparative Guide to the Biological Target Validation of 2-[1-(2-Furyl)ethylidene]malononitrile (FEMN)
This guide provides a comprehensive framework for the experimental validation of the putative biological target of 2-[1-(2-Furyl)ethylidene]malononitrile (FEMN). Drawing from established principles of drug discovery and target validation, we present a multi-tiered strategy employing orthogonal biochemical and cell-based assays. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the mechanism of action of novel small molecules.
Introduction: The Challenge of Target Identification
The elucidation of a small molecule's biological target is a critical step in drug discovery, bridging the gap between a compound's observed phenotype and its molecular mechanism. FEMN is a novel compound with potential pharmacological activity, but its direct molecular target remains unconfirmed. Structural similarity to known agonists of the orphan G protein-coupled receptor 35 (GPR35) provides a strong, testable hypothesis. Specifically, the compound 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile (YE120) has been identified as a potent GPR35 agonist[1][2]. This guide outlines a systematic approach to validate GPR35 as the primary biological target of FEMN, comparing its performance metrics against the well-characterized GPR35 agonist, Zaprinast.
Our validation strategy is built on three pillars:
-
Direct Target Engagement: Does FEMN physically interact with GPR35 in a cellular environment?
-
Functional Activity: Does this interaction elicit a downstream biological response characteristic of GPR35 activation?
-
Biophysical Characterization: What are the quantitative parameters (affinity, thermodynamics) of this interaction?
Overall Target Validation Workflow
The validation process follows a logical progression from confirming physical interaction in cells to characterizing the functional consequences and biophysical properties of this interaction.
Caption: Overall workflow for the target validation of FEMN.
Tier 1: In Cellulo Target Engagement and Functional Activity
The primary and most physiologically relevant step is to confirm that FEMN engages GPR35 in living cells and elicits a functional response.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is a powerful method for verifying drug-protein interactions in a cellular setting.[2][3][4][5][6][7] It relies on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature (Tm).[3][8]
Causality: A positive thermal shift in the presence of FEMN provides strong evidence of direct physical binding to GPR35 inside the cell, a crucial first step for validation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture: Culture HEK293 cells stably overexpressing human GPR35.
-
Compound Treatment: Treat cells with a saturating concentration of FEMN (e.g., 10-30 µM) or vehicle (DMSO) for 1 hour at 37°C.[9][10]
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermocycler, followed by cooling for 3 minutes at room temperature.[2][7]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[2]
-
Quantification: Collect the supernatant and quantify the amount of soluble GPR35 using Western blotting with a specific anti-GPR35 antibody.
-
Data Analysis: Plot the percentage of soluble GPR35 relative to the non-heated control against temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A significant increase in Tm in FEMN-treated cells compared to vehicle-treated cells confirms target engagement.
β-Arrestin Recruitment Assay: Measuring Functional Activation
Upon agonist binding, GPR35 recruits β-arrestin, a key event in signal transduction and receptor desensitization.[3][11][12] This interaction can be measured using various techniques, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (EFC) assays.[13][14]
Causality: Observing a dose-dependent increase in β-arrestin recruitment upon FEMN treatment demonstrates that the binding event is not silent but leads to a productive conformational change in the receptor, indicative of agonism.
Caption: GPR35 agonist-induced β-arrestin recruitment pathway.
-
Cell Line: Use a commercially available cell line, such as PathHunter™ HEK293 cells, engineered to co-express GPR35 fused to a ProLink™ (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.[14][15]
-
Cell Plating: Seed the cells into 384-well white, solid-bottom assay plates and incubate overnight.[14]
-
Compound Addition: Prepare serial dilutions of FEMN and the reference agonist Zaprinast in assay buffer. Add the compounds to the cells.
-
Incubation: Incubate the plates for 90 minutes at 37°C.[14]
-
Detection: Add the detection reagent mixture containing the Galacton Star® substrate. Incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the relative luminescence units (RLU) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for both FEMN and Zaprinast.
Tier 2: In Vitro Biophysical Characterization
To complement the cell-based assays, direct biophysical measurement of the FEMN-GPR35 interaction provides quantitative data on binding affinity and thermodynamics, free from the complexities of the cellular environment.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Profile
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[5][16][17][18][19]
Causality: A measurable heat change upon titration of FEMN into a solution of purified GPR35 provides definitive, label-free proof of a direct interaction and yields a complete thermodynamic signature of the binding event.
-
Protein Preparation: Use purified, detergent-solubilized human GPR35 protein. Ensure the protein is stable and monodisperse.
-
Sample Preparation: Dialyze both the GPR35 protein and FEMN extensively against the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
ITC Experiment:
-
Load the GPR35 solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.
-
Load the FEMN solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the FEMN solution into the GPR35 solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis: Integrate the raw heat-burst data to obtain the heat change per injection. Plot this against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Tier 3: Comparative Analysis and Data Summary
The ultimate validation comes from synthesizing the data from all tiers and objectively comparing the performance of FEMN to the known GPR35 agonist, Zaprinast.
Comparative Data Summary
| Parameter | Assay | FEMN (Hypothetical Data) | Zaprinast (Literature/Hypothetical Data) | Interpretation |
| Target Engagement | ||||
| Melting Temperature (Tm) | CETSA | 54.2 °C | 55.1 °C | Baseline Tm of GPR35 in the cellular matrix. |
| Thermal Shift (ΔTm) | CETSA | +4.5 °C | +5.3 °C | A positive shift confirms direct binding and stabilization of GPR35 by both compounds in cells. |
| Functional Activity | ||||
| Potency (EC50) | β-Arrestin Assay | 150 nM | 840 nM (human)[8] | Compares the concentration required for a half-maximal functional response. Lower EC50 indicates higher potency. |
| Efficacy (% of Zaprinast) | β-Arrestin Assay | 95% | 100% (Reference) | Compares the maximal response elicited by FEMN relative to the reference full agonist. |
| Biophysical Binding | ||||
| Dissociation Constant (Kd) | ITC | 250 nM | ~2 µM | Direct measure of binding affinity. Lower Kd indicates higher affinity. |
| Stoichiometry (n) | ITC | 1.05 | ~1.0 | Confirms a 1:1 binding interaction between the compound and the receptor. |
| Enthalpy (ΔH) | ITC | -8.5 kcal/mol | -6.2 kcal/mol | Indicates the binding is enthalpically driven for both compounds. |
| Entropy (TΔS) | ITC | +0.5 kcal/mol | +1.8 kcal/mol | Provides insight into the role of solvent reorganization and conformational changes upon binding. |
Conclusion
This guide outlines a rigorous, multi-faceted approach to validate GPR35 as the biological target of this compound. By combining in cellulo target engagement (CETSA) with functional readouts (β-arrestin recruitment) and direct in vitro biophysical measurements (ITC), researchers can build a compelling, self-validating case for the compound's mechanism of action. The comparative analysis against a known reference ligand, Zaprinast, provides essential context for interpreting the potency, efficacy, and binding characteristics of FEMN. Successful completion of this workflow will not only confirm the identity of the target but also provide a rich dataset to guide further optimization and drug development efforts.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[1-(2-Furyl)ethylidene]malononitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, in-depth guide for the safe and compliant disposal of 2-[1-(2-Furyl)ethylidene]malononitrile. As a compound frequently utilized in the synthesis of novel therapeutic agents and functional materials, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond mere procedural lists to explain the fundamental principles behind each step, ensuring a culture of safety and regulatory compliance in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound, a derivative of malononitrile, presents significant health and environmental hazards. Its toxicity is primarily associated with the malononitrile moiety, which can be metabolized to cyanide in the body, a potent inhibitor of cellular respiration.[1][2] The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[3] Upon decomposition, especially when heated, it can emit highly toxic fumes of cyanides and nitrogen oxides.[4]
A thorough understanding of its properties is the foundation of safe handling and disposal.
Table 1: Physicochemical and Toxicological Properties of this compound and Related Compounds
| Property | Value | Source |
| Chemical Name | 2-(furan-2-ylmethylidene)propanedinitrile | [3] |
| Molecular Formula | C₈H₄N₂O | [3] |
| Molecular Weight | 144.13 g/mol | [3] |
| Appearance | Beige to orange crystalline powder | [5] |
| GHS Hazard | Warning: Harmful if swallowed, in contact with skin, or if inhaled. | [3] |
| Related Compound | Malononitrile (CAS: 109-77-3) | [2] |
| Malononitrile Toxicity | Fatal if swallowed or inhaled; Toxic in contact with skin. | [6] |
| Decomposition | Emits toxic fumes of NOx and CN⁻ when heated. | [2][4] |
| Reactivity | Malononitrile may polymerize violently if heated or in contact with strong bases. | [2][7] |
Regulatory Framework: The Principle of "Cradle-to-Grave" Management
The disposal of this compound is governed by stringent federal and state regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[8] This principle holds the generator of the waste responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[9]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. This compound waste must be managed as hazardous due to its inherent toxicity.
Essential Safety: Personal Protective Equipment (PPE)
Given the compound's toxicity profile, robust personal protective measures are non-negotiable. The causality is clear: to prevent the primary exposure routes—inhalation, dermal contact, and ingestion—a comprehensive barrier is required.
-
Hand Protection: Wear impervious gloves, such as nitrile rubber. It is critical to understand that thin, disposable nitrile gloves offer only temporary splash protection and must be removed and discarded immediately after contamination.[10] Never reuse disposable gloves.[10]
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[4]
-
Body Protection: A lab coat must be worn and kept buttoned. For larger quantities or in case of a spill, an impervious apron is recommended.
-
Respiratory Protection: All work with this compound, especially handling the solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.
Waste Management Workflow: From Generation to Disposal
Proper disposal begins at the point of waste generation. A systematic approach prevents cross-contamination, ensures regulatory compliance, and safeguards personnel.
Step 1: Waste Characterization and Segregation
Immediately classify all materials contaminated with this compound as hazardous waste. This includes:
-
Unused or surplus solid compound.
-
Contaminated reaction mixtures or solutions.
-
Used weighing papers, pipette tips, and other disposable labware.
-
Contaminated PPE (gloves, bench paper, etc.).
Crucially, segregate this waste stream. Do not mix it with non-hazardous waste. Keep it separate from strong bases, which can induce violent polymerization, and strong acids or oxidizing agents to prevent uncontrolled reactions.[4][12]
Step 2: On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[12][13]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] List all components of a mixture if applicable.
-
Storage: Store the waste container in the designated SAA, which should be at or near the point of generation. The container must remain closed at all times except when waste is being added.[13]
Caption: On-site waste handling workflow for this compound.
Disposal and Spill Management Protocols
The primary method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical treatment is not recommended without specific, validated protocols and trained personnel due to the high toxicity and reactivity of the compound.
Protocol for Final Disposal
-
Ensure Proper Containment: Confirm the hazardous waste container is securely sealed, properly labeled, and free of external contamination.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Documentation: Complete all necessary waste manifests or tracking documents as required by your institution and regulations. This documentation is a critical part of the "cradle-to-grave" responsibility.
The most common ultimate disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the toxic combustion products.[6]
Spill Response Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate all non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 3, including respiratory protection if necessary.
-
Contain the Spill:
-
For Solid Spills: Gently cover the powder with a damp paper towel to avoid generating dust.[1]
-
For Liquid Spills: Surround the spill with an inert absorbent material like vermiculite or sand.
-
-
Clean Up: Using non-sparking tools, carefully collect the absorbent material and spilled substance.[1] Place it into a designated, pre-labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.[1]
-
Report: Report the incident to your supervisor and EH&S department.
Disposal Decision-Making Framework
The following diagram illustrates the critical decision points in the lifecycle of this compound waste in a research setting.
Caption: Decision-making workflow for the disposal of this compound.
By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe management of this compound waste, upholding their commitment to personal safety, institutional compliance, and environmental stewardship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
